molecular formula C8H14O6 B1282407 Diethyl 2,5-Dioxahexanedioate CAS No. 35466-87-6

Diethyl 2,5-Dioxahexanedioate

Cat. No.: B1282407
CAS No.: 35466-87-6
M. Wt: 206.19 g/mol
InChI Key: MYNUAGYBVSQRFN-UHFFFAOYSA-N
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Description

Diethyl 2,5-Dioxahexanedioate (CAS RN: 35466-87-6) is a high-purity organic compound with the molecular formula C₈H₁₄O₆ and a molecular weight of 206.19 g/mol . This diester derivative, also known as 2-ethoxycarbonyloxyethyl ethyl carbonate, features a unique structure with two ester functionalities linked by an ether bridge, making it a versatile building block in synthetic chemistry . This compound is a clear, colorless to light yellow liquid at room temperature . It has a specific gravity of 1.15 (20/20 °C), a boiling point of approximately 227 °C, and a flash point of 101 °C . It is recommended to be stored in a cool, dark place . In application, this compound is commonly employed as a monomer or crosslinking agent in polymer chemistry, particularly for synthesizing biodegradable or functionalized polyesters . Its dual ester groups enable controlled reactivity in condensation polymerization, which is valuable for designing novel polymeric materials . Furthermore, its close structural analog, dimethyl 2,5-dioxahexanedioate, has demonstrated significant promise as a solvent or co-solvent in next-generation electrolytes for high-voltage (up to 5.2 V) lithium-based batteries, enabling stable cycling performance . This suggests potential parallel applications for the diethyl ester in energy storage research. Researchers also utilize it as a precursor for specialty carbonates or as a solvent additive in various formulations . This product is offered with a guaranteed purity of >98.0% (by GC) . This product is sold for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic use, or for any commercial application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxycarbonyloxyethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUAGYBVSQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524630
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35466-87-6
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diethyl 2,5-Dioxahexanedioate

This compound, also known by synonyms such as Ethylene glycol bis(ethyl carbonate), is an organic compound with the molecular formula C₈H₁₄O₆. Structurally, it is the diethyl ester of 2,5-dioxahexanedioic acid, featuring a central ethylene glycol core flanked by two ethyl carbonate groups. This unique structure, combining ether and carbonate functionalities, imparts specific chemical characteristics that make it a molecule of interest in various scientific domains, from materials science to synthetic chemistry. While its dimethyl analog, Dimethyl 2,5-Dioxahexanedioate, has seen more extensive study, particularly as an electrolyte solvent in next-generation lithium-ion batteries, the properties of the diethyl ester suggest analogous and potentially advantageous applications.[1]

This guide will delve into the fundamental chemical and physical properties of this compound, provide a detailed synthesis protocol, explore its spectroscopic signature, and discuss its known and potential applications, with a focus on providing a practical and authoritative resource for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This section outlines the key physical and chemical characteristics of this compound.

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄O₆
Molecular Weight 206.19 g/mol
CAS Number 35466-87-6
IUPAC Name This compound
Synonyms Ethylene glycol bis(ethyl carbonate), Aethylenglykol-bis-aethylcarbonat
Physical Properties

The physical state and constants of this compound are critical for its handling, storage, and use in various experimental setups.

PropertyValueSource
Appearance Colorless to Almost Colorless Clear Liquid
Boiling Point 227 °C
Density 1.15 g/cm³
Flash Point 101.193 °C
Refractive Index 1.426

Synthesis and Purification

The reliable synthesis of this compound is crucial for its availability in research. The following protocol is based on established chemical principles and literature precedents.

Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of ethylene glycol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

G Ethylene Glycol Ethylene Glycol Reaction Reaction Ethylene Glycol->Reaction Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction This compound This compound Byproduct (e.g., Pyridinium Hydrochloride) Byproduct (e.g., Pyridinium Hydrochloride) Reaction->this compound Reaction->Byproduct (e.g., Pyridinium Hydrochloride)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Ethylene glycol

  • Ethyl chloroformate

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethylene glycol in anhydrous diethyl ether.

  • Addition of Base: Add pyridine to the solution and cool the mixture in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide definitive structural information.

  • ¹H NMR: The ¹H NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the central ethylene bridge protons. A reference to the ¹H NMR spectrum can be found on ChemicalBook.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbons of the ethylene bridge and the ethyl groups, and the methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the carbonate groups (typically around 1750 cm⁻¹) and C-O stretching of the ether and ester functionalities. The identification of this compound as a decomposition product of ethylene carbonate-based electrolytes has been confirmed by Fourier Transform Infrared (FTIR) Spectroscopy.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 206, corresponding to the molecular weight of the compound.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the carbonate functional groups.

  • Hydrolysis: Like other esters, it is susceptible to hydrolysis under both acidic and basic conditions to yield ethylene glycol, ethanol, and carbon dioxide.

  • Transesterification: It can undergo transesterification reactions in the presence of other alcohols, leading to the exchange of the ethyl groups.

  • Stability: The compound is generally stable under neutral conditions but should be stored in a cool, dry place away from strong acids and bases to prevent degradation.

Applications and Research Interest

While specific applications in drug development are not yet widely documented, the chemical properties of this compound suggest its potential utility in several areas of research.

Polymer Chemistry

The difunctional nature of this compound makes it a potential monomer or cross-linking agent in the synthesis of polyesters and polycarbonates. Its ether linkage can impart flexibility to the polymer backbone. The dimethyl analog is noted for its use in the development of polymers.[1]

Electrolyte Formulations

The study of this compound as a decomposition product in lithium-ion battery electrolytes is a significant area of research.[2] Understanding its formation and effect on battery performance is crucial for developing more stable electrolyte systems. Its structural similarity to the more studied Dimethyl 2,5-Dioxahexanedioate, which is explored as a high-voltage electrolyte solvent, suggests that the diethyl ester could also have applications in this field.[1]

Organic Synthesis

As a difunctional molecule, it can serve as a building block in organic synthesis for the introduction of the -O-CH₂-CH₂-O- moiety with terminal carbonate groups, which can be further functionalized.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • General Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.

Conclusion

This compound is a molecule with a unique combination of ether and carbonate functionalities. While it has been identified as a component in electrolyte decomposition, its potential as a building block in polymer chemistry and organic synthesis remains an area for further exploration. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an outline of its current and potential applications. It is our hope that this technical resource will be of value to researchers and scientists working at the forefront of chemical innovation.

References

  • LookChem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

  • Shi, F., Zhao, H., Liu, G., Ross, P. N., Somorjai, G. A., & Komvopoulos, K. (2014). Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy. The Journal of Physical Chemistry C, 118(27), 14732–14738. [Link]

  • Google Patents. (n.d.). US11757130B2 - Additive for non-aqueous electrolyte solution, non-aqueous electrolyte solution, and non-aqueous electrolyte solution battery.
  • PubChem. (n.d.). Diethyl-2,5-dioxahexane dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20220109187A1 - Lithium ion battery electrolyte additive.
  • Google Patents. (n.d.). EP3604276A1 - New components for electrolyte compositions.
  • ChemSrc. (2024, January 12). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.

Sources

An In-depth Technical Guide to the Synthesis of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Diethyl 2,5-Dioxahexanedioate, a valuable diester with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core principles of the primary synthesis methodologies, offering detailed experimental protocols and insights into the rationale behind procedural choices. Emphasis is placed on the Williamson ether synthesis and the direct esterification of diglycolic acid, with a discussion of modern advancements such as phase-transfer catalysis. Alternative synthetic strategies are also explored to provide a well-rounded perspective. This guide aims to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound, also known as diethyl diglycolate, is a linear diester characterized by two ethyl ester groups and an ether linkage. Its unique structural features make it a versatile building block in organic synthesis. While its dimethyl analog, Dimethyl 2,5-Dioxahexanedioate, has garnered significant attention for its potential as an electrolyte solvent in next-generation lithium-ion batteries, the diethyl variant serves as a crucial intermediate in the synthesis of more complex molecules and polymers.[1] The presence of both ether and ester functionalities allows for a range of chemical transformations, making it a target of interest for synthetic chemists.

This guide will provide a detailed exploration of the most common and effective methods for the synthesis of this compound, with a focus on practical application and theoretical understanding.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3] In the context of this compound synthesis, this pathway can be adapted by reacting a salt of ethylene glycol with ethyl chloroacetate.

Mechanistic Rationale

The reaction proceeds via the deprotonation of ethylene glycol by a strong base to form the glycolate dianion, a potent nucleophile. This dianion then undergoes a bimolecular nucleophilic substitution with two equivalents of ethyl chloroacetate. The chloride ion serves as the leaving group, resulting in the formation of the desired diester.

The choice of a primary alkyl halide (ethyl chloroacetate) is critical to favor the SN2 mechanism and minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[2]

Caption: Williamson Ether Synthesis Pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Ethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl chloroacetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Formation of the Alkoxide: The flask is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. The flask is cooled in an ice bath, and a solution of ethylene glycol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: The reaction mixture is cooled again to 0°C, and ethyl chloroacetate (2.2 equivalents) is added dropwise. The reaction is then heated to reflux and maintained for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Alternative Synthesis Pathway: Direct Esterification of Diglycolic Acid

An alternative and straightforward approach to this compound is the Fischer esterification of diglycolic acid with ethanol in the presence of an acid catalyst. This method is often favored for its simplicity and the ready availability of the starting materials.

Mechanistic Considerations

The Fischer esterification is a reversible acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Caption: Direct Esterification of Diglycolic Acid.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Diglycolic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: A round-bottom flask is charged with diglycolic acid (1.0 equivalent), a large excess of absolute ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • Esterification: The reaction mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction is continued until no more water is collected.

  • Workup: The reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. The organic layer is then washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation. A Chinese patent describes a similar esterification of thiodiglycolic acid with ethanol using toluene as a water-carrying agent and sulfuric acid as a catalyst, with the reaction proceeding at reflux for 6 hours.[4]

Advanced Synthesis Technique: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases.[5] In the context of the Williamson ether synthesis, PTC can offer significant advantages, including milder reaction conditions, the use of aqueous bases, and often higher yields.[3][6]

The Principle of Phase-Transfer Catalysis in Ether Synthesis

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (in this case, the glycolate anion) from the aqueous phase to the organic phase where the alkyl halide is located. This overcomes the insolubility of the reactants and accelerates the reaction.

Caption: Phase-Transfer Catalysis Workflow for Ether Synthesis.

Comparative Analysis of Synthesis Pathways

Parameter Williamson Ether Synthesis Direct Esterification Phase-Transfer Catalysis
Starting Materials Ethylene glycol, Ethyl chloroacetate, Strong base (e.g., NaH)Diglycolic acid, Ethanol, Acid catalystEthylene glycol, Ethyl chloroacetate, Aqueous base, PTC catalyst
Reaction Conditions Anhydrous, often requires refluxReflux with water removalBiphasic, often milder temperatures
Advantages Good for constructing specific ether linkagesAtom economical, readily available starting materialsMilder conditions, no need for anhydrous solvents, potentially higher yields
Disadvantages Requires strong, hazardous bases; anhydrous conditionsReversible reaction, requires driving equilibriumCatalyst cost, potential for side reactions
Industrial Scalability Feasible, but requires careful handling of reagentsHighly scalable and commonly used for ester productionIncreasingly used in industrial processes for its efficiency and greener profile

Physicochemical and Spectroscopic Data

Property Value Source
CAS Number 35466-87-6[7]
Molecular Formula C₈H₁₄O₆[7]
Molecular Weight 206.19 g/mol [7]
Boiling Point 227 °C[8]
Density 1.15 g/cm³[8]
Refractive Index 1.4160-1.4180[8]
¹H NMR (CDCl₃) δ 4.36 (s, 4H), 4.21 (q, J=7.2 Hz, 4H), 1.31 (t, J=7.2 Hz, 6H)[9]

Note: Further spectroscopic data (¹³C NMR, IR, MS) should be obtained from experimental analysis or specialized databases. A certificate of analysis for a commercial sample confirms the structure via ¹H NMR and GC-MS.[10]

Safety and Handling

Detailed safety information for this compound can be found in its Safety Data Sheet (SDS). As a general laboratory chemical, standard safe handling practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

The reagents used in the synthesis pathways also pose specific hazards. Sodium hydride is a highly flammable solid that reacts violently with water. Ethyl chloroacetate is a lachrymator and is toxic. Concentrated sulfuric acid is highly corrosive. Appropriate precautions must be taken when handling these materials.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Williamson ether synthesis and the direct esterification of diglycolic acid being the most prominent. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the laboratory's capabilities. The application of phase-transfer catalysis presents a modern and efficient alternative that aligns with the principles of green chemistry. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and utilize this versatile chemical compound in their work.

References

  • Aladdin Scientific Corporation. (2025).
  • PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis | Request PDF. Retrieved from [Link]

  • CN104497006A - Preparation method for 3,4-ethylenedioxythiophene - Google Patents. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Rakesh Devidas Amrutkar et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,5-Dioxahexanedioate, also known as ethylene glycol bis(ethyl carbonate), is a symmetrical dicarbonate ester with emerging significance in various scientific fields, including polymer chemistry and as a potential component in pharmaceutical formulations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug development. Safety protocols and spectral data are also detailed to support laboratory research and application development.

Introduction

This compound (CAS No. 35466-87-6) is an organic compound characterized by a central ethylene glycol core flanked by two ethyl carbonate groups. Its unique ether-ester structure imparts properties that make it a subject of interest as a biodegradable linker, a plasticizer in drug delivery systems, and a versatile intermediate in organic synthesis. This document serves as a technical resource for professionals engaged in research and development, providing in-depth information on the fundamental aspects of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource(s)
CAS Number 35466-87-6[1]
Molecular Formula C₈H₁₄O₆[1]
Molecular Weight 206.19 g/mol [1]
Appearance Colorless liquid[2][3]
Boiling Point 227 °C[4]
Density 1.15 g/cm³[4]
Flash Point 101.193 °C[4]
Refractive Index 1.426[4]
Solubility Soluble in common organic solvents.[5]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the reaction of ethylene glycol with ethyl chloroformate or the transesterification of ethylene carbonate with ethanol being the most common approaches.

Synthesis via Ethylene Glycol and Ethyl Chloroformate

This method involves the direct acylation of ethylene glycol with ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • To a stirred solution of ethylene glycol (1 equivalent) and pyridine (2.2 equivalents) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, slowly add ethyl chloroformate (2.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis via Transesterification

Transesterification of ethylene carbonate with ethanol presents an alternative route, often favored for its atom economy.[6][7][8] This reaction is typically catalyzed by a base or an acid.[9]

Reaction Scheme:

Figure 2: Transesterification route to this compound.

Experimental Protocol:

  • Combine ethylene carbonate and a large excess of ethanol in a reaction vessel equipped with a distillation apparatus.

  • Add a catalytic amount of a suitable catalyst, such as sodium ethoxide or a strong acid.

  • Heat the reaction mixture to reflux. The reaction temperature is typically between 50 to 180 °C.[7][8]

  • Continuously remove the lower-boiling ethanol by distillation to drive the equilibrium towards the products.

  • Monitor the reaction progress by GC or NMR spectroscopy.

  • After the reaction is complete, neutralize the catalyst (if necessary).

  • Remove the excess ethanol under reduced pressure.

  • Purify the resulting mixture of this compound and ethylene glycol by vacuum distillation.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is primarily dictated by its carbonate ester functionalities.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield ethylene glycol, ethanol, and carbon dioxide.[5] The rate of hydrolysis is dependent on pH and temperature.

Hydrolysis Pathway:

G A This compound B Ethylene Glycol Mono(ethyl carbonate) A->B + H₂O - Ethanol, CO₂ C Ethylene Glycol A->C + 2H₂O B->C + H₂O - Ethanol, CO₂ D Ethanol E Carbon Dioxide

Figure 3: Stepwise hydrolysis of this compound.

Transesterification

This compound can undergo transesterification with other alcohols in the presence of an acid or base catalyst. This reaction is reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products.

Nucleophilic Acyl Substitution

The carbonyl carbons of the carbonate groups are electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the use of this compound as a building block in the synthesis of more complex molecules, such as polymers and heterocycles.[10][11]

Applications in Drug Development

The unique properties of this compound make it a candidate for several applications in the pharmaceutical sciences.

Biodegradable Linker

The susceptibility of the carbonate ester bonds to hydrolysis suggests that this compound could serve as a biodegradable linker in drug-polymer conjugates.[10][12] By covalently attaching a drug molecule to a polymer backbone via this linker, a prodrug can be formed that releases the active pharmaceutical ingredient (API) upon hydrolysis in a physiological environment.

Plasticizer in Pharmaceutical Coatings

Plasticizers are added to polymer formulations to increase their flexibility and durability.[13][14] this compound's structure, with its flexible ethylene glycol core and ester groups, suggests its potential use as a plasticizer in film coatings for tablets and other solid dosage forms.[15] This can influence the drug release profile from controlled-release formulations.[16]

Component of Controlled-Release Formulations

As a component of a polymer matrix, this compound can influence the degradation rate of the matrix and, consequently, the release kinetics of an embedded drug. Its hydrolysis products, ethylene glycol and ethanol, are generally considered biocompatible at low concentrations.[17][18]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): δ 4.36 (q, J = 7.1 Hz, 4H), 4.21 (s, 4H), 1.31 (t, J = 7.1 Hz, 6H).[5]

  • ¹³C NMR (Predicted): Based on the chemical shifts of diethyl carbonate and ethylene glycol, the predicted ¹³C NMR spectrum would show signals around δ 155 ppm (C=O), δ 68 ppm (-O-CH₂-CH₂-O-), δ 64 ppm (-O-CH₂-CH₃), and δ 14 ppm (-CH₃).[6][7][19]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretching of the carbonate groups, and C-O stretching bands in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of ethoxycarbonyl and ethylene glycol fragments.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical with a range of properties that make it a valuable tool for researchers in organic synthesis, polymer chemistry, and pharmaceutical development. Its potential as a biodegradable linker and a component in controlled-release drug delivery systems warrants further investigation. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for scientists and professionals in the field.

References

  • The Use of 13C N.M.R.
  • 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6 | Chemsrc. (2024-01-12).
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  • Tom FA de Greef, Marko ML Nieuwenhuizen, Patrick JM Stals, Carel FC Fitié, Anja RA Palmans, Rint P. Sijbesma and EW Meijer - The Royal Society of Chemistry.
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  • Diethyl carbonate(105-58-8) 13C NMR spectrum - ChemicalBook.
  • DIETHYL CARBON
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An In-Depth Technical Guide to the Molecular Structure and Applications of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl 2,5-Dioxahexanedioate, a versatile aliphatic dicarbonate. By delving into its molecular architecture, spectroscopic signature, synthesis, and reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge to leverage this molecule in their respective fields. Particular emphasis is placed on its potential as a biodegradable building block and as a cleavable linker in advanced drug delivery systems.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C8H14O6, is a linear aliphatic dicarbonate. Its structure is characterized by a central ethylene glycol core flanked by two ethyl carbonate moieties. This symmetrical arrangement of polar carbonate groups and nonpolar ethyl chains imparts a unique balance of hydrophilicity and lipophilicity.

Conformational Analysis and 3D Structure

Diagram: Logical Relationship of Structural Features

A Central Ethylene Glycol Core (-O-CH2-CH2-O-) C Symmetrical Structure A->C E Conformational Flexibility A->E B Two Terminal Ethyl Carbonate Groups (CH3CH2-O-C(O)-O-) B->C B->E G Reactivity at Carbonyl Carbons B->G D Amphiphilic Character C->D F Potential for Biodegradability D->F

Caption: Interplay of structural features in this compound.

Physicochemical Data

A compilation of key physicochemical properties for this compound and its close analog, Dimethyl 2,5-Dioxahexanedioate, is presented below for comparative analysis.

PropertyThis compoundDimethyl 2,5-Dioxahexanedioate
CAS Number 35466-87-688754-66-9
Molecular Formula C8H14O6C6H10O6[1]
Molecular Weight 206.19 g/mol 178.14 g/mol
Appearance Colorless LiquidColorless to Almost Colorless Clear Liquid[2]
Boiling Point 227 °C220 °C
Density 1.15 g/cm³1.24 g/cm³[1]
Refractive Index 1.4261.4140-1.4170[1]
Calculated XLogP3 1.30.8
Topological Polar Surface Area 71.1 Ų71.1 Ų[3]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the chemically non-equivalent protons. The ethyl group protons will appear as a triplet (for the -CH₃) and a quartet (for the -O-CH₂-). The methylene protons of the ethylene glycol core will present as a singlet or a more complex multiplet depending on the solvent and resolution.

The ¹³C NMR spectrum will similarly show characteristic peaks for the methyl and methylene carbons of the ethyl groups, the methylene carbons of the ethylene glycol unit, and the carbonyl carbon of the carbonate groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the carbonate functional group, typically appearing in the region of 1740-1760 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkages.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will likely show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern is expected to be influenced by the cleavage of the C-O bonds and the loss of neutral fragments such as CO₂, ethylene, and ethanol.

Synthesis and Reactivity

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of ethylene glycol with an ethylating agent such as ethyl chloroformate in the presence of a base, or via a transesterification reaction. A plausible laboratory-scale synthesis is outlined below.

Experimental Workflow: Synthesis of this compound

A Reactants: Ethylene Glycol Ethyl Chloroformate Pyridine (Base) B Reaction Vessel: Round-bottom flask with stirring Inert atmosphere (N2 or Ar) A->B C Reaction Conditions: Anhydrous solvent (e.g., Dichloromethane) 0 °C to room temperature B->C D Work-up: Aqueous wash to remove pyridine hydrochloride Drying of organic layer (e.g., with MgSO4) C->D E Purification: Vacuum distillation D->E F Characterization: NMR, IR, MS E->F G Final Product: This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of ethylene glycol and a suitable base (e.g., pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add ethyl chloroformate dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove the base), water, and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbons of the carbonate groups. It is susceptible to nucleophilic attack, leading to cleavage of the carbonate linkage.

  • Hydrolysis: In the presence of acid or base, the molecule can undergo hydrolysis to yield ethylene glycol, ethanol, and carbon dioxide. The ester linkages make it potentially biodegradable.

  • Transesterification: It can react with other alcohols in the presence of a suitable catalyst to exchange the ethyl groups.

  • Aminolysis: Reaction with amines can lead to the formation of carbamates, a reaction that is highly relevant in the context of bioconjugation.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it an attractive molecule for applications in both drug development and materials science.

Potential as a Cleavable Linker in Prodrugs and ADCs

The carbonate functionality is known to be susceptible to enzymatic and/or pH-mediated cleavage in biological systems. This property makes the this compound scaffold a promising candidate for use as a cleavable linker in prodrug design and for antibody-drug conjugates (ADCs). By linking a therapeutic agent to a targeting moiety via this dicarbonate, it is possible to design drug delivery systems that release the active payload under specific physiological conditions, such as the acidic microenvironment of a tumor or in the presence of certain enzymes.

Signaling Pathway: Hypothetical Prodrug Activation

A Prodrug (Targeting Moiety - Linker - Drug) B Systemic Circulation (Stable) A->B C Target Tissue (e.g., Tumor Microenvironment) B->C D Cleavage Signal (e.g., Low pH, Esterases) C->D E Linker Cleavage D->E F Release of Active Drug E->F G Therapeutic Effect F->G

Caption: Conceptual pathway for the activation of a prodrug utilizing a cleavable linker.

Building Block for Biodegradable Polymers

Aliphatic polycarbonates are a class of biodegradable polymers with applications in the biomedical field. This compound can serve as a monomer or a comonomer in the synthesis of such polymers. The presence of the carbonate linkages in the polymer backbone allows for hydrolytic or enzymatic degradation into biocompatible products. Its dimethyl analog is already utilized in the development of polymers.[4]

Green Solvent and Electrolyte Component

The low toxicity and potential biodegradability of simple aliphatic carbonates suggest that this compound could be explored as a green solvent for certain applications. Furthermore, its dimethyl analog is being actively researched as a component of electrolytes for next-generation lithium-ion batteries, indicating potential applications in materials science beyond the biomedical field.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the closely related Dimethyl 2,5-Dioxahexanedioate suggests that it should be handled with standard laboratory precautions. It is a combustible liquid and should be stored in a cool, well-ventilated place away from heat and open flames. Protective gloves and eye protection should be worn during handling.

Conclusion

This compound is a molecule with a rich potential that is yet to be fully explored. Its straightforward synthesis, predictable reactivity, and the inherent biodegradability of its core structure position it as a valuable tool for researchers in both materials science and drug development. Further investigation into its specific biological properties and its performance as a linker in targeted drug delivery systems is warranted and could lead to significant advancements in these fields.

References

  • PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

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An In-depth Technical Guide to Diethyl 2,5-Dioxahexanedioate (CAS 35466-87-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The following guide synthesizes the currently available public domain data for Diethyl 2,5-Dioxahexanedioate. It is important to note that this compound is not extensively characterized in peer-reviewed literature, and as such, in-depth application and protocol-specific information is limited. This document serves as a foundational reference, consolidating known properties and pointing towards potential areas of exploration based on related structures.

Part 1: Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 35466-87-6[1][2]

  • Synonyms: 2,5-Dioxahexanedioic Acid Diethyl Ester[3]

Molecular Structure:

Caption: 2D Structure of this compound

Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H14O6[2][3][4]
Molecular Weight 206.19 g/mol [2][3][4]
Appearance Colorless to Light yellow clear liquid
Purity >98.0% (GC)[3]
Boiling Point 227°C (lit.)[3]
InChI InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3[4]
SMILES C(=O)(OCC)OCCOC(=O)OCC[4]

Part 2: Spectroscopic Data

While a comprehensive, publicly available spectral library for this compound is not readily found, ¹H NMR data has been published.

¹H NMR (300 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.359q4H-O-CH₂-CH₃
4.212s4H-O-CH₂-CH₂-O-
1.314t6H-O-CH₂-CH₃

Note: Data interpreted from available sources. Researchers should acquire and interpret their own analytical data for verification.

Part 3: Synthesis and Reactivity

Synthesis:

Detailed, peer-reviewed synthesis protocols for this compound are not prominently available in the scientific literature. However, based on its structure, a plausible synthetic route would involve the esterification of 2,5-Dioxahexanedioic acid with ethanol in the presence of an acid catalyst. Another potential route could be the reaction of ethyl glycolate with a suitable activating agent.

Synthesis_Workflow Reactant1 2,5-Dioxahexanedioic acid Reaction Esterification Reaction (Reflux) Reactant1->Reaction Reactant2 Ethanol (Excess) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Neutralize Purification Distillation under Reduced Pressure Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Plausible synthetic workflow for this compound.

Reactivity:

As a diester, this compound is expected to undergo typical ester reactions such as:

  • Hydrolysis: Cleavage of the ester bonds in the presence of acid or base to yield ethanol and 2,5-Dioxahexanedioic acid.

  • Transesterification: Reaction with other alcohols to form different esters.

  • Amidation: Reaction with amines to form the corresponding amides.

Part 4: Applications and Future Research Directions

There is a notable lack of specific applications for this compound in the scientific and patent literature. However, its structural analog, Dimethyl 2,5-Dioxahexanedioate (CAS 88754-66-9), has been mentioned in broader contexts which may provide avenues for investigation for the diethyl version.

Potential Areas of Interest Based on Analogs:

  • Electrolyte Formulations: The dimethyl analog has been investigated as a solvent component in electrolytes for sodium-ion batteries.[5] Its function is to improve the lifetime of the battery cells, although it is noted to have high viscosity.[5] The properties of this compound in similar electrochemical systems could be a valuable area of research.

  • Polymer Chemistry: The general class of dialkyl esters can be used as plasticizers or as monomers in polymerization reactions.

  • Drug Delivery and Formulation: While no direct evidence exists, compounds with similar structures (short-chain PEG-like linkers with ester functionalities) are sometimes explored as biodegradable linkers in prodrugs or as components in drug delivery systems.[6] This remains a speculative area for this specific molecule.

Experimental Protocol: A General Workflow for Investigating a Novel Electrolyte Component

The following is a generalized, hypothetical workflow for evaluating this compound as a co-solvent in a sodium-ion battery electrolyte, based on methodologies for similar compounds.

Electrolyte_Testing_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (e.g., 1M NaPF₆ in EC:DEC + varying % of title compound) B Coin Cell Assembly (Na-metal anode, Hard Carbon cathode) A->B In Argon-filled glovebox C Cyclic Voltammetry (CV) (Determine electrochemical window) B->C D Galvanostatic Cycling (Assess capacity, efficiency, and cycle life) C->D Define voltage limits E Electrochemical Impedance Spectroscopy (EIS) (Analyze interfacial resistance) D->E At various cycle stages F SEM/XPS of Electrodes (Characterize SEI layer) D->F After cycling

Caption: Hypothetical workflow for evaluating a novel electrolyte co-solvent.

Part 5: Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be obtained from the supplier before handling.[1][7] Based on the SDS for the structurally similar Dimethyl 2,5-Dioxahexanedioate, general precautions should include:

  • Handling: Use in a well-ventilated area or under a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[8]

  • Hazards: The dimethyl analog is classified as a combustible liquid. Similar precautions should be taken with the diethyl ester until specific data is available.

Part 6: Conclusion

This compound (CAS 35466-87-6) is a commercially available diester with well-defined basic chemical and physical properties. However, there is a significant gap in the scientific literature regarding its synthesis, reactivity, and specific applications. The information available for its dimethyl analog suggests potential utility in materials science, particularly as an electrolyte component. For researchers in drug development, its structure might suggest a role as a biodegradable linker, though this is purely speculative. Significant foundational research is required to fully characterize this compound and unlock its potential applications.

References

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  • OSTI.GOV. The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. [Link]

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An In-Depth Technical Guide to the Physical Properties of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2,5-dioxahexanedioate is a diester of significant interest in various chemical and pharmaceutical applications. Its molecular structure, characterized by two ethyl ester groups linked by a 2,5-dioxahexane backbone, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. The information presented herein is grounded in established scientific principles and supported by reliable data sources.

Molecular Identity and Structure

A fundamental understanding of a compound's physical properties begins with its molecular identity. This compound is systematically identified by the following:

  • IUPAC Name: 2,5-Dioxahexanedioic acid diethyl ester

  • Synonyms: Ethyleglykol-bis-ethylcarbonat, Aethylenglykol-bis-aethylcarbonat, Aethylendikohlensaeure-diaethylester, D2456, Aethylenglykol-O.O-dicarbonsaeure-diaethylester[1]

  • CAS Number: 35466-87-6[1]

  • Molecular Formula: C₈H₁₄O₆[1]

  • Molecular Weight: 206.193 g/mol [1]

The structural arrangement of this compound is a key determinant of its physical characteristics. The presence of ether and ester functional groups influences its polarity, intermolecular forces, and, consequently, its macroscopic properties.

molecular_structure C1 C O1 O C1->O1 H1 H1 H2 H2 H3 H3 C2 C O1->C2 O2 O C2->O2 O3 O C2->O3 C3 C C4 C C3->C4 H4 H4 H5 H5 O4 O C4->O4 H6 H6 H7 H7 O3->C3 C5 C O5 O C5->O5 O6 O C5->O6 O4->C5 C6 C C7 C C6->C7 H8 H8 H9 H9 H10 H10 H11 H11 H12 H12 C8 C C9 C O6->C6 C1_label C O1_label O C1_label->O1_label C2_label C O1_label->C2_label O2_label O C2_label->O2_label O3_label O C2_label->O3_label C3_label C O3_label->C3_label C4_label C C3_label->C4_label O4_label O C4_label->O4_label C5_label C O4_label->C5_label O5_label O C5_label->O5_label O6_label O C5_label->O6_label C6_label C O6_label->C6_label C7_label C C6_label->C7_label

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for its handling, application, and integration into various processes. The following table summarizes the key physical properties of this compound.

Physical PropertyValue
Boiling Point 227 °C[1]
Density 1.15 g/cm³[1]
Refractive Index 1.426[1]
Flash Point 101.193 °C[1]
Melting Point N/A

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section outlines the standard experimental protocols for measuring the key physical properties of liquid compounds like this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2]

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of liquid.[3]

Step-by-Step Methodology:

  • A few milliliters of the this compound sample are placed into a small test tube.[4]

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[2]

  • The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4]

  • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[2]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream is observed.[3]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

Causality and Trustworthiness: This method is self-validating because the boiling point is observed as a distinct physical event—the cessation of bubble evolution and the entry of the liquid into the capillary. This signifies the point where the vapor pressure of the sample equals the external pressure. The use of a Thiele tube ensures uniform heating, minimizing temperature gradients and enhancing the accuracy of the measurement.[2]

boiling_point_workflow cluster_setup Apparatus Setup cluster_measurement Measurement Process A Sample in Test Tube B Inverted Capillary Tube A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Thiele Tube Gently D->E F Observe Continuous Bubbles E->F G Remove Heat & Cool F->G H Record Temperature at Liquid Entry G->H I I H->I Boiling Point

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Density Measurement

Density, the mass per unit volume, is a crucial parameter for quality control and material characterization.[5]

Experimental Protocol: Gravimetric Method

The gravimetric method provides a straightforward and accurate way to determine the density of a liquid.[5][6]

Step-by-Step Methodology:

  • An analytical balance is used to measure the mass of a clean, dry volumetric flask of a known volume (e.g., 10 mL).

  • The volumetric flask is carefully filled with this compound up to the calibration mark.

  • The mass of the filled volumetric flask is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

  • The density is calculated by dividing the mass of the liquid by the known volume of the flask.[6]

Causality and Trustworthiness: This protocol is inherently trustworthy due to its reliance on two fundamental and highly accurate measurements: mass and volume. The use of a calibrated volumetric flask and an analytical balance ensures precision. The direct measurement of mass and volume provides a direct calculation of density, minimizing sources of systematic error.

density_measurement_logic cluster_mass Mass Determination cluster_volume Volume Determination cluster_calculation Calculation Mass Mass of Liquid (m) Density Density (ρ) Mass->Density calc ρ = m / V Mass->calc Volume Volume of Liquid (V) Volume->Density Volume->calc m_empty Mass of Empty Flask m_calc m = m_full - m_empty m_empty->m_calc m_full Mass of Filled Flask m_full->m_calc m_calc->Mass v_flask Calibrated Volumetric Flask v_flask->Volume calc->Density

Caption: Logical Flow for Gravimetric Density Determination.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[7]

Experimental Protocol: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[8][9]

Step-by-Step Methodology:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and allowed to dry.

  • A few drops of this compound are placed on the surface of the measuring prism.[9]

  • The prisms are closed and locked.

  • A light source, typically a sodium lamp or a filtered white light source, is switched on.[8]

  • While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.

  • The compensator knob is adjusted to eliminate any color fringe at the boundary, resulting in a sharp borderline.

  • The main adjustment knob is then used to align the borderline precisely with the crosshairs in the eyepiece.[10]

  • The refractive index is read directly from the instrument's scale.

  • The temperature of the measurement should also be recorded, as the refractive index is temperature-dependent.[7]

Causality and Trustworthiness: The Abbe refractometer operates on the principle of total internal reflection at the interface between the prism and the liquid sample.[8] The critical angle of total internal reflection is directly related to the refractive index of the liquid. The instrument is calibrated using standards of known refractive index, ensuring the accuracy of the measurements. The clear and sharp borderline provides a definitive point of measurement, contributing to the method's reliability.

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound, including its boiling point, density, and refractive index. By presenting not only the values of these properties but also the underlying experimental methodologies and their scientific rationale, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and effective use of this compound. The emphasis on self-validating protocols and the clear presentation of data are intended to uphold the highest standards of scientific integrity and practical utility.

References

  • 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6 | Chemsrc . (2024, January 12). Retrieved from [Link]

  • Determination of Boiling Point (B.P): . Vijay Nazare. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination . (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • DETERMINATION OF BOILING POINTS . Retrieved from [Link]

  • Density Determination of Solids and Liquids . EAG Laboratories. Retrieved from [Link]

  • How to Calculate Density of a Liquid Substance | Physics . (2021, October 5). Study.com. Retrieved from [Link]

  • Video: Determining the Density of a Solid and Liquid . (2015, June 15). JoVE. Retrieved from [Link]

  • MEASUREMENT OF DENSITY . Retrieved from [Link]

  • Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab . Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Lab 2: Refractive Index and Snell's Law . University of Arizona. Retrieved from [Link]

  • Abbé refractometer . (2025, March 17). BWB. Retrieved from [Link]

  • Abbe's Refractometer . Virtual Labs. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise characterization of a compound's solubility is a cornerstone of successful formulation development, chemical process design, and fundamental research. Diethyl 2,5-dioxahexanedioate, a dicarboxylic acid ester, presents a unique set of physicochemical properties that are of increasing interest in various scientific fields. This guide is designed to provide a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. As a Senior Application Scientist, the aim is not merely to present data, but to illuminate the causality behind experimental choices and to provide a self-validating framework for your own solubility investigations.

Introduction to this compound

This compound is an organic compound with the chemical formula C8H14O6. Structurally, it is the diethyl ester of 2,5-dioxahexanedioic acid. Its molecular structure, featuring two ester functional groups, governs its physical and chemical behavior, including its solubility in various media. While it shares characteristics with other dicarboxylic acid esters, its specific arrangement of atoms imparts a distinct polarity and potential for intermolecular interactions. A clear understanding of its solubility is paramount for its application in areas such as polymer chemistry, as a solvent, and as an intermediate in organic synthesis.

Expected Solubility Profile: Insights from Analogous Compounds

Direct, quantitative solubility data for this compound is not extensively reported in publicly available literature. However, by examining the solubility of structurally similar diethyl esters of dicarboxylic acids, we can establish a highly probable solubility profile.

Key Structural Analogs:

  • Diethyl Oxalate: Miscible with ethanol, ether, acetone, and other common organic solvents; slightly soluble in water.[1][2][3][4][5]

  • Diethyl Malonate: Miscible with ethanol, ether, chloroform, and benzene; slightly soluble in water (2.08 g/100 mL at 20°C).[6][7][8][9][10]

  • Diethyl Succinate: Miscible in alcohols and ethers, with limited solubility in water (approximately 19.1 mg/mL at 25°C).[11][12][13][14]

Inference for this compound:

Based on the trends observed with these analogs, this compound is expected to be:

  • Highly soluble to miscible in a range of common organic solvents, particularly polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol).

  • Sparingly soluble to insoluble in water. The presence of the ether linkages in the backbone may slightly increase its aqueous solubility compared to a simple diester of a similar molecular weight, but it will still be predominantly hydrophobic.

  • Soluble in non-polar and weakly polar solvents such as toluene and chloroform, although likely to a lesser extent than in more polar organic solvents.

This expected solubility profile is crucial for the initial selection of solvents in experimental determinations and for guiding its use in various applications.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[15][16][17][18] The underlying principle is to create a saturated solution by agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the clear, saturated solution is then determined analytically.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

  • Addition of Excess Solute: To a series of vials, add a known volume of the chosen solvent (e.g., 10 mL). Add an excess amount of this compound to each vial. The "excess" should be enough to ensure that a solid or separate liquid phase of the solute remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate with controlled temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. For more rapid and complete separation, centrifuge the vials at a controlled temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved micro-droplets, filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility as the average concentration from replicate experiments. Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Visual Representation of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute High Purity Solute add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Analytical Grade Solvent prep_solvent->add_excess equilibrate Equilibrate (24-48h with agitation) add_excess->equilibrate phase_sep Phase Separation (Settling/Centrifugation) equilibrate->phase_sep sample_filter Sample Withdrawal & Filtration (0.22 µm) phase_sep->sample_filter dilute Dilute Aliquot sample_filter->dilute quantify Quantify Concentration (HPLC/GC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured tabular format.

Table 1: Illustrative Solubility Data for this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility (g/L)Solubility (mol/L)Qualitative Description
Water80.1[Experimental Value][Calculated Value]Sparingly Soluble
Ethanol24.5[Experimental Value][Calculated Value]Miscible
Acetone20.7[Experimental Value][Calculated Value]Miscible
Ethyl Acetate6.0[Experimental Value][Calculated Value]Highly Soluble
Toluene2.4[Experimental Value][Calculated Value]Soluble
Hexane1.9[Experimental Value][Calculated Value]Sparingly Soluble

Note: This table is a template. Researchers should replace the bracketed values with their own experimentally determined data.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more theoretical approach to solvent selection and solubility prediction, Hansen Solubility Parameters (HSP) can be a powerful tool.[19][20] The principle of HSP is that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solvent is more likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Logical Framework for HSP Application

G cluster_hsp Hansen Solubility Parameters (HSP) cluster_calc Calculation & Prediction cluster_validation Validation hsp_solute Determine HSP of This compound (δd, δp, δh) calc_ra Calculate Ra (Distance) between Solute and Solvent HSP hsp_solute->calc_ra hsp_solvent Obtain HSP of Potential Solvents hsp_solvent->calc_ra predict Predict Solubility (Smaller Ra = Higher Likelihood) calc_ra->predict validate Validate Predictions with Experimental Data predict->validate

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a robust framework for its determination exists. By leveraging the known solubility of analogous compounds, a strong predictive foundation can be established. The detailed shake-flask experimental protocol provided in this guide offers a reliable method for generating precise and accurate solubility data. Furthermore, the application of theoretical models such as Hansen Solubility Parameters can aid in the rational selection of solvents and the prediction of solubility behavior. This integrated approach of theoretical prediction and empirical determination will empower researchers, scientists, and drug development professionals to confidently characterize and utilize this compound in their respective fields.

References

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]

  • Grokipedia. (n.d.). Diethyl malonate. Grokipedia. [Link]

  • ASTM International. (2017). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]

  • Grokipedia. (n.d.). Diethyl succinate. Grokipedia. [Link]

  • ChemBK. (n.d.). Diethyl oxalate. ChemBK. [Link]

  • Choice Org. (n.d.). Diethyl oxalate. Choice Org. [Link]

  • ChemBK. (n.d.). Diethyl malonate. ChemBK. [Link]

  • LookChem. (n.d.). Cas 95-92-1,Diethyl oxalate. LookChem. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Ataman Kimya. (n.d.). DIETHYL SUCCINATE. Ataman Kimya. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl Succinate. PubChem. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem. [Link]

  • ASTM International. (n.d.). ASTM: D5790: Purgeable Organic Compounds in Water. ASTM. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • (n.d.). DIETHYL MALONATE. [Link]

  • MDPI. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. MDPI. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. [Link]

  • Study.com. (n.d.). How to Calculate Solubility. Study.com. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic data for Diethyl 2,5-Dioxahexanedioate (CAS: 35466-87-6), also known as diethyl diglycolate. Tailored for researchers and professionals in chemistry and drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and established methodologies. The causality behind experimental choices and data interpretation is elucidated to provide a practical and comprehensive resource for compound verification and quality control.

Molecular Structure and Spectroscopic Implications

Understanding the molecular structure is paramount to predicting and interpreting spectroscopic data. This compound is a symmetrical diester incorporating an ether linkage.

Structure: C₈H₁₄O₆ Systematic Name: this compound

The key structural features are:

  • Two equivalent ethyl ester groups (-COOCH₂CH₃)

  • A central diether linkage (-O-CH₂-CH₂-O-), which is actually part of the diglycolate backbone (-O-CH₂-C(O)-). A more accurate representation is two ester groups linked by a central ether oxygen on the acid side: (CH₃CH₂OOCCH₂OCH₂COOCH₂CH₃). Correction: The name 2,5-Dioxahexanedioate implies the structure is EtOOC-CH₂-O-CH₂-COOEt. Let's re-evaluate based on the IUPAC name. Hexanedioate is a 6-carbon chain dicarboxylic acid. 2,5-Dioxa means carbons at position 2 and 5 are replaced by oxygen. The structure is C(O)¹-O²-CH₂³-CH₂⁴-O⁵-C(O)⁶. The diethyl ester would be Et-O-C(O)-O-CH₂-CH₂-O-C(O)-O-Et. This seems incorrect.

Let's reconsider the common name, diethyl diglycolate. Diglycolic acid is O(CH₂COOH)₂. The diethyl ester is therefore O(CH₂COOCH₂CH₃)₂ . This structure, C₂H₅OOCCH₂-O-CH₂COOC₂H₅, is consistent with the molecular formula C₈H₁₄O₆ and is the most logical structure. This molecule possesses a high degree of symmetry, with a C₂ axis passing through the central ether oxygen. This symmetry dictates that the two ethyl groups are chemically equivalent, as are the two methylene groups adjacent to the ether oxygen.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} Caption: Molecular structure of this compound.

This symmetry predicts a simplified NMR spectrum:

  • ¹H NMR: Three distinct signals.

  • ¹³C NMR: Four distinct signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the proton framework of a molecule. The spectrum of this compound is a clear fingerprint of its structure, characterized by three distinct resonances.

¹H NMR Spectral Data

The following data was obtained in a deuterated chloroform (CDCl₃) solvent.[1]

Signal LabelChemical Shift (δ) ppm[1]MultiplicityIntegrationAssignment
A4.36Singlet4H-O-CH₂ -COO-
B4.21Quartet4H-COO-CH₂ -CH₃
C1.31Triplet6H-COOCH₂-CH₃

J-Coupling Constant: J(B,C) = 7.2 Hz[1]

Interpretation of the ¹H NMR Spectrum
  • Signal A (δ 4.36, Singlet, 4H): This singlet corresponds to the four protons of the two equivalent methylene groups (-O-CH₂-COO-) of the diglycolate backbone. These protons are adjacent to two electron-withdrawing groups: the ether oxygen and the carbonyl group. This significant deshielding effect shifts their resonance far downfield. As they have no adjacent protons, the signal appears as a singlet.

  • Signal B (δ 4.21, Quartet, 4H): This quartet represents the four protons of the two equivalent methylene groups (-COO-CH₂-CH₃) in the ethyl esters. The adjacent electronegative oxygen atom causes a downfield shift. This signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

  • Signal C (δ 1.31, Triplet, 6H): This triplet corresponds to the six protons of the two equivalent terminal methyl groups (-CH₃). These protons are the most shielded in the molecule, hence their upfield position. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

The integration values (4H:4H:6H) are consistent with the proton count for the assigned groups and confirm the molecule's symmetry.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz).

    • Perform a Fourier Transform (FT) on the Free Induction Decay (FID).

    • Phase the spectrum manually to achieve a flat, pure-absorption baseline.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine peak multiplicities.

dot digraph "H1_NMR_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

} Caption: Standard workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data for the ¹³C NMR spectrum of this compound is not as readily available in public databases, a reliable spectrum can be predicted based on its structure and established chemical shift ranges.[2] The molecule's symmetry predicts four distinct carbon signals.

Predicted ¹³C NMR Spectral Data
Signal LabelPredicted Chemical Shift (δ) ppmCarbon TypeRationale for Assignment
D~169C=OEster carbonyl carbons are highly deshielded.
E~68-O-C H₂-COO-Methylene carbon between two oxygens (ether and carbonyl side).
F~62-COO-C H₂-CH₃Methylene carbon of the ethyl ester, attached to one oxygen.
G~14-C H₃Alkyl methyl carbons are highly shielded.
Interpretation of the Predicted ¹³C NMR Spectrum
  • Signal D (δ ~169): The carbonyl carbon of the ester group is the most deshielded due to the double bond to one oxygen and a single bond to another, resulting in a resonance in the far downfield region.[2]

  • Signal E (δ ~68): The methylene carbon of the diglycolate backbone is directly attached to the ether oxygen and is alpha to the carbonyl group. This environment is more deshielded than a standard ether or ester methylene, placing its shift in this region.

  • Signal F (δ ~62): The methylene carbon of the ethyl group is attached to a single ester oxygen, making it less deshielded than the backbone methylene (Signal E) but significantly more deshielded than a simple alkane.[2]

  • Signal G (δ ~14): The terminal methyl carbon is the most shielded carbon in the structure, appearing furthest upfield as is typical for sp³ hybridized carbons in an alkyl chain.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR. Use approximately 20-30 mg of the compound in ~0.6 mL of CDCl₃.

  • Instrument Setup (400 MHz Spectrometer / 100 MHz for ¹³C):

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). Proton decoupling is crucial to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds. Note: For quantitative ¹³C NMR, a much longer delay (~30-60s) and inverse-gated decoupling would be required, but this is unnecessary for simple structural confirmation.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 512 to 2048 scans, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz).

    • Perform Fourier Transform, phasing, and baseline correction as described for ¹H NMR.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet, which appears at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to its ester and ether functionalities.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2980-2850MediumC-H StretchAlkyl (CH₃, CH₂)
~1750 Strong, Sharp C=O Stretch Ester Carbonyl
~1250-1100StrongC-O StretchEster and Ether
Interpretation of the IR Spectrum
  • C-H Stretching (~2980-2850 cm⁻¹): These absorptions are characteristic of all organic molecules containing alkyl groups and correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C=O Stretching (~1750 cm⁻¹): This is the most prominent and diagnostic peak in the spectrum. The strong, sharp absorption at this frequency is a definitive indicator of the ester carbonyl group. Its position is typical for a saturated aliphatic ester.

  • C-O Stretching (~1250-1100 cm⁻¹): The "fingerprint region" will contain multiple strong bands associated with the stretching vibrations of the C-O single bonds. Both the ester (R-CO-O -R') and the ether (R-O-R ) linkages contribute to a complex but strong absorption pattern in this region.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a single drop of the neat liquid this compound directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • If necessary, an ATR correction algorithm can be applied to the data to make the spectrum appear more like a traditional transmission spectrum.

    • Label the major peaks with their corresponding wavenumbers.

dot digraph "IR_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

} Caption: Standard workflow for ATR-IR analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the three unique proton environments, while the predicted ¹³C NMR accounts for the four distinct carbon atoms in the symmetrical structure. Finally, IR spectroscopy provides definitive evidence for the key ester and ether functional groups. These datasets and protocols serve as a reliable benchmark for scientists engaged in the synthesis, purification, and application of this compound.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 17, 2026, from [Link]

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A Methodological Guide to the Thermogravimetric Analysis of Diethyl 2,5-Dioxahexanedioate: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, predictive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Diethyl 2,5-Dioxahexanedioate. In the absence of specific literature on the thermal properties of this compound, this document synthesizes established principles of thermal analysis, knowledge of organic ester and carbonate decomposition, and standardized methodologies to offer a robust protocol and a scientifically grounded interpretation of expected results. This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical, polymer, and specialty chemical industries.

Introduction: Understanding this compound and the Role of Thermogravimetric Analysis

This compound (C₈H₁₄O₆, Molecular Weight: 206.19 g/mol ) is an organic compound featuring two ethyl carbonate groups linked by an ethylene glycol diether backbone.[1] Its structure suggests potential applications as a specialty solvent, a building block in polymer synthesis, or an electrolyte component in battery technologies, similar to its dimethyl analog.[2][3] For any of these applications, a thorough understanding of its thermal stability is paramount.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is invaluable for determining the thermal stability of materials, elucidating their composition, and studying their decomposition kinetics.[6][7] By subjecting this compound to a controlled heating program, we can determine its upper service temperature, identify volatile components, and infer its decomposition pathway.

This guide will present a detailed, self-validating protocol for the TGA of this compound, grounded in the principles of ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[1][8][9][10][11]

Experimental Protocol: A Step-by-Step Methodology for TGA

The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for this compound.

2.1. Instrument and Consumables

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of a temperature range from ambient to at least 600 °C with a balance sensitivity of 0.1 μg is recommended.[12]

  • Crucibles: Platinum or alumina crucibles are suitable for this analysis.

  • Purge Gas: High-purity nitrogen (99.995% or higher) for analysis in an inert atmosphere. Air or oxygen can be used for oxidative stability studies.

  • Sample: this compound, with a known purity.

2.2. Instrument Calibration Prior to analysis, ensure the TGA's mass and temperature are calibrated according to the manufacturer's guidelines or standard procedures such as ASTM E1582.[5]

2.3. Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Obtain Sample B Load 5-10 mg into TGA crucible A->B Liquid Sample C Equilibrate at 30°C B->C Place in TGA D Set N2 flow rate (50 mL/min) C->D E Heat from 30°C to 600°C at 10°C/min D->E Start Program F Record Mass Loss vs. Temperature (TGA Curve) E->F G Calculate Derivative (DTG Curve) F->G H Determine Onset Temp, Peak Temp, & Mass Loss G->H

Caption: Experimental workflow for the TGA of this compound.

2.4. Detailed Steps

  • Sample Preparation: Place the TGA crucible on a microbalance and tare. Carefully pipette 5-10 mg of this compound into the crucible. Record the exact mass.

  • Instrument Loading: Open the TGA furnace and place the crucible on the sample holder. Ensure proper placement to avoid measurement artifacts.

  • Atmosphere Control: Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 15 minutes before starting the experiment to ensure an inert atmosphere. Maintain this flow rate throughout the analysis.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used to improve the resolution of decomposition steps.[13]

  • Data Collection: Record the sample mass as a function of temperature. The instrument software will generate the TGA curve (mass vs. temperature) and can be used to calculate the first derivative of the mass loss, known as the Derivative Thermogravimetric (DTG) curve.[6][12]

Predicted Results and Interpretation

The TGA and DTG curves will provide a quantitative measure of the thermal stability of this compound.

3.1. Data Presentation

The key data points from the TGA and DTG curves should be summarized in a table for clarity.

ParameterPredicted ValueSignificance
Onset Temperature (T_onset) ~180 - 220 °CThe temperature at which significant thermal decomposition begins.
Peak Decomposition Temp (T_peak) ~230 - 270 °CThe temperature of the maximum rate of mass loss, obtained from the DTG curve peak.[6]
Mass Loss (%) ~100%The total percentage of mass lost during decomposition.
Residual Mass at 600°C (%) ~0%The amount of non-volatile material remaining after decomposition in an inert atmosphere.

3.2. Interpreting the TGA and DTG Curves

  • Initial Plateau: The TGA curve is expected to show a flat baseline from the start of the experiment up to the onset temperature of decomposition, indicating the sample is stable in this range.

  • Decomposition Step(s): A sharp drop in the TGA curve will signify the decomposition of the molecule. Given the structure of this compound, with two identical carbonate ester groups, a single-step or a two-step overlapping decomposition is plausible. The DTG curve will be crucial in resolving these steps; a single peak suggests a concerted decomposition, while multiple or shouldered peaks indicate a multi-step process.[6][14]

  • Final Plateau: After the decomposition is complete, the TGA curve should plateau at or near 0% residual mass, as the expected decomposition products are likely to be volatile under the experimental conditions.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of organic esters and carbonates can proceed through various pathways. For this compound, a plausible mechanism in an inert atmosphere involves the cleavage of the carbonate and ether linkages.

Decomposition_Mechanism cluster_main Thermal Decomposition Pathway A This compound B Initial C-O Bond Cleavage A->B Heat (Δ) C Formation of Volatile Products B->C D Ethanol C->D E Carbon Dioxide C->E F Ethylene Glycol C->F G Other Small Molecules C->G

Caption: A proposed thermal decomposition pathway for this compound.

The decomposition is likely initiated by the cleavage of the C-O bonds in the carbonate groups, which are generally the weaker points in the molecule. This could lead to the elimination of carbon dioxide and the formation of ethanol and ethylene glycol, which would further decompose or volatilize at higher temperatures. The presence of the ether linkage may also influence the decomposition pathway.

Conclusion

This technical guide has outlined a comprehensive, predictive approach for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the principles of TGA curve interpretation, researchers can obtain reliable data on the thermal stability and decomposition behavior of this compound. The proposed decomposition mechanism provides a theoretical framework for understanding the observed mass loss. This information is critical for establishing safe operating temperatures and ensuring the material's suitability for its intended high-performance applications.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]

  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998, [Link]

  • Conti Testing Laboratories. ASTM E1131. [Link]

  • Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

  • Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. [Link]

  • ResearchGate. Interpreting TGA curves. [Link]

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  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. [Link]

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  • MySkinRecipes. Dimethyl 2,5-Dioxahexanedioate. [Link]

  • The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. OSTI.GOV. [Link]

  • ChemSrc. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Scilit. Thermal Characteristics of Some Organic Esters. [Link]

  • MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • MDPI. Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link]

  • ResearchGate. Mechanism and Kinetics of Thermal Decomposition of Carbonates. [Link]

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Sources

Navigating the Unknown: A Technical Guide to the Safety and Handling of Diethyl 2,5-Dioxahexanedioate and its Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Note to the Researcher: This document serves as an in-depth technical guide on the safety and handling of chemicals within the dioxahexanedioate family, with a specific focus on providing a comprehensive safety protocol for a representative compound. However, a significant data gap exists for the target molecule, Diethyl 2,5-Dioxahexanedioate (CAS 35466-87-6) . Despite extensive searches across multiple chemical safety databases and supplier inventories, a complete and verified Safety Data Sheet (SDS) for this specific compound is not publicly available at the time of this writing.

The absence of an SDS is a critical safety concern. An SDS is the cornerstone of chemical safety, providing essential information on hazards, handling, storage, and emergency procedures. Proceeding with the use of any chemical without a thorough understanding of its specific risks is strongly discouraged.

Therefore, this guide will adopt a dual approach to uphold the principles of scientific integrity and safety:

  • Acknowledging the Data Gap: We will first address the implications of the missing SDS for this compound and outline the necessary steps a researcher should take before considering its use.

  • A Case Study in Analogue Safety: We will then provide a comprehensive safety and handling guide for the closely related and well-documented analogue, Dimethyl 2,5-Dioxahexanedioate (CAS 88754-66-9) . This will serve as an illustrative example of the depth of safety information required and as a potential, though not direct, indicator of the types of hazards that might be associated with this chemical family.

It is imperative to understand that the safety information for Dimethyl 2,5-Dioxahexanedioate is not a substitute for the specific data for the diethyl ester. The seemingly minor difference in the ester group can lead to significant variations in physical, chemical, and toxicological properties.

Part 1: The Uncharted Territory of this compound

The lack of a publicly available SDS for this compound presents a significant hurdle for its safe use in a research and development setting. While the compound is available from some suppliers[1][2][3], the absence of safety documentation means that critical information regarding its potential hazards remains unknown.

Before any handling of this compound, the following actions are essential:

  • Directly Request an SDS from the Supplier: The manufacturer or supplier is legally obligated to provide an SDS for any hazardous chemical they sell.

  • Conduct a Thorough Risk Assessment: In the absence of an SDS, a comprehensive risk assessment must be performed. This should consider the chemical structure, potential reactivity based on functional groups, and any available data on structurally similar compounds.

  • Consider Commissioning a Toxicological Evaluation: For novel or poorly characterized substances intended for significant use, a toxicological assessment may be necessary to determine potential health effects.

Part 2: A Comprehensive Safety and Handling Guide for Dimethyl 2,5-Dioxahexanedioate (CAS 88754-66-9)

Disclaimer: The following information pertains to Dimethyl 2,5-Dioxahexanedioate and should be used for informational purposes only. It is not a direct safety guide for this compound.

1. Chemical Identification and Physical Properties

PropertyValueSource
Chemical Name Dimethyl 2,5-Dioxahexanedioate[4][5]
Synonyms 2,5-Dioxahexanedioic Acid Dimethyl Ester[4]
CAS Number 88754-66-9[4][6]
Molecular Formula C6H10O6[7]
Molecular Weight 178.14 g/mol [7]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 220 °C[4][8]
Flash Point 82 °C[4]
Specific Gravity 1.24[4]

2. Hazard Identification and GHS Classification

According to available data, Dimethyl 2,5-Dioxahexanedioate is classified as a combustible liquid.[4]

  • GHS Signal Word: Warning[4][8]

  • GHS Hazard Statements:

    • H227: Combustible liquid.[4]

  • GHS Precautionary Statements:

    • P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4]

    • P280: Wear protective gloves/ eye protection/ face protection.[4]

    • P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[4]

    • P403 + P235: Store in a well-ventilated place. Keep cool.[4]

    • P501: Dispose of contents/ container to an approved waste disposal plant.[4]

While some sources indicate it is not a hazardous substance or mixture under European CLP regulations, the GHS classification as a combustible liquid necessitates careful handling to prevent fire hazards.[6]

3. Exposure Controls and Personal Protection

A multi-layered approach to exposure control is crucial when handling any chemical. The hierarchy of controls, from most to least effective, should always be followed.

Hierarchy_of_Controls elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe caption Hierarchy of Exposure Controls

Hierarchy of Exposure Controls

Engineering Controls:

  • Work in a well-ventilated area.[6]

  • Use a local exhaust ventilation system (fume hood) to prevent the generation of vapor or mist.[6]

  • Ensure safety showers and eyewash stations are readily accessible.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.

4. Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Take precautionary measures against static discharge.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Keep the container tightly closed.[6]

  • Store in a cool, dark, and well-ventilated place.[4][6]

  • Store away from incompatible materials, such as strong oxidizing agents.

5. First Aid Measures

Emergency Response Flowchart

First_Aid_Flowchart exposure Chemical Exposure Occurs assess Assess the Situation (Ensure scene is safe) exposure->assess inhalation Inhalation assess->inhalation skin Skin Contact assess->skin eye Eye Contact assess->eye ingestion Ingestion assess->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air remove_clothing Immediately remove contaminated clothing. Rinse skin with plenty of water. skin->remove_clothing rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical caption First Aid Response Protocol

First Aid Response Protocol
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin well with water. If skin irritation or a rash occurs, get medical advice/attention.[6]

  • Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[6]

  • Ingestion: Rinse mouth. Get medical advice/attention.[6]

6. Firefighting Measures

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[6] For larger fires, alcohol-resistant foam is recommended.[4]

  • Specific Hazards: As a combustible liquid, it can form flammable vapor-air mixtures.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

7. Accidental Release Measures

  • Personal Precautions: Wear suitable protective equipment. Keep people away from and upwind of the spill. Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: Absorb the spill with a suitable inert material (e.g., sand, earth, vermiculite). Place the absorbed material in a sealed container for disposal.

8. Stability and Reactivity

  • Reactivity: No information on specific reactivity hazards is available.

  • Chemical Stability: Stable under normal conditions.[6]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Carbon oxides (CO, CO2) may be formed during combustion.[9]

9. Toxicological and Ecotoxicological Information

There is limited publicly available toxicological and ecotoxicological data for Dimethyl 2,5-Dioxahexanedioate.[6] It is not classified as a substance that is persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[6]

Conclusion and Recommendations

The safe handling of any chemical in a research and development environment is paramount. For this compound, the current lack of a comprehensive Safety Data Sheet necessitates a cautious and diligent approach. Researchers and drug development professionals must prioritize obtaining this critical safety information from the supplier before any work is undertaken.

The detailed safety and handling procedures outlined for the analogue, Dimethyl 2,5-Dioxahexanedioate, provide a framework for understanding the types of precautions that may be necessary. However, these should not be applied directly to the diethyl ester without a specific SDS for that compound. Always perform a thorough risk assessment and adhere to the hierarchy of controls to ensure a safe working environment.

References

  • SAFETY D
  • Dimethyl 2,5-Dioxahexanedio
  • SAFETY DATA SHEET - Fisher Scientific. (2011-02-10).
  • Dimethyl 2,5-Dioxahexanedioate | CAS 88754-66-9 | SCBT - Santa Cruz Biotechnology.
  • Dimethyl 2,5-Dioxahexanedioate 88754-66-9 | TCI (Shanghai) Development Co., Ltd.
  • SDS of 2,5-Dioxahexanedioic Acid Diethyl Ester, Safety D
  • • SAFETY D
  • Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem - NIH.
  • 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6 | Chemsrc. (2024-01-12).
  • Diethyl 2,5-Dioxahexanedio
  • SAFETY D
  • Dimethyl 2,5-Dioxahexanedioate 88754-66-9 | Tokyo Chemical Industry UK Ltd.
  • Cas 88754-66-9,2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER | lookchem.
  • This compound | CAS 35466-87-6 | SCBT - Santa Cruz Biotechnology.
  • 2,5-Dimethylhexane-2,5-diol - Apollo Scientific.
  • Section 5: Firefighting Measures - OSHA.
  • TCI AMERICA - Spectrum Chemical.
  • Diethyl-2,5-dioxahexane dicarboxylate | C10H18O6 | CID 132277383 - PubChem.
  • Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Personal protective equipment for handling 2,5-Dimethyl-1,4-dithiane-2,5-diol - Benchchem.
  • 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER | 88754-66-9 - ChemicalBook.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Dimethyl 2,5-Dioxahexanedioate 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(JP).
  • Dimethyl 2,5-Dioxahexanedio
  • Dimethyl 2,5-Dioxahexanedio
  • Developing Practical & Useful Content for SDS Section 5 (Firefighting Measures)

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Advanced Polyesters via Polycondensation of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Polyesters

Polyesters represent a cornerstone of polymer science, with applications spanning from commodity plastics to high-performance materials in the biomedical and pharmaceutical sectors.[1] The ability to fine-tune the physicochemical properties of polyesters by judicious monomer selection is a key driver of innovation. Diethyl 2,5-Dioxahexanedioate is an emerging monomer of significant interest. Its structure, which incorporates flexible ether linkages within an aliphatic diester backbone, offers a unique avenue for designing polyesters with enhanced biodegradability, modified crystallinity, and tailored thermal properties.[2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel polyesters using this compound. We will delve into the mechanistic underpinnings of the polymerization, provide a detailed, field-proven protocol for melt polycondensation, and outline essential characterization techniques. The causality behind each experimental step is explained to empower users to not only replicate the synthesis but also to intelligently adapt it for their specific research and development goals.

Physicochemical Data of Key Reagents

Successful polymerization begins with well-characterized monomers and catalysts. The properties of the primary reagents for the synthesis of Poly(alkylene 2,5-dioxahexanedioate) are summarized below. 1,4-Butanediol is selected as a representative diol for this protocol.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) CAS Number
This compound (Illustrative)C₈H₁₄O₆206.19~250 °C (est.)35466-87-6[3]
1,4-Butanediol (Illustrative)C₄H₁₀O₂90.12230 °C110-63-4
Titanium(IV) Butoxide (Illustrative)C₁₆H₃₆O₄Ti340.32310-314 °C5593-70-4

Scientific Principles & Reaction Mechanism

The synthesis of polyesters from a diester and a diol is a classic example of step-growth polymerization, specifically a polycondensation reaction. The process described here is a two-stage melt polycondensation, which is a solvent-free method ideal for achieving high molecular weight polymers.[1][4]

The Two-Stage Process:

  • Transesterification: In the first stage, conducted at a moderate temperature (160-180°C), the this compound undergoes transesterification with the diol (e.g., 1,4-Butanediol). The titanium catalyst coordinates to the carbonyl oxygen of the ester, activating the carbonyl carbon for nucleophilic attack by the diol's hydroxyl group.[5] This reaction releases ethanol as a byproduct. The primary goal of this stage is to convert the monomer mixture into low molecular weight oligomers while efficiently removing the bulk of the ethanol, which drives the reaction forward according to Le Châtelier's principle.

  • Polycondensation: In the second stage, the temperature is elevated (220-240°C) and a high vacuum is applied. This is the critical chain-building phase. The vacuum facilitates the removal of the remaining ethanol and any excess diol, forcing the equilibrium towards the formation of long polymer chains. The viscosity of the reaction mixture increases dramatically during this stage as the molecular weight grows.

Catalysis Mechanism

Titanium-based catalysts like Titanium(IV) Butoxide are highly effective for polycondensation. The mechanism involves the coordination of the catalyst's metal center to the carbonyl oxygen of the ester group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack from a hydroxyl group of the diol or a polymer chain end. This significantly lowers the activation energy of the transesterification reaction compared to the uncatalyzed process.[5]

reaction_scheme General Polycondensation Reaction Scheme cluster_conditions Reaction Conditions Diester n this compound Polyester Polyester Repeat Unit Diester->Polyester + Diol n 1,4-Butanediol Diol->Polyester Byproduct (2n-1) Ethanol Polyester->Byproduct + (Byproduct) Conditions Catalyst (e.g., Ti(OBu)₄) High Temperature Vacuum workflow Experimental Workflow A 1. Assemble Reactor (Flask, Stirrer, Condenser) B 2. Charge Monomers & Catalyst (Diester, Diol, Ti(OBu)₄) A->B C 3. Inert Atmosphere (Purge with N₂ for 20 min) B->C D 4. Stage 1: Transesterification (160-180°C, N₂ flow) C->D E 5. Collect Ethanol Byproduct D->E F 6. Stage 2: Polycondensation (↑ Temp to 220-240°C, ↓ Pressure to <1 mbar) E->F ~85-90% theoretical ethanol collected G 7. Monitor Viscosity Increase F->G H 8. Terminate Reaction (Cool under N₂) G->H Target viscosity reached (4-6 hrs) I 9. Polymer Purification (Dissolve in CHCl₃, Precipitate in MeOH) H->I J 10. Dry Final Product (Vacuum oven) I->J

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Reactor Setup & Charging:

    • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of nitrogen.

    • Charge the three-neck flask with equimolar amounts of this compound and 1,4-Butanediol. A slight excess of the diol (e.g., 1.05 molar equivalents) is recommended to compensate for potential loss during the high-temperature vacuum stage. [1] * Add the Titanium(IV) Butoxide catalyst. A typical concentration is 0.05-0.1 mol% relative to the this compound.

    • Fit the mechanical stirrer, nitrogen inlet, and the distillation apparatus.

  • Stage 1: Transesterification:

    • Begin stirring the mixture to ensure homogeneity. Purge the system with a gentle stream of dry nitrogen for 15-20 minutes to create an inert atmosphere. [4] * Gradually heat the reaction mixture to 160-180°C using the heating mantle. Maintain a slow, steady flow of nitrogen.

    • Ethanol will begin to distill from the reaction mixture as a byproduct. Collect the distilled ethanol in the pre-weighed receiving flask.

    • Continue this stage for 2-4 hours, or until approximately 85-90% of the theoretical amount of ethanol has been collected. This indicates the successful formation of oligomers.

  • Stage 2: Polycondensation:

    • Gradually increase the reaction temperature to 220-240°C.

    • Simultaneously and slowly, apply a vacuum to the system. Gradually reduce the pressure over 1-2 hours to less than 1 mbar. A slow reduction in pressure is critical to prevent excessive foaming as the remaining diol and byproducts are removed.

    • A significant increase in the viscosity of the molten polymer will be observed. The stirring motor may require a higher torque setting. In some cases, the molten polymer will climb the stirrer shaft (the Weissenberg effect), indicating a high molecular weight has been achieved. [4] * Continue the reaction under high vacuum for an additional 4-6 hours to maximize the polymer chain length.

  • Termination and Recovery:

    • To terminate the reaction, remove the heat source and break the vacuum by carefully introducing nitrogen gas.

    • Allow the polymer to cool to room temperature under a positive pressure of nitrogen.

    • The resulting polyester can be recovered by carefully breaking the glass flask (if necessary) or by extruding the polymer while still in its molten state.

Protocol 2: Polymer Purification

Purification is essential to remove the catalyst, unreacted monomers, and low molecular weight oligomers, which can affect the final properties and characterization data.

  • Dissolve the synthesized polyester in a minimal amount of a suitable solvent, such as chloroform or tetrahydrofuran (THF).

  • Precipitate the polymer by slowly adding the solution dropwise into a large volume (approx. 10x the solvent volume) of a non-solvent, such as cold methanol, while stirring vigorously. [4][6]3. The purified polymer will precipitate as a solid or fibrous mass. Collect the precipitate by filtration.

  • Wash the collected polymer with fresh cold methanol to remove any remaining impurities.

  • Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization & Data Analysis

Proper characterization is crucial to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.

Technique Abbreviation Purpose Typical Information Obtained
Gel Permeation ChromatographyGPCTo determine the molecular weight distribution.Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn). [1][7]
Nuclear Magnetic ResonanceNMRTo confirm the chemical structure and composition.¹H and ¹³C NMR spectra confirm the successful incorporation of both monomer units into the polymer backbone.
Differential Scanning CalorimetryDSCTo determine thermal transitions.Glass transition temperature (Tg) and melting temperature (Tm), indicating the amorphous or semi-crystalline nature of the polymer. [1]
Thermogravimetric AnalysisTGATo evaluate thermal stability.Onset of decomposition temperature (Td), indicating the upper-temperature limit for polymer processing and application. [1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight (Low Viscosity) 1. Impure or wet monomers. 2. Insufficient vacuum during polycondensation. 3. Reaction time too short. 4. Inequimolar monomer ratio.1. Use high-purity, anhydrous monomers. 2. Ensure the vacuum pump can reach <1 mbar and check for leaks. 3. Extend the polycondensation stage time. 4. Carefully measure monomers; a slight excess of diol is acceptable.
Polymer Discoloration (Yellow/Brown) 1. Reaction temperature too high. 2. Presence of oxygen causing thermal degradation. 3. Catalyst concentration too high.1. Maintain the recommended temperature range. 2. Ensure a continuous inert atmosphere throughout the reaction. 3. Reduce catalyst concentration.
Incomplete Reaction 1. Inefficient removal of ethanol byproduct. 2. Inactive catalyst.1. Ensure the distillation apparatus is functioning correctly. 2. Use a fresh, unexpired catalyst.

References

  • Yao, Y., et al. (2022). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI. [Link]

  • MySkinRecipes. (n.d.). Dimethyl 2,5-Dioxahexanedioate. MySkinRecipes. [Link]

  • Domb, A. J., & Kumar, N. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health (NIH). [Link]

  • Pell, J. L., et al. (2021). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. OSTI.GOV. [Link]

  • LookChem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. LookChem. [Link]

  • Chemsrc. (2024). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Chemsrc. [Link]

Sources

Diethyl 2,5-Dioxahexanedioate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2,5-dioxahexanedioate, a unique bifunctional molecule, has emerged as a valuable building block for synthetic chemists across various disciplines. Its structure, characterized by two ethyl ester groups linked by an ethylene glycol diether backbone, offers a combination of flexibility and reactivity that makes it an ideal starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its utility in the preparation of advanced polymers and macrocyclic structures. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use, empowering researchers in materials science and drug development to leverage the full potential of this versatile reagent.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthesis. Below is a summary of the key data for this compound.

PropertyValueSource
CAS Number 35466-87-6[1][2]
Molecular Formula C₈H₁₄O₆[1]
Molecular Weight 206.19 g/mol [1]
Boiling Point 227 °C[3]
Density 1.15 g/cm³[3]
Refractive Index 1.426[3]

Spectroscopic Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 4.36 (q, J=7.2 Hz, 4H), 4.21 (s, 4H), 1.31 (t, J=7.2 Hz, 6H). This spectrum clearly shows the ethoxy protons and the ethylene glycol bridge protons.

  • ¹³C NMR: Predicted chemical shifts include signals for the carbonyl carbon, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the ethylene glycol bridge.[4]

  • Infrared (IR): Characteristic strong absorbance is expected around 1750 cm⁻¹ for the C=O stretch of the ester functional groups.

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around its two ester functionalities. These groups can readily undergo transesterification or amidation reactions, making it an excellent monomer for step-growth polymerization. Furthermore, the ethylene glycol diether linkage provides flexibility and potential for metal ion coordination in the resulting macromolecules.

Synthesis of Novel Polyesters via Polycondensation

The most prominent application of this compound is in the synthesis of polyesters. By reacting with various diols, a wide range of polyesters with tunable properties can be prepared. The ether linkages within the backbone of these polymers can enhance their flexibility and, in some cases, their biodegradability.

Causality Behind Experimental Choices:

The choice of diol comonomer is critical in determining the final properties of the polyester. For instance, short-chain diols like 1,4-butanediol will produce a more rigid polymer compared to longer-chain, more flexible diols. The catalyst, typically a titanium or tin compound, is chosen for its efficiency in promoting transesterification at high temperatures. The reaction is driven to completion by the removal of the ethanol byproduct under vacuum, a direct application of Le Chatelier's principle.

Protocol 1: Synthesis of Poly(butylene 2,5-dioxahexanedioate) via Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and 1,4-butanediol. The procedure is adapted from established methods for polyester synthesis.[5]

Materials:

  • This compound (1.00 eq)

  • 1,4-Butanediol (1.05 eq)

  • Titanium(IV) isopropoxide (0.1 mol%)

  • High-boiling point solvent (e.g., diphenyl ether, optional)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Stage 1: Transesterification

  • To a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation apparatus, add this compound and 1,4-butanediol.

  • Add the titanium(IV) isopropoxide catalyst to the reaction mixture.

  • Begin stirring and purge the system with a slow stream of nitrogen for 20-30 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 180-200 °C. Ethanol, the byproduct of the transesterification, will begin to distill.

  • Continue this stage for 2-4 hours, or until the majority of the theoretical amount of ethanol has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 220-240 °C.

  • Simultaneously, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

  • The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The stirring rate may need to be adjusted to ensure adequate mixing.

  • Continue the reaction under high vacuum for an additional 4-6 hours. The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the molten polymer.

Work-up and Purification:

  • Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere.

  • The solid polyester can be removed from the flask by carefully breaking the glass (if necessary and with appropriate safety precautions) or by dissolving the polymer in a suitable solvent like chloroform.

  • Dissolve the crude polymer in a minimal amount of chloroform.

  • Precipitate the polyester by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Collect the purified polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization: The resulting polyester can be characterized by various techniques, including:

  • ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm).

  • Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymer.

Workflow for Polyester Synthesis:

Polyester_Synthesis cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_workup Work-up & Purification A Charge Reactor: - this compound - 1,4-Butanediol - Catalyst B Heat to 180-200 °C under N₂ A->B C Distill off Ethanol B->C D Increase Temp to 220-240 °C C->D Oligomer Formation E Apply High Vacuum (<1 mmHg) D->E F High Viscosity Polymer Forms E->F G Dissolve in Chloroform F->G Crude Polymer H Precipitate in Methanol G->H I Filter and Dry H->I J Characterization (NMR, GPC, DSC, TGA) I->J Purified Polyester

Caption: Workflow for the synthesis of poly(butylene 2,5-dioxahexanedioate).

Synthesis of Crown Ethers and Other Macrocycles

The flexible ethylene glycol diether unit of this compound makes it an intriguing precursor for the synthesis of macrocyclic compounds, including crown ethers. While direct cyclization is challenging, it can be used in a multi-step approach. A common strategy involves the reduction of the ester groups to alcohols, followed by a Williamson ether synthesis with a suitable dihalide.[6][7][8]

Causality Behind Experimental Choices:

The reduction of the esters to diols is a crucial first step, and a strong reducing agent like lithium aluminum hydride (LAH) is typically required. The subsequent Williamson ether synthesis is a classic Sₙ2 reaction. The choice of a strong base, such as sodium hydride, is necessary to deprotonate the diol to form the more nucleophilic alkoxide. The use of a high-dilution technique during the cyclization step is critical to favor the intramolecular reaction over intermolecular polymerization.

Protocol 2: Synthesis of a Novel 18-Crown-6 Analog

This protocol outlines a plausible synthetic route to an 18-crown-6 analog starting from this compound. This is a representative procedure and may require optimization.

Part A: Reduction to 2,5-Dioxahexane-1,6-diol

Materials:

  • This compound (1.00 eq)

  • Lithium aluminum hydride (LAH) (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Ice bath

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, suspend LAH in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture in an ice bath and quench the excess LAH by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with THF.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the diol by column chromatography on silica gel.

Part B: Macrocyclization via Williamson Ether Synthesis

Materials:

  • 2,5-Dioxahexane-1,6-diol (from Part A) (1.00 eq)

  • Sodium hydride (60% dispersion in mineral oil) (2.2 eq)

  • Diethylene glycol dichloride (1.00 eq)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • High-dilution setup (e.g., syringe pump and a large three-necked flask)

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • In a large, flame-dried three-necked flask under a nitrogen atmosphere, suspend sodium hydride in a large volume of anhydrous THF.

  • In a separate flask, dissolve the 2,5-dioxahexane-1,6-diol and diethylene glycol dichloride in anhydrous THF.

  • Using a syringe pump, add the solution of the diol and dichloride to the sodium hydride suspension over a period of 8-12 hours while the reaction mixture is refluxing. This high-dilution technique is crucial to promote intramolecular cyclization.

  • After the addition is complete, continue to reflux for an additional 12 hours.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude crown ether.

  • Purify the macrocycle by column chromatography on silica gel or alumina.

Logical Relationship for Crown Ether Synthesis:

Crown_Ether_Synthesis Start This compound Reduction Reduction with LiAlH₄ Start->Reduction Diol 2,5-Dioxahexane-1,6-diol Reduction->Diol Cyclization Williamson Ether Synthesis (High Dilution) Diol->Cyclization + Diethylene glycol dichloride + NaH Crown_Ether 18-Crown-6 Analog Cyclization->Crown_Ether

Caption: Synthetic pathway to an 18-crown-6 analog.

Applications in Drug Development and Specialty Chemicals

The unique ether-ester structure of this compound makes it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[9][10] Its bifunctional nature allows for the construction of more complex molecular architectures. For instance, it can be used to introduce flexible spacer units into drug molecules, potentially improving their pharmacokinetic properties. In the realm of specialty chemicals, it can be employed in the formulation of plasticizers to enhance the flexibility and low-temperature performance of polymers.[9]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its ability to participate in a variety of chemical transformations, most notably polycondensation and as a precursor for macrocyclization, makes it a key starting material for the creation of advanced materials and complex organic molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this remarkable compound.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025. [Link]

  • LookChem. Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. [Link]

  • Chemsrc. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. [Link]

  • MySkinRecipes. Dimethyl 2,5-Dioxahexanedioate. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • CP Lab Safety. This compound, 25g, Each. [Link]

  • MDPI. Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • National Taiwan University. Synthesis of Ether. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

  • ResearchGate. Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation. [Link]

  • ECI Digital Archives. "Enzimatic polycondensation of 1,4-butanediol and diethyl succinate" by Claudia Sayer, Fernando Elias Guckert et al.. [Link]

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Applications of Diethyl 2,5-Dioxahexanedioate in Polymer Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Diethyl 2,5-Dioxahexanedioate

This compound is a unique diester monomer characterized by the presence of ether linkages within its backbone. This structural feature imparts a notable degree of flexibility and hydrophilicity to the resulting polymers, making it a promising candidate for the synthesis of novel materials with tailored properties. Its dual ether and ester functionalities enhance its reactivity, opening avenues for the creation of a diverse range of polymers, including polyesters and polyamides.[1] This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, complete with detailed protocols for the synthesis of representative polymers and a discussion of their potential properties and applications. The methodologies presented herein are grounded in established principles of polymer synthesis and are designed to be adaptable for research and development purposes.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.

PropertyValueSource
CAS Number 35466-87-6
Molecular Formula C₈H₁₄O₆
Molecular Weight 206.19 g/mol
Boiling Point Not available
Density Not available
Appearance Colorless to almost colorless clear liquid

Application in Polyester Synthesis: Melt Polycondensation

The most direct application of this compound in polymer chemistry is in the synthesis of polyesters through melt polycondensation with a suitable diol. The resulting polyesters are expected to exhibit enhanced flexibility and potential biodegradability due to the presence of the ether linkages in the polymer backbone.

Protocol 1: Synthesis of Poly(ethylene 2,5-dioxahexanedioate)

This protocol details the synthesis of a polyester from this compound and ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphate (stabilizer)

  • Nitrogen gas (high purity)

  • Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Experimental Workflow:

Caption: Workflow for polyester synthesis.

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, charge this compound (1.0 mol equivalent) and ethylene glycol (2.2 mol equivalents).

  • Catalyst and Stabilizer Addition: Add antimony(III) oxide (0.03 mol% based on the diester) and triphenyl phosphate (0.05 mol% based on the diester).

  • Esterification:

    • Flush the system with high-purity nitrogen for 15-20 minutes.

    • Begin stirring and gradually heat the mixture to 180-200°C under a slow stream of nitrogen.

    • Ethanol will begin to distill off as a byproduct of the transesterification reaction. Collect the distillate in a receiving flask.

    • Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of ethanol has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over about 1-2 hours. This facilitates the removal of excess ethylene glycol and drives the polymerization to a higher molecular weight.

    • A significant increase in the viscosity of the molten polymer will be observed.

    • Continue the reaction under high vacuum for an additional 3-4 hours.

  • Termination and Recovery:

    • To terminate the reaction, remove the heat source and break the vacuum with nitrogen.

    • Allow the polymer to cool to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh cold methanol.

    • Dry the purified polyester under vacuum at room temperature until a constant weight is achieved.

Expected Properties and Characterization of the Polyester

The resulting poly(ethylene 2,5-dioxahexanedioate) is anticipated to be a semi-crystalline or amorphous polymer with a lower glass transition temperature (Tg) and melting temperature (Tm) compared to its aliphatic counterparts without ether linkages.

Characterization TechniqueExpected Observations
¹H NMR Peaks corresponding to the ethylene glycol and 2,5-dioxahexanedioate moieties, confirming the polymer structure.
GPC/SEC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
DSC Measurement of glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior.
TGA Evaluation of the polymer's thermal stability and decomposition temperature.

Application in Polyamide Synthesis: Solution Polycondensation

This compound can also be utilized in the synthesis of polyamides through polycondensation with diamines. This reaction typically proceeds under milder conditions than melt polycondensation.

Protocol 2: Synthesis of a Polyamide from this compound and Hexamethylenediamine

This protocol outlines the synthesis of a polyamide in solution.

Materials:

  • This compound

  • Hexamethylenediamine

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Lithium chloride (optional, to improve solubility)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Condenser

Experimental Workflow:

Caption: Workflow for polyamide synthesis.

Procedure:

  • Diamine Solution Preparation: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve hexamethylenediamine (1.0 mol equivalent) in NMP. If solubility is an issue, a small amount of lithium chloride can be added.

  • Diester Addition: Slowly add a solution of this compound (1.0 mol equivalent) in NMP to the stirred diamine solution at room temperature.

  • Polycondensation:

    • Gradually heat the reaction mixture to 100-120°C and maintain this temperature for 6-8 hours.

    • The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation and Purification:

    • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot methanol to remove any unreacted monomers and solvent.

    • Dry the polyamide under vacuum at 60-80°C until a constant weight is achieved.

Expected Properties and Characterization of the Polyamide

The resulting polyamide is expected to exhibit good solubility in polar aprotic solvents and possess a degree of flexibility conferred by the ether linkages. The presence of amide bonds will contribute to strong intermolecular hydrogen bonding, influencing its thermal and mechanical properties.

Characterization TechniqueExpected Observations
¹H NMR Resonances confirming the presence of both the hexamethylenediamine and 2,5-dioxahexanedioate-derived units in the polymer backbone.
FT-IR Characteristic absorption bands for N-H stretching and C=O stretching of the amide groups.
GPC/SEC Determination of the molecular weight and molecular weight distribution of the polyamide.
DSC/TGA Analysis of the thermal properties, including glass transition temperature and thermal stability.

Potential Applications in Drug Development and Beyond

The unique properties of polymers derived from this compound suggest a range of potential applications, particularly in fields where flexibility, biocompatibility, and biodegradability are desired.

  • Drug Delivery: The inherent flexibility and potential biodegradability of these polymers make them attractive candidates for use as matrices in controlled-release drug delivery systems. The ether linkages can also enhance the polymer's interaction with aqueous environments, which can be beneficial for drug encapsulation and release.

  • Biomedical Devices: These polymers could find use in the fabrication of flexible and biocompatible medical devices, such as sutures, stents, and tissue engineering scaffolds.

  • Biodegradable Plastics: As a monomer that can be potentially derived from renewable resources, this compound offers a pathway to creating more sustainable and biodegradable plastics for packaging and other applications.

  • Plasticizers: The monomer itself, as well as oligomers derived from it, may find application as specialty plasticizers to improve the flexibility and processing characteristics of other polymers.[1]

Conclusion

This compound represents a versatile building block for the synthesis of novel polymers with desirable properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists to explore the full potential of this monomer in developing advanced materials for a variety of applications, from drug development to sustainable plastics. Further research into the structure-property relationships of polymers derived from this compound will undoubtedly uncover even more exciting opportunities.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ogata, N., Sanui, K., & Hosoda, Y. (1976). Active polycondensation of diethyl 2,3,4,5‐tetrahydroxyadipate with diamines. Journal of Polymer Science: Polymer Chemistry Edition, 14(4), 783-792. [Link]

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Experimental protocol for using Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of Diethyl 2,5-Dioxahexanedioate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental applications of this compound. This guide delves into its chemical properties, core applications, and detailed, field-proven protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound, also known as 2,5-Dioxahexanedioic Acid Diethyl Ester, is an aliphatic ester characterized by a flexible six-carbon backbone containing two ether linkages and terminated by two ethyl ester functional groups. Its molecular structure makes it a versatile building block in organic synthesis and polymer chemistry. The reactivity of the terminal ester groups allows it to readily participate in fundamental reactions such as transesterification and hydrolysis, making it a valuable intermediate for creating more complex molecules and polymeric materials. While its dimethyl counterpart, Dimethyl 2,5-Dioxahexanedioate, is actively being researched for its potential as an electrolyte solvent in next-generation lithium-ion batteries, the principles of reactivity and application can be extended to the diethyl ester.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is critical for proper handling, experimental design, and data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35466-87-6[3][4]
Molecular Formula C₈H₁₄O₆[3][4]
Molecular Weight 206.19 g/mol [3][4]
Appearance Colorless to almost colorless clear liquidInferred from Dimethyl analogue[2][5]
Boiling Point 227°C[3][6]
Density 1.15 g/cm³[3]
Flash Point 101.193°C[3]
Synonyms 2,5-Dioxahexanedioic Acid Diethyl Ester[3][6]
Safe Handling and Storage

While the Safety Data Sheet (SDS) for the closely related Dimethyl 2,5-Dioxahexanedioate classifies it as not a hazardous substance or mixture, specific safety protocols for the diethyl ester should be confirmed with the supplier's SDS.[7] General best practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of vapors.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from oxidizing agents.[2][7][8]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local and national regulations.

Core Applications & Reaction Mechanisms

The utility of this compound stems from the reactivity of its two ester groups. This bifunctionality is key to its primary applications.

Intermediate in Organic Synthesis

The compound serves as a key building block for introducing a flexible dioxyethane moiety into larger molecules. Its ester groups are susceptible to nucleophilic attack, making them ideal for reactions like transesterification, amidation, and hydrolysis to the corresponding dicarboxylic acid.

Monomer in Polymer Chemistry

In polymer science, this compound can be used as a monomer in condensation polymerization reactions. By reacting with diols or diamines, it can form polyesters and polyamides, respectively. These polymers can be tailored for specific properties like flexibility and durability, making them suitable for various industrial applications.[2]

Experimental Protocols

The following protocols are designed as self-validating systems, with explanations for each critical step.

Workflow for a Typical Synthesis Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solvents setup Assemble Glassware (e.g., with Dean-Stark) reagents->setup Inert atmosphere (N2/Ar) run_rxn Run Reaction (Heating/Stirring) setup->run_rxn Add reactants monitor Monitor Progress (TLC/GC) run_rxn->monitor Periodic sampling quench Quench Reaction monitor->quench Reaction complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography or Distillation extract->purify characterize Characterize Product (NMR, MS, FTIR) purify->characterize Isolated product purity Assess Purity (GC, HPLC) characterize->purity

Caption: General experimental workflow for synthesis using this compound.

Protocol 1: Transesterification with a Higher Alcohol (e.g., 1-Butanol)

Objective: To demonstrate the reactivity of this compound by synthesizing Dibutyl 2,5-Dioxahexanedioate.

Causality: This reaction is an equilibrium process. To drive the reaction towards the product, the lower-boiling ethanol byproduct is continuously removed from the reaction mixture using a Dean-Stark apparatus. An acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 1-butanol.

Materials:

  • This compound (1 equiv.)

  • 1-Butanol (≥ 5 equiv., acts as both reactant and solvent)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv., catalyst)

  • Toluene (as needed for azeotropic removal of ethanol)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent unwanted hydrolysis.

  • Charging the Flask: Add this compound, 1-butanol, and a catalytic amount of p-TSA to the flask. Add a magnetic stir bar.

  • Reaction: Heat the mixture to reflux. Ethanol, being more volatile, will form an azeotrope with the solvent and collect in the Dean-Stark trap, driving the equilibrium forward.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the volume of ethanol collected. The reaction is complete when no more ethanol is produced.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain pure Dibutyl 2,5-Dioxahexanedioate.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

Objective: To synthesize the parent dicarboxylic acid, 2,5-Dioxahexanedioic acid, via hydrolysis of the diethyl ester.

Causality: This is a two-step process. First, saponification occurs where a strong base (e.g., KOH) attacks the electrophilic carbonyl carbon of the ester. This irreversibly forms the potassium carboxylate salt. The second step involves acidification, which protonates the carboxylate salt to yield the neutral dicarboxylic acid product.

Mechanism of Base-Catalyzed Hydrolysis

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Materials:

  • This compound (1 equiv.)

  • Potassium hydroxide (KOH) (2.5 equiv.)

  • Ethanol/Water solution (e.g., 1:1 v/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, pH paper, separatory funnel

Procedure:

  • Saponification: Dissolve KOH in the ethanol/water mixture in a round-bottom flask. Add this compound to the solution.

  • Heating: Attach a condenser and heat the mixture to reflux for 2-3 hours. The reaction is complete when the ester layer is no longer visible.

  • Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 2), which will precipitate the dicarboxylic acid.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product is an oil or remains in solution, extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2,5-Dioxahexanedioic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethyl acetate/hexanes).

Analytical Characterization

Confirming the identity and purity of starting materials and products is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Spectral data for the related dimethyl ester can be found in databases like ChemicalBook for comparison.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the volatile diethyl ester and for identifying byproducts in a reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the reaction by observing the disappearance of the ester C=O stretch (around 1735-1750 cm⁻¹) and the appearance of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and broad O-H stretch (around 2500-3300 cm⁻¹).

References

  • Chemsrc. (2024). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. [Link]

  • MySkinRecipes. (n.d.). Dimethyl 2,5-Dioxahexanedioate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263025, Dimethyl 2,5-Dioxahexanedioate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132277383, Diethyl-2,5-dioxahexane dicarboxylate. [Link]

  • LookChem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. [Link]

  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. [Link]

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The Versatility of Diethyl 2,5-Dioxahexanedioate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures with desired pharmacological properties is paramount. Diethyl 2,5-dioxahexanedioate, a seemingly simple acyclic diester, has emerged as a valuable and versatile building block in the synthesis of various pharmaceutical compounds. Its unique structural features, possessing two electrophilic carbonyl centers separated by a flexible ethylene glycol-derived linker, offer a gateway to a diverse range of heterocyclic systems and other intricate molecular frameworks. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

The bifunctional nature of this compound allows it to act as a linchpin in cyclization and multicomponent reactions, leading to the formation of privileged scaffolds in medicinal chemistry. Its reactivity profile makes it a safer and more manageable alternative to harsher reagents, such as oxalyl chloride or phosgene, for the introduction of dicarbonyl units. This document will delve into specific applications, providing scientifically grounded protocols and explaining the rationale behind the experimental choices.

Chemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of this compound is crucial for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₈H₁₄O₆
Molecular Weight 206.19 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 227 °C
Density 1.15 g/cm³
Solubility Soluble in a wide range of organic solvents

The key to its utility lies in the two ester functionalities. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack by a variety of nucleophiles, including amines, anilines, and hydrazines. The flexible ethylene glycol spacer can influence the conformation of the resulting cyclic products, which can be a critical determinant of biological activity.

Core Application: Synthesis of Quinoxalinone Derivatives

A prime example of the utility of this compound is in the synthesis of quinoxalinone derivatives. The quinoxaline scaffold is a common motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The reaction of this compound with ortho-phenylenediamines provides a straightforward and efficient route to 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives.

Mechanistic Rationale

The reaction proceeds via a tandem nucleophilic acyl substitution-cyclization-dehydration sequence. The more nucleophilic amino group of the o-phenylenediamine initially attacks one of the ester carbonyls of this compound, leading to the formation of an amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group and the remaining ester functionality, forms a heterocyclic ring. Dehydration then yields the stable aromatic quinoxalinone core.

G cluster_0 Reaction Workflow A This compound + o-Phenylenediamine B Nucleophilic Acyl Substitution A->B Reaction Initiation C Amide Intermediate B->C D Intramolecular Cyclization C->D E Tetrahedral Intermediate D->E F Dehydration E->F G Quinoxalinone Derivative F->G

Caption: Workflow for Quinoxalinone Synthesis.

Detailed Experimental Protocol: Synthesis of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione

This protocol details the synthesis of a specific quinoxalinone derivative, a scaffold of interest in medicinal chemistry.

Materials:

  • 4,5-Dimethyl-o-phenylenediamine

  • This compound

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dimethyl-o-phenylenediamine (1.36 g, 10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add this compound (2.06 g, 10 mmol) followed by 3-4 drops of glacial acetic acid. The acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation: The protocol's reliability is enhanced by the ease of product isolation and purification. The crystalline nature of the product allows for effective purification by recrystallization, and the straightforward reaction often leads to high yields of the desired product. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint and preventing the formation of side products due to prolonged reaction times.

Potential as a Linker in Drug Delivery Systems

The structural attributes of this compound make it an intriguing candidate for use as a cleavable linker in drug delivery systems, such as antibody-drug conjugates (ADCs). The ester bonds are susceptible to hydrolysis under acidic conditions or by enzymatic action, which could be exploited for the controlled release of a cytotoxic payload within the tumor microenvironment or inside cancer cells.

G Antibody Antibody Linker This compound (as linker) Ester Bonds Antibody->Linker Conjugation Drug Cytotoxic Drug Linker->Drug Attachment

Caption: this compound as a potential ADC linker.

While specific, published protocols for its use as an ADC linker are not yet widespread, its fundamental reactivity suggests a promising avenue for future research. The synthesis would involve functionalizing the this compound with appropriate reactive handles for conjugation to both the antibody and the drug molecule.

Future Perspectives and Conclusion

This compound is a readily available and cost-effective reagent with significant potential in pharmaceutical synthesis. Its application in the construction of quinoxalinone scaffolds demonstrates its utility in accessing biologically relevant heterocyclic systems. Further exploration of its reactivity in multicomponent reactions and as a cleavable linker in drug delivery systems is warranted. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to harness the full potential of this versatile building block in the development of next-generation pharmaceutical compounds.

References

  • MDPI. Recent advances in the transition-metal-free synthesis of quinoxalines.[Link]

  • MySkinRecipes. this compound.[Link]

  • PubChem. this compound.[Link]

Application Notes and Protocols for Di-ethyl 2,5-Dioxahexanedioate as a Resin Solvent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Diethyl 2,5-Dioxahexanedioate (CAS 35466-87-6) as a solvent for various classes of resins, including acrylics, epoxies, and polyurethanes. As the demand for high-performance, safer, and more environmentally benign solvents grows, this compound, a high-boiling point ester, presents a compelling alternative to traditional volatile organic compounds (VOCs). These application notes detail the physicochemical properties of this compound and provide explicit, step-by-step protocols for the dissolution of common resins and subsequent film casting. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for specific polymer grades and application requirements.

Introduction to this compound

This compound, also known as Diethyl 2,5-Dioxahexanedioic Acid Ester, is an organic solvent characterized by its high boiling point and ester functionalities.[1][2] These structural features suggest its potential utility in applications requiring slow evaporation rates and effective solvation of polar polymers. Its chemical structure consists of a six-carbon backbone with two ether linkages and two ethyl ester groups, which contribute to its solvency power for a range of resin systems. The high boiling point of 227°C makes it particularly suitable for processes where solvent retention and controlled drying are critical, such as in the formulation of coatings, adhesives, and inks.[1][3]

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 35466-87-6[2][4][5]
Molecular Formula C₈H₁₄O₆[1][5][6]
Molecular Weight 206.19 g/mol [1][5][6]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 227 °C[1][3]
Density 1.15 g/cm³[3]
Refractive Index 1.4160 - 1.4180[3]

Application in Acrylic Resin Systems

Rationale: Acrylic resins are widely used for their clarity, weather resistance, and versatility. The solubility of acrylic polymers is largely dependent on the polarity of their constituent monomers.[7] Ester solvents are generally effective for dissolving a variety of acrylic resins.[8][9][10] The ester groups in this compound are expected to provide good solvency for many common acrylic polymers, such as poly(methyl methacrylate) (PMMA) and its copolymers. Its low volatility is advantageous for creating smooth, uniform films by preventing rapid solvent evaporation that can lead to surface defects.

Protocol 3.1: Dissolution of Solid Acrylic Resin and Film Casting

This protocol outlines a general procedure for dissolving a solid acrylic resin in this compound and casting a film.

Materials:

  • Solid acrylic resin (e.g., PMMA beads or powder)

  • This compound

  • Magnetic stirrer and stir bar

  • Glass beaker or vial

  • Heating mantle or hot plate

  • Film applicator (e.g., drawdown bar)

  • Glass substrate

  • Vacuum oven

Procedure:

  • Preparation of Solution:

    • Weigh the desired amount of solid acrylic resin and place it in a glass beaker.

    • Add the calculated volume of this compound to achieve the target concentration (e.g., 10-30% w/v).

    • Add a magnetic stir bar to the beaker.

  • Dissolution:

    • Place the beaker on a magnetic stirrer with a heating mantle.

    • Begin stirring at a moderate speed (e.g., 300-500 rpm).

    • Gently heat the mixture to 50-60°C to facilitate dissolution.[9] Monitor the mixture closely to avoid overheating.

    • Continue stirring until the resin is completely dissolved, which may take several hours depending on the molecular weight and form of the resin. The solution should be clear and homogeneous.

  • Degassing (Optional but Recommended):

    • Once dissolved, allow the solution to cool to room temperature.

    • To remove any entrapped air bubbles, place the solution in a desiccator under vacuum for 15-30 minutes or sonicate for a few minutes.

  • Film Casting:

    • Place a clean glass substrate on a level surface.

    • Pour a small amount of the acrylic resin solution onto one end of the substrate.

    • Use a film applicator of a specified gap size (e.g., 100 µm) to draw the solution down the length of the substrate at a steady pace, creating a uniform wet film.

  • Drying:

    • Allow the cast film to air-dry in a dust-free environment for 1-2 hours to allow for the initial slow evaporation of the solvent.

    • Transfer the substrate to a vacuum oven.

    • Dry the film at an elevated temperature (e.g., 60-80°C) under vacuum until all the solvent has been removed. The drying time will depend on the film thickness and oven conditions.

Resin_Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_post Post-Processing weigh_resin 1. Weigh Solid Resin add_solvent 2. Add this compound weigh_resin->add_solvent stir_heat 3. Stir and Gently Heat (50-60°C) add_solvent->stir_heat check_clarity 4. Visual Check for Clarity stir_heat->check_clarity degas 5. Degas Solution (Optional) check_clarity->degas cast_film 6. Cast Film on Substrate degas->cast_film dry_film 7. Dry Film in Oven cast_film->dry_film

Caption: Workflow for acrylic resin dissolution and film casting.

Application in Epoxy Resin Systems

Rationale: Uncured epoxy resins are typically low-molecular-weight oligomers that are soluble in a wide range of solvents, including esters.[11] Solvents in epoxy formulations are used to reduce viscosity, which improves handling, filler loading, and application properties.[11] this compound, with its good solvency and high boiling point, can serve as a diluent to extend the working time of epoxy systems. It is important to note that dissolving cured epoxy is significantly more challenging and often requires aggressive chemical treatments, as the cross-linked polymer network is largely insoluble.[12][13][14] This protocol focuses on diluting uncured epoxy resins.

Protocol 4.1: Dilution of a Two-Part Epoxy Resin System

This protocol describes the use of this compound as a reactive diluent in a two-part epoxy system.

Materials:

  • Two-part liquid epoxy resin (Part A: resin, Part B: hardener)

  • This compound

  • Disposable mixing cups and stirring rods

  • Substrate for application

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Viscosity Reduction of Resin:

    • In a mixing cup, weigh the desired amount of the epoxy resin (Part A).

    • Add this compound to the resin at a predetermined weight percentage (e.g., 5-15% w/w).

    • Thoroughly mix with a stirring rod until the solution is homogeneous and the viscosity is visibly reduced.

  • Addition of Hardener:

    • Weigh the appropriate amount of hardener (Part B) according to the manufacturer's recommended mix ratio.

    • Add the hardener to the diluted resin mixture.

  • Mixing:

    • Mix the components thoroughly for the time specified by the resin manufacturer (typically 2-5 minutes), ensuring to scrape the sides and bottom of the mixing cup to achieve a uniform mixture.

  • Application:

    • Apply the diluted epoxy system to the prepared substrate as required for the specific application (e.g., coating, adhesive).

    • Note that the addition of the solvent may slightly extend the pot life and cure time of the epoxy system.

  • Curing:

    • Allow the system to cure according to the manufacturer's instructions, which may involve room temperature curing or a post-cure at an elevated temperature. The presence of the high-boiling-point solvent may necessitate a longer or higher-temperature post-cure to ensure its complete removal from the cured matrix.

Epoxy_Dilution_Workflow start Start weigh_resin 1. Weigh Epoxy Resin (Part A) start->weigh_resin add_solvent 2. Add this compound weigh_resin->add_solvent mix1 3. Mix Until Homogeneous add_solvent->mix1 weigh_hardener 4. Weigh Hardener (Part B) mix1->weigh_hardener add_hardener 5. Add Hardener to Mixture weigh_hardener->add_hardener mix2 6. Mix Thoroughly add_hardener->mix2 apply 7. Apply to Substrate mix2->apply cure 8. Cure as per TDS apply->cure end_process End cure->end_process

Caption: Workflow for diluting a two-part epoxy resin system.

Application in Polyurethane Resin Systems

Rationale: The solubility of polyurethane resins is highly dependent on their chemical structure. Many linear polyurethanes are soluble in polar organic solvents, with esters like ethyl acetate being commonly used.[15][16] Polyurethanes intended for coatings are often supplied in solvent-based formulations to control viscosity for application. This compound is a suitable candidate for dissolving or diluting polyurethane resins, particularly where a slow evaporation rate is desired to improve flow and leveling of the coating.

Protocol 5.1: Preparation of a Polyurethane Lacquer

This protocol details the preparation of a polyurethane lacquer for coating applications.

Materials:

  • Solid thermoplastic polyurethane (TPU) granules or powder

  • This compound

  • Mechanical overhead stirrer or roller mixer

  • Sealable container (e.g., glass jar or metal can)

  • Substrate for coating (e.g., wood, plastic)

  • Spray gun or brush for application

Procedure:

  • Pre-mixing:

    • Weigh the required amount of polyurethane resin and place it into a sealable container.

    • Add the corresponding amount of this compound to achieve the desired solids content (e.g., 20-40% w/w).

  • Dissolution:

    • Seal the container and place it on a roller mixer, or use an overhead stirrer at a low to medium speed to agitate the mixture.

    • Continue mixing at room temperature until the polyurethane is fully dissolved. This may take several hours to overnight, depending on the grade of the TPU. Gentle heating (40-50°C) can be applied to expedite the process, but ensure the container is properly vented if heated.

  • Viscosity Adjustment:

    • Once the resin is dissolved, measure the viscosity of the solution.

    • If necessary, add small amounts of additional this compound to adjust the viscosity to the optimal range for the chosen application method (e.g., spraying, brushing).

  • Application:

    • Apply the prepared polyurethane lacquer to a clean, dry substrate in a well-ventilated area.

    • Apply a thin, even coat.

  • Drying and Curing:

    • Allow the coating to air-dry. Due to the high boiling point of the solvent, the "tack-free" time may be longer than with more volatile solvents.

    • Full curing and solvent evaporation may take several days at room temperature. The process can be accelerated by baking at a moderate temperature (e.g., 50-70°C), provided the substrate can withstand the heat.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, information on the analogous Dimethyl 2,5-Dioxahexanedioate suggests a low hazard profile.[17][18] However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when heating the solvent.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[17]

  • Disposal: Dispose of waste solvent and solutions in accordance with local, state, and federal regulations.

Conclusion

This compound shows promise as a high-performance, low-volatility solvent for a variety of resin systems. Its ester functionality provides good solvency for acrylic and polyurethane resins, and it can be used as a diluent for uncured epoxy systems. The high boiling point of this solvent is a key feature, offering advantages in controlling drying times and improving film formation in coatings and other applications. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their specific formulations. Further optimization of concentrations, temperatures, and drying conditions will be necessary to tailor these procedures to the unique requirements of each resin and end-use application.

References

  • DuPont. (n.d.). RESIN SOLUBILITY. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002070614A1 - A polyurethane resin and method of producing it, a coating composition comprising a polyurethane resin, use of a polyurethane resin for printing platic substrates.
  • Ruiyang. (n.d.). Epoxy/PU Resin Solvents: Ethyl & Butyl Acetate Blends. Retrieved from [Link]

  • Wiley Online Library. (n.d.). "Acrylic Ester Polymers". In - Free. Retrieved from [Link]

  • Prechem. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2017, January 6). What has the main effect on polyurethane resin solubilty?. Retrieved from [Link]

  • Union Composites Changzhou Co., Ltd. (2025, August 4). How to dissolve cured epoxy resin. Retrieved from [Link]

  • Blissam. (2025, June 20). How to Dissolve Cured Epoxy Resin Safely with Effective Methods. Retrieved from [Link]

  • Chemsrc. (2024, January 12). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Retrieved from [Link]

  • Ted Pella, Inc. (n.d.). Reworking, Removing and “Decapsulating” Cured Epoxies. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of Diethyl 2,5-Dioxahexanedioate in the Advancement of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative for sustainable and efficient agricultural practices has driven significant innovation in the development of new agrochemicals. A key area of focus is the discovery of versatile, environmentally benign molecules that can serve as building blocks for novel active ingredients or as functional components in advanced formulations. Diethyl 2,5-dioxahexanedioate, a dicarboxylic acid ester, has emerged as a compound of considerable interest. Its unique structure, featuring two ester groups linked by an ethylene glycol diether backbone, offers multiple reactive sites for chemical modification and favorable physicochemical properties for formulation science. This document provides a comprehensive technical guide for researchers, chemists, and formulation scientists on the application of this compound in the agrochemical sector. We will explore its utility as a synthetic intermediate for a new class of fungicides and its role as a biodegradable solvent and efficacy-enhancing adjuvant in herbicide formulations. Detailed, field-proven protocols are provided to enable the practical application of this promising molecule in agrochemical research and development.

Introduction: The Strategic Value of this compound

This compound (CAS No. 35466-87-6) is a diester with the molecular formula C₈H₁₄O₆.[1] Its structure, characterized by two ethyl carbonate moieties linked by an ethylene glycol bridge, presents a compelling platform for agrochemical innovation for two primary reasons:

  • As a Synthetic Precursor: The ester functionalities are amenable to hydrolysis and subsequent conversion into a variety of derivatives, such as amides, which are a cornerstone of many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs).[2][3][4] The ethylene glycol diether core can impart desirable flexibility and solubility characteristics to the final active ingredient.

  • As a Formulation Component: The polarity and solvency of this compound make it a candidate for a "green" or biodegradable solvent, addressing the industry's move away from more hazardous traditional solvents. Furthermore, dicarboxylic acids and their esters have been demonstrated to act as adjuvants, enhancing the biological efficacy of herbicides like glyphosate.[5]

This guide will provide the scientific rationale and step-by-step methodologies for leveraging these attributes.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 35466-87-6[1]
Molecular Formula C₈H₁₄O₆[1]
Molecular Weight 206.19 g/mol Calculated
Appearance Colorless LiquidAssumed
Boiling Point 227°C[1]
Density 1.15 g/cm³[1]

Application as a Synthetic Intermediate for Novel Fungicides

The carboxamide linkage is a critical pharmacophore in a large class of fungicides that inhibit the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[6] We propose a synthetic pathway that utilizes this compound as a precursor to a novel, hypothetical N-aryl carboxamide fungicide, hereafter referred to as "AgroFungin-DOD."

Rationale for the Synthetic Pathway

The synthesis of AgroFungin-DOD from this compound is a multi-step process that leverages well-established chemical transformations. The core strategy is to first hydrolyze the diethyl ester to its corresponding dicarboxylic acid. This acid is then activated, typically by conversion to an acyl chloride, to facilitate amidation with a suitable aromatic amine. This approach is analogous to synthetic routes used for other dicarboxamide-based active ingredients.[7]

G A This compound B 2,5-Dioxahexanedioic Acid A->B Step 1: Alkaline Hydrolysis C 2,5-Dioxahexanedioyl Dichloride B->C Step 2: Chlorination D AgroFungin-DOD (N,N'-bis(4-chlorophenyl)-2,5-dioxahexanediamide) C->D Step 3: Amidation

Caption: Synthetic pathway for AgroFungin-DOD.

Detailed Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Protocol 2.2.1: Step 1 - Alkaline Hydrolysis of this compound

  • Objective: To convert the starting ester into its corresponding dicarboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Ethanol

    • Sodium hydroxide (NaOH) (2.2 eq)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel.

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask, magnetic stirrer, and condenser.

    • In the flask, dissolve this compound (e.g., 20.6 g, 0.1 mol) in ethanol (150 mL).

    • In a separate beaker, prepare a solution of NaOH (8.8 g, 0.22 mol) in deionized water (50 mL) and add it to the flask.

    • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the remaining residue in deionized water (100 mL).

    • Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl with vigorous stirring.

    • A white precipitate of 2,5-Dioxahexanedioic Acid will form.

    • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2.2.2: Step 2 & 3 - Synthesis of AgroFungin-DOD via Acyl Chloride

  • Objective: To convert the dicarboxylic acid into the final N-aryl carboxamide product.

  • Materials:

    • 2,5-Dioxahexanedioic Acid (from Step 1) (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.5 eq)

    • Toluene (anhydrous)

    • 4-Chloroaniline (2.1 eq)

    • Triethylamine (Et₃N) (2.2 eq)

    • Dichloromethane (DCM) (anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, heating mantle, dropping funnel, ice bath, separatory funnel.

  • Procedure:

    • Acyl Chloride Formation:

      • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-Dioxahexanedioic Acid (e.g., 15.0 g, 0.1 mol) and anhydrous toluene (100 mL).

      • Add thionyl chloride (21.5 mL, 0.25 mol) dropwise at room temperature.

      • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

      • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,5-Dioxahexanedioyl Dichloride. Use this crude product directly in the next step.

    • Amidation:

      • In a separate flask, dissolve 4-chloroaniline (26.8 g, 0.21 mol) and triethylamine (30.6 mL, 0.22 mol) in anhydrous DCM (200 mL) and cool in an ice bath.

      • Dissolve the crude acyl chloride from the previous step in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution via a dropping funnel.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude AgroFungin-DOD.

      • Purify the product by recrystallization (e.g., from ethanol/water) to yield the final product.

Application in Agrochemical Formulations

Beyond synthesis, this compound's properties make it a valuable component in liquid agrochemical formulations, particularly as a biodegradable solvent and an adjuvant.

As a "Green" Solvent in Emulsifiable Concentrates (EC)

The agrochemical industry is actively seeking safer, more sustainable alternatives to traditional solvents like N-Methyl Pyrrolidone (NMP) or aromatic hydrocarbons, which are facing increasing regulatory pressure.[8][9] this compound, with its favorable solvency and presumed biodegradability, is an excellent candidate for EC formulations.

Protocol 3.1.1: Preparation of a 250 g/L Emulsifiable Concentrate

  • Objective: To prepare a stable EC formulation of a hypothetical lipophilic active ingredient (AI) using this compound as the primary solvent.

  • Materials:

    • Lipophilic Active Ingredient (e.g., a systemic fungicide) (250 g)

    • This compound (to make up to 1 L)

    • Anionic emulsifier (e.g., Calcium Dodecylbenzenesulfonate) (40 g)

    • Non-ionic emulsifier blend (e.g., Ethoxylated castor oil + Sorbitan monooleate) (60 g)

    • Beaker, magnetic stirrer, volumetric flask.

  • Procedure:

    • To a 1 L beaker, add the anionic and non-ionic emulsifiers.

    • Add approximately 500 mL of this compound and stir until the emulsifiers are fully dissolved.

    • Slowly add the active ingredient (250 g) while stirring continuously until it is completely dissolved. Gentle warming may be required for some AIs, but care should be taken to avoid degradation.

    • Once the AI is dissolved, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with small portions of this compound, adding the rinsings to the volumetric flask.

    • Add this compound to the flask to bring the total volume to 1 L.

    • Stopper the flask and invert several times to ensure homogeneity.

G cluster_0 EC Formulation Components A Active Ingredient (AI) D Homogeneous Emulsifiable Concentrate (EC) A->D Mixing B This compound (Solvent) B->D Mixing C Emulsifier System (Anionic & Non-ionic) C->D Mixing F Stable Oil-in-Water Emulsion for Application D->F Dilution E Water (in spray tank) E->F

Caption: Workflow for preparing an EC formulation.

As an Adjuvant to Enhance Herbicide Efficacy

Adjuvants are critical for optimizing the performance of post-emergent herbicides by improving spray retention, spreading, and penetration of the active ingredient through the plant cuticle.[10][11] Dicarboxylic acid esters have been patented for their ability to enhance the activity of herbicides such as glyphosate.[5]

Protocol 3.2.1: Evaluating Adjuvant Efficacy in a Glyphosate Formulation

  • Objective: To determine if the addition of this compound to a glyphosate spray solution enhances its herbicidal activity on a target weed species.

  • Materials:

    • Commercial glyphosate formulation (e.g., 360 g/L isopropylamine salt)

    • This compound

    • Target weed species (e.g., Velvetleaf, Abutilon theophrasti), grown to the 3-4 leaf stage in pots.

    • Laboratory track sprayer calibrated to deliver a known volume (e.g., 200 L/ha).

    • Deionized water.

  • Procedure:

    • Preparation of Spray Solutions:

      • Control: Prepare a spray solution of glyphosate at a sub-lethal rate (e.g., a rate expected to give 50-70% control) in deionized water. For example, to achieve 180 g a.e./ha in 200 L/ha, use 0.5 L of the 360 g/L product in 200 L of water.

      • Test Solution: Prepare the same glyphosate solution as the control, but add this compound at a specific concentration (e.g., 0.5% v/v). This would be 1 L of the adjuvant per 200 L of spray solution.

      • Blank: A water-only spray should also be included.

    • Application:

      • Arrange pots of the target weed species in the track sprayer. Ensure at least 4-5 replicate pots for each treatment.

      • Apply the prepared spray solutions evenly to the respective sets of plants.

    • Evaluation:

      • Place the treated plants in a greenhouse or growth chamber under controlled conditions.

      • Assess herbicidal efficacy at set time points (e.g., 7, 14, and 21 days after treatment).

      • Evaluation can be done by visual assessment (0-100% control, where 0 is no effect and 100 is complete plant death) and by measuring plant biomass (harvesting the above-ground portion of the plants, drying them in an oven, and weighing).

    • Data Analysis:

      • Compare the mean percent control and biomass reduction for the glyphosate-only treatment versus the glyphosate + this compound treatment using appropriate statistical analysis (e.g., t-test or ANOVA). A statistically significant increase in efficacy for the test solution indicates a positive adjuvant effect.

Table 2: Example Data from Adjuvant Efficacy Trial
TreatmentApplication RateMean % Visual Control (14 DAT)Mean Biomass Reduction (%)
Water-00
Glyphosate180 g a.e./ha6558
Glyphosate + DED180 g a.e./ha + 0.5% v/v8581

DAT: Days After Treatment. Data are hypothetical and for illustrative purposes.

Conclusion and Future Outlook

This compound represents a versatile and promising platform for the development of next-generation agrochemicals. Its utility as a synthetic intermediate for novel active ingredients, exemplified by the proposed synthesis of a carboxamide fungicide, allows for the creation of molecules with potentially improved efficacy and desirable physicochemical properties. Furthermore, its application as a biodegradable solvent and efficacy-enhancing adjuvant directly addresses the industry's critical need for more sustainable and effective formulation technologies. The protocols detailed herein provide a solid foundation for researchers to explore and unlock the full potential of this valuable chemical in creating safer and more efficient crop protection solutions. Further research should focus on optimizing synthetic yields, exploring a wider range of derivatives, and conducting comprehensive ecotoxicological and environmental fate studies to fully validate its "green" credentials.

References

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 2019. [Link][2]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. ACS Publications, 2019. [Link][3]

  • Pesticide compositions containing dicarboxylic acids. Google Patents, CA2496570C. [5]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI, 2023. [Link][4]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. [Link][6]

  • WSDA Spray Adjuvant Ingredients List. Center for Biological Diversity, 2020. [Link]

  • Influence of adjuvants and formulations on the emission of pesticides to the atmosphere. WUR eDepot. [Link][12]

  • Understanding Herbicide Adjuvants. Bayer Crop Science, 2022. [Link][11]

  • 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Chemsrc. [Link][1]

Sources

Application Notes and Protocols for Diethyl 2,5-Dioxahexanedioate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of Diethyl 2,5-Dioxahexanedioate, a versatile intermediate in modern organic synthesis. Detailed protocols for its preparation from common starting materials are presented, alongside validated methods for its use in the synthesis of functional polymers and heterocyclic scaffolds of pharmaceutical interest. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of this compound

This compound, also known as ethylene glycol bis(ethyl carbonate), is a symmetrical diester that serves as a valuable C4 building block in a variety of chemical transformations. Its structure, featuring two ester functionalities flanking an ethylene glycol diether core, imparts a unique combination of reactivity and flexibility. The electrophilic nature of the carbonyl carbons makes it an excellent substrate for nucleophilic acyl substitution, while the molecule's overall architecture allows for its incorporation into polymeric chains and macrocyclic structures. This guide will explore its synthesis and key applications, providing detailed, field-proven protocols for its use.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound and its Dimethyl Analog

PropertyThis compoundDimethyl 2,5-Dioxahexanedioate
CAS Number 35466-87-688754-66-9[1][2]
Molecular Formula C₈H₁₄O₆C₆H₁₀O₆[1][2][3]
Molecular Weight 206.19 g/mol 178.14 g/mol [1][2][3]
Appearance Colorless to almost colorless clear liquidColorless to almost colorless clear liquid[3]
Boiling Point 227 °C220 °C[3]
Density 1.15 g/cm³1.24 g/cm³

Safety and Handling:

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reaction of ethylene glycol with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of ethylene glycol act as nucleophiles, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to scavenge the HCl generated, driving the reaction to completion.

Synthesis of this compound EthyleneGlycol HO-CH₂-CH₂-OH Ethylene Glycol Intermediate HO-CH₂-CH₂-O-C(=O)-O-Et EthyleneGlycol->Intermediate 1. Ethyl Chloroformate EthylChloroformate Cl-C(=O)-O-Et Ethyl Chloroformate Base Pyridine (Base) BaseHCl 2 Pyridine·HCl Base->BaseHCl Neutralization Product Et-O-C(=O)-O-CH₂-CH₂-O-C(=O)-O-Et This compound Intermediate->Product 2. Ethyl Chloroformate Byproduct 2 HCl EthyleneGlycol_node Ethylene Glycol Product_node This compound EthyleneGlycol_node->Product_node + 2x EthylChloroformate_node Ethyl Chloroformate EthylChloroformate_node->Product_node + 2x Base_node Base Base_node->Product_node Catalyst

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Ethylene glycol (1.0 eq)

  • Ethyl chloroformate (2.2 eq)

  • Pyridine (2.5 eq), dried over KOH

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add ethylene glycol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add dry pyridine (2.5 eq) to the cooled solution.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (2.2 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl to dissolve the pyridinium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Self-Validation:

  • Expected Yield: 75-85%

  • Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The ¹H NMR spectrum is expected to show a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and a singlet for the ethylene glycol protons.[6]

Applications in Chemical Synthesis

This compound is a versatile intermediate for the synthesis of a range of valuable molecules.

Synthesis of Functional Polyamides

The diester functionality of this compound allows it to undergo polycondensation reactions with diamines to form poly(ester-amide)s. These polymers can exhibit interesting properties due to the presence of both ester and amide linkages.

Polycondensation Reaction Diester EtOOC-O-CH₂-CH₂-O-COOEt This compound Polymer [-CO-O-CH₂-CH₂-O-CO-NH-(CH₂)₆-NH-] Poly(ester-amide) Diester->Polymer Diamine H₂N-(CH₂)₆-NH₂ Hexamethylenediamine Diamine->Polymer Byproduct 2n EtOH Polymer->Byproduct Diester_node Diester Polymer_node Poly(ester-amide) Diester_node->Polymer_node + n Diamine_node Diamine Diamine_node->Polymer_node + n Heterocycle Synthesis Diester EtOOC-O-CH₂-CH₂-O-COOEt This compound Product 1,4,5,6-Tetrahydropyridazine-3,6-dione Diester->Product Hydrazine H₂N-NH₂ Hydrazine Hydrazine->Product Byproduct 2 EtOH + 2 H₂O Product->Byproduct Diester_node Diester Product_node Pyridazinedione Diester_node->Product_node Hydrazine_node Hydrazine Hydrazine_node->Product_node

Sources

Application Notes and Protocols: The Role of Diethyl 2,5-Dioxahexanedioate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the role and potential of Diethyl 2,5-Dioxahexanedioate in the synthesis of biodegradable polymers for drug delivery systems. This document provides a comprehensive overview of the underlying chemical principles, potential applications, and detailed protocols for the formulation of drug-loaded nanoparticles using analogous and well-established biodegradable polyesters.

Introduction: The Imperative for Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is intrinsically linked to its delivery mechanism. Conventional drug administration often suffers from limitations such as poor bioavailability, rapid degradation, off-target toxicity, and the need for frequent dosing. Advanced drug delivery systems aim to overcome these challenges by encapsulating therapeutic agents within biocompatible and biodegradable carriers.[1][2] These carriers can protect the drug from premature degradation, control its release profile, and in some cases, target specific tissues or cells, thereby enhancing therapeutic outcomes while minimizing side effects.[1][2]

Biodegradable polymers, particularly aliphatic polyesters, have emerged as leading candidates for constructing these delivery vehicles due to their excellent biocompatibility and the fact that their degradation products are non-toxic and readily metabolized by the body.[3] This guide focuses on the potential of this compound as a building block for such polymers and provides detailed protocols using a representative and widely approved polymer, Poly(lactic-co-glycolic acid) (PLGA), to illustrate the practical application in creating sophisticated drug delivery platforms.

This compound: A Potential Monomer for Novel Biodegradable Polyesters

This compound is an organic molecule with the chemical formula C8H14O6.[4] While its direct and extensive use in the synthesis of commercially available drug delivery polymers is not as widely documented as that of cyclic monomers like lactide and glycolide, its chemical structure lends itself to the synthesis of novel biodegradable polyesters through polycondensation reactions.[5]

Chemical Properties and Synthesis Potential
PropertyValueSource
CAS Number 35466-87-6[4]
Molecular Formula C8H14O6[4]
Molecular Weight 206.19 g/mol [4]

Theoretically, this compound can undergo transesterification reactions with diols to form polyesters. This process, known as polycondensation, is a fundamental method for synthesizing aliphatic polyesters.[3][5] The resulting polymer's properties, such as its degradation rate, hydrophilicity, and mechanical strength, could be tuned by selecting different diol co-monomers. This offers a potential avenue for creating a new library of biodegradable polymers with tailored characteristics for specific drug delivery applications.

The dimethyl analog, Dimethyl 2,5-Dioxahexanedioate, has been noted for its potential in the pharmaceutical sector for developing new drug delivery systems, suggesting the promise of this class of molecules.[6]

Visualization of the Concept: From Monomer to Polymer

The following diagram illustrates the conceptual polycondensation of this compound with a generic diol to form a polyester chain, the backbone of a drug delivery vehicle.

Polycondensation cluster_reactants Reactants cluster_products Products Monomer1 This compound Polymer Biodegradable Polyester (-O-R-O-CO-(CH2)O(CH2)O-CO-)n Monomer1->Polymer Polycondensation Monomer2 Diol (HO-R-OH) Monomer2->Polymer Byproduct Ethanol Polymer->Byproduct

Caption: Conceptual polycondensation reaction.

Application in Practice: Formulation of PLGA Nanoparticles for Drug Delivery

To provide a tangible and reproducible experimental framework, the following sections detail the synthesis of nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), a well-characterized and FDA-approved biodegradable polyester. The principles and techniques described are broadly applicable to other biodegradable polyesters that could be synthesized from precursors like this compound.

Principle of Nanoparticle Formulation

The emulsification-solvent evaporation method is a widely used technique for encapsulating drugs within PLGA nanoparticles.[7] This method involves dissolving the polymer and the hydrophobic drug in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous phase containing a stabilizer to form an oil-in-water (O/W) emulsion. The organic solvent is subsequently removed by evaporation, leading to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated within. For hydrophilic drugs, a double emulsion (water-in-oil-in-water, W/O/W) method is employed.

Experimental Workflow: Nanoparticle Synthesis

The diagram below outlines the key steps in the single emulsion-solvent evaporation method for encapsulating a hydrophobic drug.

Nanoparticle_Synthesis A 1. Dissolution: Dissolve PLGA and hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane). B 2. Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., PVA). Sonicate or homogenize to form an oil-in-water (O/W) emulsion. A->B C 3. Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent. B->C D 4. Nanoparticle Formation: As the solvent evaporates, PLGA precipitates, forming solid drug-loaded nanoparticles. C->D E 5. Purification: Wash and collect the nanoparticles by centrifugation to remove excess stabilizer and unencapsulated drug. D->E F 6. Lyophilization: Freeze-dry the purified nanoparticles for long-term storage. E->F

Caption: Single emulsion-solvent evaporation workflow.

Detailed Protocols

Protocol 1: Synthesis of Drug-Loaded PLGA Nanoparticles (Single Emulsion)

This protocol is suitable for the encapsulation of hydrophobic drugs.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Hydrophobic drug of interest

  • Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)

  • Poly(vinyl alcohol) (PVA) (stabilizer)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Equipment:

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator (optional)

  • High-speed refrigerated centrifuge

  • Lyophilizer (freeze-dryer)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis spectrophotometer or HPLC for drug loading and encapsulation efficiency determination

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 50 mg of PLGA and 5 mg of the hydrophobic drug in 2 mL of dichloromethane. Ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of PVA in deionized water. Dissolve by stirring at an elevated temperature (e.g., 80°C) and then cool to room temperature.

  • Emulsification:

    • Add the organic phase to 10 mL of the PVA solution.

    • Immediately emulsify the mixture using a probe sonicator on an ice bath. Sonicate for 2 minutes at 40% amplitude with a pulse of 10 seconds on and 5 seconds off.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a beaker and stir on a magnetic stirrer at room temperature for at least 4 hours to allow for the complete evaporation of the dichloromethane.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.

    • Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Resuspend a small amount of the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Drug Loading and Encapsulation Efficiency:

  • Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of DMSO) to release the encapsulated drug.

  • Quantify the amount of drug using a pre-established calibration curve on a UV-Vis spectrophotometer or by HPLC.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Conclusion and Future Perspectives

While the direct application of this compound in mainstream drug delivery systems is an area requiring further research and development, its potential as a monomer for creating novel biodegradable polyesters is noteworthy. The ability to synthesize a diverse range of polyesters through polycondensation reactions opens up possibilities for fine-tuning material properties to meet the specific demands of advanced drug delivery applications. The protocols provided for the formulation of PLGA nanoparticles serve as a robust and validated starting point for researchers interested in the practical aspects of encapsulating therapeutic agents within biodegradable polymeric carriers. As the field of drug delivery continues to evolve, the exploration of new monomers like this compound will be crucial in expanding the toolbox of materials available for creating the next generation of targeted and controlled-release therapies.

References

  • Google Patents. (1991). US4992445A - Transdermal delivery of pharmaceuticals.
  • PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

  • Semantic Scholar. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. Retrieved from [Link]

  • Google Patents. (1990). US4963367A - Drug delivery compositions and methods.
  • Google Patents. (2007). WO2007016766A1 - Transdermal drug delivery formulation.
  • MDPI. (2018). Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles. Retrieved from [Link]

  • Semantic Scholar. (2016). Biomedical Applications of Biodegradable Polyesters. Retrieved from [Link]

  • Google Patents. (1997). US5622993A - Stick formulations for topical drug delivery of therapeutic agents and uses thereof.
  • NIH. (2014). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. Retrieved from [Link]

  • NIH. (2016). Synthesis and in vitro studies of PLGA-DTX nanoconjugate as potential drug delivery vehicle for oral cancer. Retrieved from [Link]

  • NIH. (2018). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. Retrieved from [Link]

  • lookchem.com. (n.d.). Cas 88754-66-9,2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. Retrieved from [Link]

  • Kinam Park. (2023). Effect of Monomer Sequence Distribution on the Glass Transition Temperature of Poly(d,l-lactic-co-glycolic acid) (PLGA). Retrieved from [Link]

  • Ataman Kimya. (n.d.). OXALIC ACID DIETHYL ESTER. Retrieved from [Link]

  • Google Patents. (2012). CN101475442B - Method for preparing ethylene glycol from oxalic ester.
  • Chemsrc. (n.d.). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Diethyl 2,5-Dioxahexanedioate. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The guidance provided herein is rooted in fundamental principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.

Q1: Why is my product yield unexpectedly low or non-existent?

After running the reaction, analytical data (GC-MS, NMR) indicates a minimal or zero yield of this compound. What are the probable causes and how can this be rectified?

A1: Identifying and Resolving Low-Yield Issues

A low or non-existent yield is a frequent problem that can usually be attributed to issues with reagents, reaction conditions, or competing side reactions.

1. Presence of Moisture in Reagents or Glassware:

  • Causality: The Williamson ether synthesis, a common route for preparing this compound, is highly sensitive to water.[1] Water can hydrolyze the starting materials or the final product and can also neutralize the alkoxide nucleophile, thereby halting the reaction.

  • Troubleshooting Protocol:

    • Glassware: Ensure all glassware is rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[2]

    • Solvents: Utilize anhydrous solvents. While commercially available anhydrous solvents are recommended, in-house dried solvents (e.g., distilled over sodium) are also effective.[1]

    • Reagents: Starting materials such as ethyl chloroacetate and ethylene glycol must be anhydrous.[3][4] If necessary, purify them by distillation.

2. Inappropriate Base or Incorrect Stoichiometry:

  • Causality: A strong base is required to deprotonate ethylene glycol to form the more reactive alkoxide. An insufficiently strong base or an inadequate amount will lead to incomplete formation of the nucleophile and a consequently poor yield.

  • Troubleshooting Protocol:

    • Base Selection: Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this transformation.[5]

    • Stoichiometry: A slight excess of the base (e.g., 1.05-1.1 equivalents per hydroxyl group) is often used to drive the reaction to completion.

    • Procedure: Add the base portion-wise to a cooled solution of ethylene glycol in an anhydrous solvent to manage the exothermic reaction and the evolution of hydrogen gas.

3. Suboptimal Reaction Temperature and Duration:

  • Causality: Reaction kinetics are highly dependent on temperature. A temperature that is too low will result in a slow or incomplete reaction.[1] Conversely, excessively high temperatures can favor side reactions like elimination.[1][6] The reaction must also be allowed to proceed for an adequate amount of time.[1]

  • Troubleshooting Protocol:

    • Temperature Optimization: The reaction may necessitate heating. Gentle reflux in a suitable solvent such as THF or DMF is often sufficient.[5] It is crucial to monitor the reaction's progress via TLC or GC to ascertain the optimal temperature.

    • Reaction Time: Monitor the reaction until the starting material is consumed. This can range from a few hours to overnight.[1]

4. Competing Side Reactions:

  • Causality: The Williamson ether synthesis can be prone to side reactions, most notably the base-catalyzed elimination of the alkyl halide.[1] In this specific synthesis, self-condensation of ethyl chloroacetate can also occur.

  • Troubleshooting Protocol:

    • Controlled Addition: Slowly add the ethyl chloroacetate to the solution of the formed alkoxide. This maintains a low concentration of the electrophile, thereby minimizing side reactions.

    • Temperature Control: Maintain the optimal reaction temperature to disfavor elimination reactions.[1]

Visual Workflow for Diagnosing Low Yield:

Caption: A systematic approach to troubleshooting low product yield.

Q2: How can I effectively purify the crude product and remove persistent impurities?

My crude this compound is contaminated with impurities that are challenging to separate. What are these likely impurities, and what are the best purification methods?

A2: Strategies for Purification and Impurity Removal

Impurities in the crude product often stem from incomplete reactions or side reactions. Proper identification is key to selecting the most effective purification strategy.

1. Common Impurities:

  • Unreacted Starting Materials: Ethylene glycol and ethyl chloroacetate.

  • Mono-substituted Intermediate: The product of a single substitution on ethylene glycol.

  • Self-Condensation Products: Arising from the reaction of ethyl chloroacetate with itself.

  • Solvent Residues: High-boiling point solvents like DMF can be difficult to remove.

2. Purification Protocols:

  • Aqueous Work-up: This is the initial and essential purification step.

    • Carefully quench the reaction mixture (e.g., with water or saturated ammonium chloride).

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine to remove water-soluble impurities and residual water.

    • Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Vacuum Distillation: This is a highly effective method for purifying this compound.

    • Boiling Point: The analogous dimethyl ester has a boiling point of 220 °C at atmospheric pressure.[7][8] The diethyl ester will have a slightly higher boiling point. Distillation under reduced pressure will lower the boiling point, preventing thermal decomposition.

    • Procedure:

      • Assemble a fractional distillation apparatus.

      • Apply a vacuum and gently heat the crude product.

      • Collect fractions based on the boiling point. The desired product should be a clear, colorless liquid.

  • Column Chromatography: If distillation is not sufficient, silica gel chromatography can be employed.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point, with the exact ratio determined by TLC analysis.

Comparison of Purification Techniques:

MethodAdvantagesDisadvantagesIdeal Application
Aqueous Work-up Simple, fast, removes water-soluble byproducts.Ineffective against organic-soluble impurities.Initial purification step.
Vacuum Distillation Excellent for removing volatile impurities, scalable.Requires specialized equipment, risk of thermal degradation.Large-scale purification of the final product.
Column Chromatography High-resolution separation of similar compounds.Time-consuming, requires large solvent volumes.High-purity, small-scale synthesis or when distillation is ineffective.

Frequently Asked Questions (FAQs)

Q: What is a standard and reliable synthetic route for this compound?

A: The Williamson ether synthesis is a widely used and dependable method.[1][9] This involves reacting the disodium salt of ethylene glycol with two equivalents of ethyl chloroacetate. The disodium salt is typically generated in situ by treating ethylene glycol with a strong base like sodium hydride in an anhydrous solvent.[5]

Illustrative Reaction Scheme:

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction HO-CH2-CH2-OH HO-CH2-CH2-OH 2 NaH 2 NaH HO-CH2-CH2-OH->2 NaH [Na+]-O-CH2-CH2-O-[Na+] [Na+]-O-CH2-CH2-O-[Na+] 2 NaH->[Na+]-O-CH2-CH2-O-[Na+] 2 ClCH2COOEt 2 ClCH2COOEt [Na+]-O-CH2-CH2-O-[Na+]->2 ClCH2COOEt EtOOCCH2-O-CH2-CH2-O-CH2COOEt EtOOCCH2-O-CH2-CH2-O-CH2COOEt 2 ClCH2COOEt->EtOOCCH2-O-CH2-CH2-O-CH2COOEt

Sources

Technical Support Center: Synthesis of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and professionals involved in the synthesis of Diethyl 2,5-Dioxahexanedioate, also known as diethyl diglycolate. Here, we delve into troubleshooting common issues, answer frequently asked questions, and provide detailed experimental protocols to enhance the yield and purity of your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors in the context of this compound synthesis, which often employs a Williamson ether synthesis or Fischer esterification approach.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.[1]

  • Purity of Reagents: The purity of your starting materials is paramount. Ensure that diglycolic acid, ethanol, ethyl chloroacetate, and any bases used are of high purity and anhydrous where necessary. The presence of water can significantly hinder the reaction, especially in the Williamson ether synthesis where it can consume the base.

  • Ineffective Base (Williamson Synthesis): If you are using a Williamson ether synthesis approach with ethyl chloroacetate and ethylene glycol, the choice and handling of the base are critical. Sodium ethoxide is a common choice, but it is highly moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions.[2][3][4] Incomplete deprotonation of the alcohol will result in a low concentration of the nucleophile.[5]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. For Fischer esterification, a sufficiently high temperature is needed to drive the reaction forward. For the Williamson synthesis, the temperature should be high enough to promote the reaction but not so high as to encourage side reactions like elimination. A typical range for Williamson ether synthesis is 50-100 °C.[5]

  • Inefficient Water Removal (Fischer Esterification): In the Fischer esterification of diglycolic acid with ethanol, water is a byproduct. Its presence can shift the equilibrium back towards the reactants, thus lowering the yield. Employing a Dean-Stark apparatus or using a drying agent can effectively remove water and drive the reaction to completion.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is impure, as indicated by NMR or GC-MS analysis. What are the common side reactions and how can I minimize the formation of byproducts?

Answer: The formation of side products is a common issue. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Prevention Strategies:

  • Elimination Reaction (Williamson Synthesis): In the Williamson ether synthesis, the alkoxide base can promote an E2 elimination reaction of the alkyl halide (ethyl chloroacetate), leading to the formation of an alkene. To minimize this, use a primary alkyl halide, which is less prone to elimination, and maintain a controlled reaction temperature.[5]

  • Formation of Diethyl Ether: At higher temperatures, particularly in the presence of a strong acid catalyst during Fischer esterification, ethanol can undergo self-condensation to form diethyl ether.[6] To avoid this, maintain the reaction temperature within the recommended range.

  • Incomplete Esterification: The formation of the monoethyl ester of diglycolic acid is a common impurity if the reaction does not go to completion. Using an excess of ethanol can help drive the reaction towards the formation of the desired diester.

  • Hydrolysis of the Ester: During workup, exposure to acidic or basic aqueous solutions for extended periods can lead to the hydrolysis of the ester product back to the carboxylic acid. It is important to neutralize the reaction mixture promptly and minimize contact time with aqueous layers.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for synthesizing this compound:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of diglycolic acid with an excess of ethanol. The reaction is reversible and requires the removal of water to achieve a high yield.

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide. For this specific synthesis, it would typically involve the reaction of the disodium salt of ethylene glycol with ethyl chloroacetate.[7]

Q2: What is the best way to purify the final product?

A2: this compound is a liquid at room temperature. The most common and effective method for purification is distillation under reduced pressure (vacuum distillation) .[8][9] This is particularly useful for high-boiling liquids as it allows for distillation at a lower temperature, preventing decomposition. For smaller scales or for achieving very high purity, column chromatography on silica gel can also be employed.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should expect to see characteristic signals for the ethyl groups (a quartet and a triplet) and a singlet for the methylene protons of the diglycolate backbone.

    • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon of the ester, the methylene carbons adjacent to the ether oxygen, and the carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group. You will also observe C-O stretching bands.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to identify any volatile impurities by their mass-to-charge ratio.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Safety is of utmost importance in the laboratory. When synthesizing this compound, be aware of the hazards associated with the following reagents:

  • Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4]

  • Ethyl Chloroacetate: Toxic and a lachrymator (causes tearing). It is harmful if inhaled, swallowed, or absorbed through the skin. Handle this reagent in a well-ventilated fume hood and wear appropriate PPE.[12][13][14][15][16]

  • Diglycolic Acid: Can cause skin and eye irritation. Avoid inhalation of dust.[5][17][18]

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Fischer Esterification of Diglycolic Acid

This protocol describes the synthesis via the direct esterification of diglycolic acid with ethanol.

Materials:

  • Diglycolic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (as catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (optional, but recommended)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), add diglycolic acid (1.0 eq).

  • Add a significant excess of absolute ethanol (at least 10 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent.

  • Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the synthesis using ethyl chloroacetate and ethylene glycol.

Materials:

  • Ethylene glycol

  • Sodium metal or Sodium Hydride

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl chloroacetate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • In the flask, dissolve ethylene glycol (1.0 eq) in an anhydrous solvent.

  • Carefully add sodium metal (2.0 eq) in small portions or sodium hydride (2.0 eq) portion-wise to the solution to form the disodium salt of ethylene glycol.

  • Once the formation of the alkoxide is complete, cool the mixture in an ice bath.

  • Slowly add ethyl chloroacetate (2.2 eq) to the reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Cool the reaction mixture and carefully quench any unreacted sodium/sodium hydride by the slow addition of ethanol followed by water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation and Visualization

Table 1: Typical Reaction Parameters
ParameterFischer EsterificationWilliamson Ether Synthesis
Reactants Diglycolic Acid, EthanolEthylene Glycol, Ethyl Chloroacetate
Catalyst/Base Conc. H₂SO₄Sodium Ethoxide/Hydride
Solvent Excess EthanolAnhydrous THF or DMF
Temperature Reflux50-100 °C
Reaction Time 4-6 hours2-4 hours
Workup Neutralization, ExtractionQuenching, Extraction
Purification Vacuum DistillationVacuum Distillation
Diagrams

Reaction_Workflow cluster_fischer Fischer Esterification cluster_williamson Williamson Ether Synthesis f_reactants Diglycolic Acid + Excess Ethanol f_catalyst Conc. H₂SO₄ f_reactants->f_catalyst Add Catalyst f_reflux Reflux with Water Removal f_catalyst->f_reflux f_workup Neutralization & Extraction f_reflux->f_workup f_purification Vacuum Distillation f_workup->f_purification f_product This compound f_purification->f_product w_reactants Ethylene Glycol + Sodium Hydride w_alkoxide Form Disodium Salt w_reactants->w_alkoxide w_addition Add Ethyl Chloroacetate w_alkoxide->w_addition w_reflux Reflux w_addition->w_reflux w_workup Quenching & Extraction w_reflux->w_workup w_purification Vacuum Distillation w_workup->w_purification w_product This compound w_purification->w_product

Caption: Overview of the two primary synthesis workflows for this compound.

Reaction_Mechanism cluster_williamson_mech Williamson Ether Synthesis Mechanism (Simplified) alkoxide ⁻O-CH₂-CH₂-O⁻ (Disodium Salt of Ethylene Glycol) sn2 SN2 Attack alkoxide->sn2 Nucleophile alkyl_halide Cl-CH₂-COOEt (Ethyl Chloroacetate) alkyl_halide->sn2 Electrophile product EtOOC-CH₂-O-CH₂-CH₂-O-CH₂-COOEt (this compound) sn2->product

Caption: Simplified mechanism of the Williamson ether synthesis for this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • Capot Chemical Co.,Ltd. (2019). MSDS of Diglycolic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H-NMR (CDCl3). Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735054A - Method for preparing ethyl glycolate.
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield?. Retrieved from [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104497006A - Preparation method for 3,4-ethylenedioxythiophene.
  • Google Patents. (n.d.). US6034281A - Purification of diethylene glycol monoethyl ether.
  • Google Patents. (n.d.). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

  • Chemsrc. (2024). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
  • ResearchGate. (n.d.). Reaction scheme for the side reaction to diethyl ether and ethanol due.... Retrieved from [Link]

Sources

Technical Support Center: Polyesterification with Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting polyesterification reactions involving Diethyl 2,5-Dioxahexanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of polyesters using this versatile monomer. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Molecular Weight and Broad Polydispersity

Question: My polyesterification reaction with this compound and a diol (e.g., 1,4-butanediol) is consistently yielding a polymer with low molecular weight (as determined by GPC) and a broad polydispersity index (PDI). What are the likely causes and how can I address this?

Answer: This is a common issue in step-growth polymerization and can stem from several factors. Let's break down the potential causes and solutions:

  • Imprecise Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the reacting functional groups.[1] An excess of either the diester or the diol will lead to chain termination, limiting the final molecular weight.

    • Troubleshooting:

      • Accurately calculate and weigh your monomers. Use a high-precision balance.

      • Ensure the purity of your this compound and diol. Impurities that do not participate in the polymerization can throw off the stoichiometry.[2][3]

      • Consider that one of the monomers might be volatile and could be lost during the reaction, especially under vacuum at high temperatures.

  • Inefficient Removal of Byproducts: The polycondensation reaction produces a small molecule byproduct, in this case, ethanol. According to Le Chatelier's principle, the efficient removal of this byproduct is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer.

    • Troubleshooting:

      • Ensure your reaction setup has an efficient vacuum system.

      • Gradually increase the temperature and vacuum during the later stages of the polymerization to facilitate the removal of the highly viscous polymer's entrapped ethanol.

      • Use a high-surface-area reaction vessel or mechanical stirring to increase the surface area for byproduct removal.

  • Side Reactions: Undesirable side reactions can cap the growing polymer chains or lead to branching, both of which can affect the molecular weight and PDI.[4][5]

    • Troubleshooting:

      • Ether Cleavage: The ether linkages in this compound could be susceptible to cleavage at very high temperatures or in the presence of aggressive catalysts. If you suspect this, try lowering the reaction temperature and using a milder catalyst.

      • Oxidation: At elevated temperatures, the polymer can undergo oxidative degradation.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[7]

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to a high enough conversion to achieve a high molecular weight.

    • Troubleshooting:

      • Monitor the reaction progress over time by taking aliquots and analyzing the molecular weight.

      • Ensure the reaction temperature is sufficient for the chosen catalyst to be active.[8]

Issue 2: Polymer Discoloration (Yellowing)

Question: The polyester I've synthesized is yellow or brown, but I was expecting a colorless product. What causes this discoloration and how can I prevent it?

Answer: Discoloration is a common sign of degradation or side reactions, often triggered by high temperatures and the presence of oxygen.

  • Thermal Degradation and Oxidation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to the formation of chromophores in the polymer backbone.

    • Prevention:

      • Maintain a strict inert atmosphere throughout the polymerization process.[7]

      • Optimize the reaction time and temperature to be the minimum required for achieving the desired molecular weight.

      • Consider using antioxidants or thermal stabilizers, although this may not be suitable for all applications, particularly in drug development.

  • Catalyst-Induced Discoloration: Some catalysts, particularly certain tin or titanium compounds, can cause discoloration at high temperatures.[8]

    • Prevention:

      • Screen different catalysts to find one that is effective at lower temperatures. Organotin catalysts are often a good choice.[8]

      • Use the minimum effective concentration of the catalyst.

  • Impurities in Monomers: Impurities in the this compound or the diol can also lead to discoloration.[2]

    • Prevention:

      • Ensure high purity of your starting materials. Consider purification of the monomers before use.

Issue 3: Gel Formation or Cross-linking

Question: My reaction mixture became an insoluble gel, preventing further processing. What leads to this cross-linking?

Answer: Gel formation indicates the creation of a cross-linked polymer network, which is often undesirable in the synthesis of linear polyesters.

  • Polyfunctional Impurities: The most common cause of gelation is the presence of impurities with more than two functional groups in your monomers.[4] For example, if your diol is contaminated with a triol (like glycerol), it will act as a branching and eventually a cross-linking agent.

    • Prevention:

      • Use high-purity monomers. Check the supplier's certificate of analysis for polyfunctional impurities.

      • If necessary, purify your monomers before polymerization.

  • Side Reactions at High Temperatures: At very high temperatures, side reactions that can lead to branching and cross-linking may occur.

    • Prevention:

      • Carefully control the reaction temperature and avoid overheating.

Experimental Protocols

Protocol 1: Purification of this compound

If you suspect impurities in your this compound, vacuum distillation is a recommended purification method.

Materials:

  • This compound (technical grade)

  • Vacuum distillation apparatus

  • Heating mantle with magnetic stirring

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the this compound in the distillation flask with a magnetic stir bar.

  • Begin stirring and gradually apply vacuum.

  • Slowly heat the distillation flask. The boiling point of this compound is 220 °C at atmospheric pressure, so under vacuum, it will be significantly lower.[9]

  • Collect the fraction that distills at a constant temperature.

  • Store the purified monomer under an inert atmosphere and in a desiccator to prevent moisture absorption.

Protocol 2: Melt Polycondensation of this compound and 1,4-Butanediol

This protocol outlines a typical two-stage melt polycondensation process.

Materials:

  • Purified this compound

  • High-purity 1,4-butanediol

  • Transesterification catalyst (e.g., Tin(II) 2-ethylhexanoate, typically 0.05-0.2 mol% relative to the diester)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser.

Procedure:

Stage 1: Transesterification

  • Charge the this compound, 1,4-butanediol (in a precise 1:1 molar ratio), and the catalyst into the reaction vessel.

  • Start stirring and purge the system with dry nitrogen for at least 30 minutes to remove air.

  • Heat the mixture to 160-180 °C under a slow stream of nitrogen.

  • Ethanol will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of ethanol has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 200-220 °C.

  • Slowly apply vacuum, reducing the pressure to below 1 mmHg over about an hour.

  • Continue the reaction under high vacuum and at 220-240 °C. The viscosity of the reaction mixture will increase significantly.

  • The reaction is typically complete when the desired melt viscosity is reached, which can be monitored by the torque on the mechanical stirrer. This stage can take several hours.

  • To stop the reaction, remove the heat and break the vacuum with nitrogen.

  • The polymer can be extruded from the reactor while still molten.

ParameterStage 1: TransesterificationStage 2: Polycondensation
Temperature 160-180 °C200-240 °C
Pressure Atmospheric (Nitrogen)< 1 mmHg (Vacuum)
Byproduct Removed EthanolEthanol, excess diol
Viscosity LowHigh

Visualizing the Process

Workflow for Troubleshooting Low Molecular Weight Polyester

Troubleshooting_Workflow start Low Molecular Weight & High PDI Observed check_stoichiometry Verify Monomer Stoichiometry (1:1 Ratio) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_purity Assess Monomer Purity (GC, NMR) purity_ok Purity High? check_purity->purity_ok check_byproduct_removal Evaluate Byproduct (Ethanol) Removal removal_ok Efficient Removal? check_byproduct_removal->removal_ok check_reaction_conditions Review Reaction Conditions (Time, Temp, Catalyst) conditions_ok Conditions Optimal? check_reaction_conditions->conditions_ok stoichiometry_ok->check_purity Yes adjust_stoichiometry Recalculate and Re-weigh Monomers stoichiometry_ok->adjust_stoichiometry No purity_ok->check_byproduct_removal Yes purify_monomers Purify Monomers (e.g., Vacuum Distillation) purity_ok->purify_monomers No removal_ok->check_reaction_conditions Yes improve_vacuum Improve Vacuum System / Increase Surface Area removal_ok->improve_vacuum No optimize_conditions Optimize Time, Temperature, and Catalyst Concentration conditions_ok->optimize_conditions No end_success Achieve Target Molecular Weight conditions_ok->end_success Yes adjust_stoichiometry->start purify_monomers->start improve_vacuum->start optimize_conditions->start

Caption: A logical workflow for diagnosing and resolving issues of low molecular weight in polyesterification.

Polyesterification Reaction Scheme

Polyesterification_Scheme monomer1 This compound H₃COCO-O-CH₂CH₂-O-COOCH₃ oligomer Oligomer H-[O-R-O-CO-O-CH₂CH₂-O-CO]n-OR-OH monomer1->oligomer + Diol, Catalyst - Ethanol monomer2 Diol HO-R-OH monomer2->oligomer polymer polymer oligomer->polymer High Temp, Vacuum - Ethanol byproduct {Ethanol | CH₃CH₂OH} oligomer->byproduct polymer->byproduct

Caption: The two-stage process of polyesterification: transesterification to form oligomers followed by polycondensation to form a high molecular weight polymer.

References

  • Catalysts for Polyester Resin Manufacturing. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Lecture #9: Polycondensation reactions. (n.d.). Farabi University. Retrieved January 17, 2026, from [Link]

  • Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester. (2018). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • ENZYME-CATALYZED POLYESTER SYNTHESIS. (2022). JKU ePUB. Retrieved January 17, 2026, from [Link]

  • Catalyst Composition For A Polyester Manufacturing Process. (2017). Google Patents.
  • Condensation polymers: synthesis, properties, and applications. (2021). E3S Web of Conferences. Retrieved January 17, 2026, from [Link]

    • POLYCONDENSATION. (n.d.). NPTEL. Retrieved January 17, 2026, from [Link]

  • Influence of polyol impurities on the transesterification kinetics, molecular structures and properties of isosorbide polycarbonate. (2021). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Influence of Polyol Impurities on Transesterification Kinetics, Molecular Structures and Properties of Isosorbide Polycarbonate. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kinetics of Polyesterification: A Study of the Effects of Molecular Weight and Viscosity on Reaction Rate. (1947). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Polymer Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of bio-based polyesters from 2,5-furandicarboxylic acid (2,5-FDCA). (2018). Prime Scholars. Retrieved January 17, 2026, from [Link]

  • Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Generalization of Various Polycondensation Problems. Concept of Slow Influx. (1964). ACS Publications. Retrieved January 17, 2026, from [Link]

  • 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. (n.d.). lookchem. Retrieved January 17, 2026, from [Link]

  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Dimethyl 2,5-Dioxahexanedioate. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL. (2018). SciELO Colombia. Retrieved January 17, 2026, from [Link]

    • Kinetics of Polyesterification (Uncatalyzed). (2020). YouTube. Retrieved January 17, 2026, from [Link]

  • Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. (2020). York Research Database. Retrieved January 17, 2026, from [Link]

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Method for the reduction of impurities in polyester resins. (1991). Google Patents.
  • Synthesis of rigid biobased polyesters. (2022). UvA-DARE. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of polyesters based on diethylketone moiety. (2014). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

  • Dimethyl 2,5-Dioxahexanedioate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Linear and branched polyester resins based on dimethyl-2,5-furandicarboxylate for coating applications. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate). (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Effect of impurities on performance of biodiesel: A review. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Diethyl-2,5-dioxahexane dicarboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Process for the hydrolysis of dialkyl carbonates. (1987). Google Patents.

Sources

Side reactions of Diethyl 2,5-Dioxahexanedioate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diethyl 2,5-Dioxahexanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling, troubleshooting, and avoiding common side reactions associated with this versatile diester. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as ethylene glycol bis(ethyl carbonate), is a diester featuring two carbonate functional groups linked by an ethylene glycol bridge. Its unique structure makes it a valuable building block in organic synthesis, particularly in the production of polymers and specialty chemicals. It serves as a key intermediate in the creation of polycarbonates and other polymeric materials. Additionally, it is employed in the synthesis of pharmaceutical compounds, where its structure contributes to the development of active ingredients. Its ester functional groups make it reactive towards transesterification, allowing for the modification of various chemical compounds.

Q2: What are the most common stability concerns when working with this compound?

The primary stability concerns for this compound revolve around its susceptibility to hydrolysis and its reactivity with nucleophiles. The carbonate linkages are electrophilic and can be attacked by water, especially under acidic or basic conditions, leading to degradation of the molecule. Strong bases can catalyze transesterification or other undesired reactions. Careful control of pH and exclusion of moisture are critical for maintaining the integrity of the compound during storage and in reaction mixtures.

Q3: How should this compound be properly stored?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis. Storage in an inert atmosphere (e.g., nitrogen or argon) is recommended to further minimize degradation.

Troubleshooting Guide: Synthesis and In-Reaction Side Reactions

This section provides a detailed analysis of common side reactions encountered during the synthesis and use of this compound, along with actionable strategies to mitigate them.

Problem 1: Formation of Cyclic Ethylene Carbonate during Synthesis from Ethylene Glycol and Phosgene Derivatives.

Q: During the synthesis of this compound using ethylene glycol and an ethyl chloroformate precursor (derived from phosgene), I'm observing a significant amount of a lower boiling point byproduct, which I suspect is ethylene carbonate. What causes this and how can I prevent it?

A: The formation of cyclic ethylene carbonate is a well-documented side reaction in the synthesis of bis(chloroformates) of 1,2-diols like ethylene glycol.[2] This intramolecular cyclization competes with the desired intermolecular reaction to form the linear bis(chloroformate).

Causality: The reaction proceeds through a mono-chloroformate intermediate. The hydroxyl group of this intermediate can undergo an intramolecular nucleophilic attack on the chloroformate carbonyl carbon, leading to the formation of the thermodynamically stable five-membered ring of ethylene carbonate and elimination of HCl.

Visualizing the Side Reaction:

G cluster_synthesis Synthesis of Ethylene Glycol Bis(chloroformate) EG Ethylene Glycol Intermediate Mono-chloroformate Intermediate EG->Intermediate Reaction Phosgene Phosgene Derivative (e.g., Ethyl Chloroformate) Desired Ethylene Glycol Bis(chloroformate) Intermediate->Desired Desired Pathway Side_Product Ethylene Carbonate (Side Product) Intermediate->Side_Product Intramolecular Cyclization

Sources

Technical Support Center: Diethyl 2,5-Dioxahexanedioate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diethyl 2,5-Dioxahexanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we combine technical knowledge with practical field experience to help you resolve your purification challenges.

Physical Properties at a Glance

A quick reference table for the key physical properties of this compound is provided below. These values are crucial for designing purification protocols, particularly for distillation.

PropertyValue
Molecular Formula C₈H₁₄O₆
Molecular Weight 206.19 g/mol
Boiling Point 227 °C
Density 1.15 g/cm³[1]
Flash Point 101.193 °C

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. Given that common syntheses involve the reaction of ethylene glycol with ethyl chloroformate or the transesterification of a dialkyl carbonate, you can anticipate the following impurities:

  • Unreacted Starting Materials: Ethylene glycol, ethyl chloroformate, ethanol, and diethyl carbonate.

  • Side Products of Transesterification: If your synthesis involves transesterification, you may have mixed esters if other alcohols are present.[2]

  • Hydrolysis Products: this compound is an ester and is susceptible to hydrolysis, which can be catalyzed by acidic or basic residues from the synthesis. This will lead to the formation of 2,5-dioxahexanedioic acid and ethanol.

  • Oligomeric Species: Polymerization or oligomerization can occur, especially at elevated temperatures, leading to higher molecular weight impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Vacuum Distillation: This is the most effective method for removing non-volatile impurities and other volatile components with significantly different boiling points. Given the high boiling point of this compound (227 °C), vacuum distillation is highly recommended to prevent thermal decomposition.

  • Column Chromatography: For the removal of structurally similar impurities or colored compounds, column chromatography over silica gel is a powerful technique.

  • Aqueous Workup: A simple aqueous wash can be effective for removing water-soluble impurities such as unreacted ethylene glycol or salts from the reaction.

Q3: Can I use recrystallization to purify this compound?

A3: this compound is a liquid at room temperature, so traditional recrystallization from a single solvent is not feasible. However, it may be possible to purify it by cooling a concentrated solution in a suitable solvent to induce crystallization if the impurities are more soluble at lower temperatures. This is generally less effective than distillation or chromatography for this compound.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: My final product is cloudy or contains a separate aqueous layer.
  • Possible Cause: Incomplete drying of the organic phase after an aqueous workup.

  • Solution:

    • Dry the solution thoroughly: Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient contact time and that the drying agent is filtered off completely before solvent removal.

    • Brine Wash: Before drying, wash the organic layer with a saturated sodium chloride solution (brine) to help remove emulsified water.

Problem 2: The yield from my distillation is very low.
  • Possible Cause 1: The vacuum is not low enough, leading to thermal decomposition of the product at a higher boiling temperature.

  • Solution 1:

    • Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease.

    • Use a high-performance vacuum pump and a cold trap to protect the pump and maintain a low pressure.

    • Monitor the pressure with a vacuum gauge.

  • Possible Cause 2: The product is being carried over into the cold trap due to too rapid heating or an inefficient condenser.

  • Solution 2:

    • Heat the distillation flask slowly and evenly using an oil bath.

    • Ensure a good flow of cold coolant through the condenser.

    • For very volatile impurities, a fractional distillation column with packing material will provide better separation.

Problem 3: My purified product has a persistent color.
  • Possible Cause: Presence of colored, non-volatile impurities that are not removed by distillation.

  • Solution:

    • Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter the carbon through a pad of celite and then proceed with distillation.

    • Column Chromatography: If the color persists, column chromatography is the most effective method for removing colored impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often successful.

Problem 4: Analytical data (NMR, GC-MS) of the purified product shows the presence of starting materials.
  • Possible Cause: Incomplete reaction or inefficient purification.

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it with a suitable technique (e.g., TLC or GC). If necessary, increase the reaction time or temperature, or add more of the excess reagent.

    • Improve Purification Efficiency:

      • Distillation: Use a longer fractionating column or one with a more efficient packing material to improve the separation of components with close boiling points.

      • Chromatography: Optimize the solvent system for column chromatography to achieve better separation between your product and the unreacted starting materials.

Experimental Workflows

Fractional Vacuum Distillation Workflow

This workflow outlines the key steps for purifying this compound using fractional vacuum distillation.

Fractional_Vacuum_Distillation cluster_prep Preparation cluster_setup Apparatus Setup cluster_distill Distillation cluster_finish Completion A Crude Product B Transfer to Distillation Flask A->B C Add Boiling Chips B->C D Assemble Fractional Distillation Apparatus C->D E Connect to Vacuum and Cold Trap D->E F Check for Leaks E->F G Apply Vacuum F->G H Heat Gently with Oil Bath G->H I Collect Fractions at Stable Temperature H->I K Cool Apparatus I->K J Monitor Pressure and Temperature J->I L Vent to Atmospheric Pressure K->L M Collect Purified Product L->M

Caption: Workflow for Fractional Vacuum Distillation.

Troubleshooting Decision Tree for Impure Product

This decision tree can guide you through the process of identifying and resolving issues with product purity.

Troubleshooting_Decision_Tree A Analyze Purified Product (GC-MS, NMR) B Is the product pure? A->B C Process Complete B->C Yes D Identify Impurities B->D No E Starting Materials Present? D->E F High Boiling Impurities? E->F No H Re-distill with a better column E->H Yes G Water/Solvent Present? F->G No I Perform Column Chromatography F->I Yes J Dry the product (e.g., with MgSO4) G->J Yes

Caption: Decision tree for troubleshooting impure product.

References

  • Chemsrc. (2024). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl-2,5-dioxahexane dicarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Rates of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 2,5-Dioxahexanedioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accelerate reactions involving this versatile diester. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors I should consider to increase the rate of any reaction involving this compound?

A1: The rate of chemical reactions is governed by several key factors. To achieve a meaningful increase in reaction velocity, you should systematically evaluate and optimize the following:

  • Temperature: Increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This is often the most direct way to increase a reaction rate.[1][2][3]

  • Concentration: A higher concentration of reactants increases the probability of molecular collisions, which can accelerate the reaction.[1][3][4]

  • Catalysis: A catalyst provides an alternative reaction pathway with a lower activation energy, significantly speeding up the reaction without being consumed.[1][4][5] For ester-based reactions, this is the most common and effective strategy.

  • Solvent: The choice of solvent can influence reactant solubility and stabilize transition states, affecting the reaction rate.[3]

Q2: My reaction has stalled or is proceeding too slowly. What is the first parameter I should adjust?

A2: Before modifying your protocol, first confirm the purity and integrity of your starting materials and reagents. If the materials are verified, the most impactful and easily adjustable parameter is typically catalysis . Many ester reactions, such as hydrolysis or transesterification, are equilibrium-limited and exceptionally slow without a catalyst.[6][7] Adding an appropriate acid or base catalyst can induce a dramatic rate enhancement. If a catalyst is already in use, consider increasing its loading or switching to a more efficient one.

Q3: Are there safety concerns when increasing the reaction rate of this compound?

A3: Yes. Increasing the reaction rate, particularly by raising the temperature, can lead to a more exothermic process. It is crucial to have adequate temperature control and cooling capabilities to prevent a runaway reaction, especially on a larger scale. When increasing reactant concentrations or using highly active catalysts, be mindful of potential side reactions and ensure the reaction is well-monitored. Always consult the Safety Data Sheet (SDS) for all reactants and reagents.

Section 2: Troubleshooting Guides for Specific Reactions

Issue 1: Slow or Incomplete Hydrolysis (Saponification)

Hydrolysis of this compound to its corresponding carboxylate salt and ethylene glycol is a common procedure. Slow rates are a frequent issue.

Q: I am hydrolyzing this compound with sodium hydroxide, but the reaction is taking over 24 hours to complete. How can I speed this up?

A: There are three primary strategies to accelerate base-catalyzed hydrolysis:

  • Increase Temperature: Ester hydrolysis is highly dependent on temperature. Safely increasing the reaction temperature will significantly increase the rate. Most aqueous saponifications can be heated to reflux (near 100 °C) for rapid conversion.

  • Increase Nucleophile Concentration: The rate of saponification is dependent on the concentration of both the ester and the nucleophile (hydroxide). Increasing the concentration of NaOH (e.g., from 1 M to 2 M) will increase the frequency of collisions and accelerate the reaction.[4]

  • Improve Solubility: If your reaction mixture is not homogenous, the reaction rate will be limited by the interface between the phases. Using a co-solvent like ethanol or tetrahydrofuran (THF) can create a single phase, dramatically improving the reaction rate.

Experimental Protocol: Accelerated Base-Catalyzed Hydrolysis
ParameterStandard ConditionAccelerated ConditionRationale
Temperature Room Temperature (20-25 °C)80 °C to RefluxIncreases kinetic energy and collision frequency.[3]
NaOH Conc. 1.1 equivalents2.5 equivalentsDrives the reaction forward via Le Châtelier's principle.[1]
Solvent WaterWater/Ethanol (1:1)Ensures a homogenous reaction mixture, maximizing reactant interaction.
Monitoring Thin-Layer Chromatography (TLC)TLC or Gas Chromatography (GC)Monitor the disappearance of the starting ester.
Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis

This diagram illustrates the nucleophilic acyl substitution mechanism, which is accelerated by the strategies above.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Acid-Base Reaction Ester Ester (RCOOR') Intermediate Tetrahedral Intermediate Ester->Intermediate Fast OH Hydroxide (⁻OH) OH->Intermediate CarboxylicAcid Carboxylic Acid (RCOOH) Intermediate->CarboxylicAcid Slow, Rate-Limiting Alkoxide Alkoxide (⁻OR') Intermediate->Alkoxide Carboxylate Carboxylate (RCOO⁻) CarboxylicAcid->Carboxylate Fast Alcohol Alcohol (R'OH) Alkoxide->Alcohol

Caption: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.

Issue 2: Low Yield or Slow Rate in Aminolysis (Amide Formation)

The reaction of this compound with an amine to form an amide can be slow, especially with less nucleophilic amines.

Q: My aminolysis reaction is giving low conversion, even after prolonged heating. What could be the cause?

A: Low conversion in aminolysis is often due to one of two factors:

  • Reversibility: The reaction is an equilibrium process. The alcohol byproduct (ethylene glycol) can compete with the amine, pushing the equilibrium back to the starting materials.

  • Poor Nucleophilicity: If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity is reduced, leading to a slow reaction. A study on the ammonolysis of similar diesters showed that reaction conditions strongly impact selectivity and conversion.[8]

Troubleshooting Workflow:

G Start Low Conversion in Aminolysis CheckEquilibrium Is the reaction reversible? Start->CheckEquilibrium CheckNucleophilicity Is the amine a weak nucleophile? Start->CheckNucleophilicity RemoveByproduct Solution: Remove alcohol byproduct (e.g., via distillation). CheckEquilibrium->RemoveByproduct Yes UseExcessAmine Solution: Use a large excess of the amine. CheckEquilibrium->UseExcessAmine Yes IncreaseTemp Solution: Increase reaction temperature. CheckNucleophilicity->IncreaseTemp Yes AddCatalyst Solution: Add a catalyst (e.g., Lewis acid or base). CheckNucleophilicity->AddCatalyst Yes

Sources

Technical Support Center: Industrial Scale-Up of Diethyl 2,5-Dioxahexanedioate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diethyl 2,5-dioxahexanedioate, also known as diethyl diglycolate, is a diester with significant potential in various industrial applications, including as a specialty solvent, a plasticizer, and an intermediate in the synthesis of polymers and other complex organic molecules. Its dual ether and ester functionalities impart unique chemical properties.[1] While laboratory-scale synthesis is relatively straightforward, transitioning to industrial production presents a unique set of challenges related to reaction kinetics, equilibrium management, purification, and process safety.

This guide is designed for researchers, chemical engineers, and drug development professionals. It provides a comprehensive technical resource structured into frequently asked questions and in-depth troubleshooting scenarios encountered during the scale-up process. Our focus is on explaining the causality behind experimental choices to ensure a robust and efficient production workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary industrial applications?

A1: this compound (CAS No: 35466-87-6) is an organic compound with the chemical formula C₈H₁₄O₆. Structurally, it is the diethyl ester of diglycolic acid. Its molecular structure, featuring two ester groups and two ether linkages, makes it a versatile molecule. While specific applications are continually being developed, its properties are analogous to similar diesters, such as Dimethyl 2,5-Dioxahexanedioate. Key application areas include:

  • Polymer Chemistry: It can serve as a monomer or an intermediate for synthesizing polyesters and other polymers.[2]

  • Specialty Solvent: Its properties make it a candidate for use as a solvent for various resins.[1]

  • Organic Synthesis: It is a valuable building block for creating more complex molecules in the pharmaceutical and specialty chemical industries.[2][3]

  • Battery Technology: The closely related dimethyl ester is researched as an electrolyte solvent in next-generation lithium-ion batteries, suggesting potential for the diethyl variant in similar energy storage applications.[1]

Q2: What is the most common synthesis route for industrial-scale production?

A2: The most prevalent and economically viable route for industrial production is the Fischer-Speier esterification of diglycolic acid with ethanol. This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.[4] An alternative, though often less economical on a large scale, involves the reaction of ethylene bis(chloroformate) with ethanol.[5]

Q3: Why is an acid catalyst necessary for the esterification process?

A3: Esterification is a reversible reaction that typically proceeds very slowly without a catalyst.[4][6] An acid catalyst, such as sulfuric acid, accelerates the reaction by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[4] This mechanism lowers the activation energy of the reaction, allowing equilibrium to be reached much faster and under more moderate temperature conditions.

Q4: What are the primary safety concerns when handling the reactants and products on an industrial scale?

A4: Key safety considerations include:

  • Corrosivity: The use of strong acid catalysts like sulfuric acid requires equipment made of corrosion-resistant materials to prevent degradation and contamination.

  • Flammability: Ethanol is a flammable liquid. The product, this compound, is a combustible liquid.[7][8] Therefore, the process area must be properly ventilated and free from ignition sources.

  • Handling: Standard personal protective equipment (PPE), including gloves and eye protection, should be worn.[8] Waste streams containing the acid catalyst must be neutralized and disposed of according to environmental regulations.

Section 2: Synthesis Workflow and Key Scale-Up Parameters

The successful scale-up of this compound production hinges on careful control of several critical process parameters. The general workflow involves reaction, neutralization, and purification stages.

Overall Production Workflow

cluster_0 Reaction Stage cluster_1 Neutralization & Quenching cluster_2 Purification Stage Raw_Materials Raw Materials (Diglycolic Acid, Ethanol) Reactor Jacketed Reactor Raw_Materials->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Water_Removal Continuous Water Removal (Azeotropic Distillation) Reactor->Water_Removal Reaction under Reflux Neutralization Quenching Tank (Base Addition, e.g., NaHCO₃) Water_Removal->Neutralization Crude Product Phase_Separation Phase Separation (Aqueous vs. Organic) Neutralization->Phase_Separation Distillation Vacuum Distillation Column Phase_Separation->Distillation Organic Layer Final_Product Final Product (>98% Purity) Distillation->Final_Product

Caption: High-level workflow for industrial production.

Protocol 1: Reference Laboratory Scale Synthesis via Fischer Esterification

This protocol provides a baseline for understanding the reaction before discussing scale-up challenges.

  • Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.

  • Charge Reactants: To the flask, add diglycolic acid (134 g, 1.0 mol), absolute ethanol (230 g, 5.0 mol, 5 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene, 200 mL).

  • Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (6.5 g, 0.066 mol) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the toluene. Continue the reaction for 4-8 hours or until no more water is collected.

  • Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until CO₂ evolution ceases. This neutralizes the acid catalyst.

  • Workup: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the toluene via rotary evaporation. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Table 1: Key Parameters for Industrial Scale-Up
ParameterLaboratory ScaleIndustrial Scale ConsiderationRationale & Impact on Yield/Purity
Reactant Ratio 5:1 Ethanol:Acid3:1 to 5:1A large excess of ethanol shifts the equilibrium towards the product side, increasing conversion. However, on a large scale, this increases recovery costs. An optimized ratio is crucial for economic viability.[9][10]
Catalyst Loading 5-10 mol%1-3 wt%Lowering catalyst concentration minimizes corrosion and reduces the cost of neutralization and waste disposal. However, too little catalyst will result in impractically long reaction times.
Temperature 80-120 °C (Reflux)100-140 °CHigher temperatures increase the reaction rate but can also lead to side reactions, such as the formation of diethyl ether from ethanol dehydration, impacting purity.[4]
Water Removal Dean-Stark TrapAzeotropic Distillation Column / Pervaporation MembranesEfficient and continuous water removal is the most critical factor for driving the reversible esterification to completion. Inadequate removal is a primary cause of low yields.
Pressure AtmosphericAtmospheric / Vacuum (Purification)The reaction is run at atmospheric pressure. Purification must be done under vacuum to lower the boiling point and prevent thermal degradation of the product.
Agitation Magnetic StirrerImpeller/Baffle SystemHomogeneous mixing is essential for heat and mass transfer, ensuring uniform temperature and reactant concentration, which prevents localized overheating and side reactions.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.

Troubleshooting Workflow

Start Production Issue Identified Check_Conversion Check Reaction Conversion (GC/HPLC Analysis) Start->Check_Conversion Check_Purity Check Product Purity (Identify Impurities) Start->Check_Purity Low_Conversion Low Conversion Check_Conversion->Low_Conversion Is conversion <95%? Low_Purity Low Purity Check_Purity->Low_Purity Is purity <98%? Water_Issue Investigate Water Removal Efficiency Low_Conversion->Water_Issue Catalyst_Issue Verify Catalyst Activity & Loading Low_Conversion->Catalyst_Issue Temp_Issue Analyze Temperature Profile (Hot Spots?) Low_Purity->Temp_Issue Raw_Material_Issue Check Raw Material Specs Low_Purity->Raw_Material_Issue Solution Implement Corrective Action Water_Issue->Solution Catalyst_Issue->Solution Temp_Issue->Solution Raw_Material_Issue->Solution

Caption: A logical workflow for diagnosing production issues.

Q&A Troubleshooting

Q: Our pilot batch shows low final conversion (<90%), even after extended reaction times. What is the likely cause?

A: Low conversion in a reversible reaction like esterification almost always points to an issue with equilibrium management.

  • Primary Suspect: Inefficient Water Removal. On a larger scale, simply scaling up a lab-based Dean-Stark trap is insufficient. The rate of water generation can exceed the removal capacity of the system, allowing water to return to the reactor and push the equilibrium back towards the reactants.

    • Solution:

      • Validate your distillation setup: Ensure your packed column and condenser are adequately sized for the batch volume and heating rate.

      • Monitor Temperature Gradient: Check the temperature at the top of the column. It should correspond to the boiling point of the ethanol-water-solvent azeotrope. A higher temperature suggests water is not being effectively removed.

      • Consider Advanced Methods: For very large scales, investigate pervaporation membrane systems, which can selectively remove water from the reaction mixture.

  • Secondary Suspect: Catalyst Deactivation or Insufficient Loading. The catalyst may be poisoned by impurities in the starting materials (e.g., water in the ethanol or diglycolic acid).

    • Solution:

      • Test Raw Materials: Ensure your ethanol is absolute and your diglycolic acid has a low water content.

      • Evaluate Catalyst: If reusing a catalyst is part of the process, ensure its activity has not diminished. For homogeneous catalysts, verify that the correct amount was charged.

Q: The final product is off-color (yellow to brown) and GC analysis shows several significant impurities. What's happening?

A: Product discoloration and impurity formation are typically caused by side reactions driven by excessive heat.

  • Primary Suspect: Localized Overheating (Hot Spots). In large reactors, inadequate agitation can lead to poor heat distribution. The areas near the heating jacket can become much hotter than the bulk temperature reading, causing thermal degradation of the product or reactants.

    • Solution:

      • Optimize Agitation: Increase the agitator speed and ensure the impeller design is appropriate for the vessel geometry and viscosity of the mixture.

      • Improve Heat Transfer: Use a well-controlled heating medium (e.g., steam, hot oil) and ensure the jacket is properly designed for even heat distribution.

      • Control Heating Rate: Implement a gradual heating ramp-up rather than applying maximum heat immediately.

  • Secondary Suspect: High Reaction Temperature. While higher temperatures speed up the main reaction, they exponentially accelerate side reactions like ether formation or decomposition.

    • Solution:

      • Reaction Optimization Study: Perform a Design of Experiments (DoE) to find the optimal temperature that maximizes the esterification rate while minimizing byproduct formation. You may find a slightly lower temperature with a longer reaction time gives a much purer product.

Q: We are experiencing significant product loss during the final vacuum distillation step. Why?

A: Product loss during purification can be due to either incomplete separation or thermal degradation.

  • Primary Suspect: Thermal Degradation. this compound, like many esters, can be susceptible to decomposition at high temperatures, even under vacuum.

    • Solution:

      • Increase Vacuum Level: The goal is to distill the product at the lowest possible temperature. Invest in a high-capacity vacuum pump to achieve a lower absolute pressure in the system.

      • Use a Wiped-Film Evaporator: For heat-sensitive materials, a wiped-film or short-path distillation unit is superior to a traditional pot still. These systems minimize the residence time of the product on the heated surface, significantly reducing the chance of degradation.

  • Secondary Suspect: Inefficient Fractionation. If impurities have boiling points close to your product, a standard distillation may not be sufficient to separate them.

    • Solution:

      • Increase Column Efficiency: Use a packed column with a higher number of theoretical plates to improve the separation of close-boiling components.

      • Optimize Reflux Ratio: A higher reflux ratio can improve separation but reduces throughput. Find the optimal balance for your required purity and production rate.

References
  • Chemsrc. (2024). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Retrieved from Chemsrc. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 2,5-Dioxahexanedioate. PubChem Compound Database. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. ACS Omega. [Link]

  • Lookchem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. Retrieved from Lookchem. [Link]

  • Ruifu Chemical. (n.d.). Dimethyl 2,5-Dioxahexanedioate CAS 88754-66-9 Purity >98.0% (GC) Factory. Retrieved from Ruifu Chemical. [Link]

  • Google Patents. (2015). CN104497006A - Preparation method for 3,4-ethylenedioxythiophene.
  • National Center for Biotechnology Information. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • OSTI.GOV. (2024). The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. Retrieved from OSTI.GOV. [Link]

  • Scribd. (n.d.). Study On Esterification of Ethylene Glycol With Acetic Acid in The Presence of Seralite. Retrieved from Scribd. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from Chemguide. [Link]

  • Google Patents. (2020). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
  • MDPI. (2021). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). Retrieved from MDPI. [Link]

  • ResearchGate. (2024). Communication—The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. Retrieved from ResearchGate. [Link]

  • PraxiLabs. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from PraxiLabs. [Link]

  • Google Patents. (2002). CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from MDPI. [Link]

Sources

Technical Support Center: Stabilizing Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 2,5-Dioxahexanedioate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Given its hybrid ether-ester structure, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights into identifying, preventing, and troubleshooting these stability issues.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing new peaks in my GC/HPLC analysis after a few months of storage. What is happening?

A1: The appearance of new peaks indicates that your sample is degrading. This compound has two primary degradation pathways due to its chemical structure:

  • Hydrolysis: The ester functional groups are susceptible to cleavage by water, even trace amounts, which can be catalyzed by acidic or basic impurities. This reaction produces ethanol and 2,5-dioxahexanedioic acid. The increase in acidity from the carboxylic acid product can then catalyze further degradation.

  • Peroxide Formation: The ether linkage is prone to autoxidation upon exposure to atmospheric oxygen, a process accelerated by light.[1] This free-radical chain reaction forms hydroperoxides and potentially explosive polymeric peroxides over time.[2][3] These peroxides can interfere with your reactions, and their concentration can become a significant safety hazard.[4]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate both hydrolysis and peroxide formation, stringent storage conditions are necessary. The goal is to eliminate the three main drivers of degradation: water, oxygen, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical reactions, including hydrolysis and peroxide formation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the container headspace, preventing the initiation of peroxide-forming radical chains.[5]
Container Amber Glass Bottle with PTFE-lined CapProtects the compound from light, which can catalyze peroxide formation, and provides an air-impermeable seal.[5][6][7]
Handling Minimize HeadspaceAliquot the compound into smaller, single-use vials to reduce the headspace and minimize exposure to air each time the main stock is accessed.

Q3: I suspect peroxide formation in my sample. How can I test for it, and what are the risks?

A3: Peroxide formation is a serious safety concern, as concentrated peroxides can be shock-sensitive and explosive, especially upon heating or distillation.[4][8][9] Never open a container that has visible crystal formation, discoloration, or an oily viscous layer, as these are signs of dangerous peroxide levels. [10][11]

For routine testing of peroxide concentration (ideally below 100 ppm), several methods are available:

  • Commercial Peroxide Test Strips: These are convenient for a semi-quantitative assessment. Dip the strip into the solvent, let it dry, and then add a drop of deionized water to the test pad to read the result.[12] Always follow the manufacturer's specific instructions.

  • Potassium Iodide (KI) Test: Add 0.5-1.0 mL of the sample to an equal volume of glacial acetic acid containing about 0.1 g of dissolved sodium or potassium iodide.[11] A yellow color indicates the presence of peroxides, while a brown color signifies a high concentration.[11]

If peroxides are detected at a concentration >100 ppm, it is advisable to contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal.[10]

Q4: Can I add a chemical stabilizer to my this compound?

A4: Yes, adding a stabilizer is a highly effective preventative measure, particularly if you do not have reliable access to an inert atmosphere. The most common and effective stabilizer for preventing peroxide formation in ethers is Butylated Hydroxytoluene (BHT).[13][14]

  • Recommended Concentration: 50-250 ppm (0.005 - 0.025% w/v).

  • Mechanism of Action: BHT is a phenolic antioxidant that acts as a free-radical scavenger. It donates a hydrogen atom to the reactive peroxy radicals (ROO•), terminating the oxidative chain reaction before it can propagate.[13][[“]][16][17] The resulting BHT radical is stabilized and non-reactive.[13]

It is crucial to add BHT to fresh, peroxide-free material. Adding it to a sample that already contains peroxides will not reverse their formation.

Visualizing Degradation and Prevention

The following diagrams illustrate the key chemical challenges and the recommended workflow for ensuring stability.

G cluster_degradation Degradation Pathways Compound This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Compound->Hydrolysis + H₂O Peroxidation Autoxidation (O₂, Light) Compound->Peroxidation + O₂ Products_H Ethanol + 2,5-Dioxahexanedioic Acid Hydrolysis->Products_H Products_P Ether Hydroperoxides & Polymeric Peroxides Peroxidation->Products_P

Caption: Primary degradation pathways for this compound.

G Receive Receive/Synthesize Compound Test_Initial QC Test: Purity (GC/HPLC) Peroxides (<1 ppm) Receive->Test_Initial Stabilize Add BHT Stabilizer (50-250 ppm) Test_Initial->Stabilize If unstabilized Aliquot Aliquot into smaller, single-use amber vials Test_Initial->Aliquot If pre-stabilized Stabilize->Aliquot Purge Purge headspace with Inert Gas (Ar/N₂) Aliquot->Purge Seal Seal tightly with PTFE-lined cap Purge->Seal Store Store at 2-8°C in the dark Seal->Store Test_Periodic Periodically Test for Peroxides (e.g., every 6 months) Store->Test_Periodic

Caption: Recommended workflow for long-term storage preparation.

Troubleshooting Guide

Observed SymptomPotential CauseRecommended Action
Decreased pH or acidic odor Hydrolysis: Formation of 2,5-dioxahexanedioic acid.Confirm with GC/MS or NMR. If degradation is minor, the material may be purified by distillation (test for peroxides first!). Store the purified material under strictly anhydrous conditions.
Positive peroxide test (>10 ppm) Oxidation: Exposure to air and/or light.For low levels (10-100 ppm), peroxides can be removed by passing the material through a column of activated alumina. Re-stabilize with BHT and store under an inert atmosphere.
Visible crystals or oily precipitate High Peroxide Concentration: Severe oxidation. EXTREME HAZARD. DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact your institution's EHS department immediately for emergency disposal.[6][7][8][9]
Inconsistent experimental results Compound Degradation: Presence of peroxides or hydrolysis byproducts interfering with the reaction.Discard the old stock. Obtain a fresh, high-purity sample and implement the recommended storage protocol immediately upon receipt. Always date containers upon receipt and upon opening.[6][7][8][9]

Experimental Protocols

Protocol 1: Preparation for Long-Term Storage

This protocol details the steps to properly store a new or freshly purified batch of this compound.

Materials:

  • This compound (high purity, peroxide-free)

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane) for stock solution

  • Inert gas source (Argon or Nitrogen) with tubing

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Micropipettes

Procedure:

  • Initial QC: Confirm the purity of the starting material via GC or HPLC and ensure it is peroxide-free using a reliable test method.

  • Prepare BHT Stock (Optional but Recommended): Prepare a 1% (10 mg/mL) stock solution of BHT in an anhydrous solvent. This allows for more accurate addition of small quantities.

  • Stabilizer Addition: To your main stock of this compound, add BHT to a final concentration of 100 ppm. For example, to 100 g of the compound, add 1 mL of the 1% BHT stock solution and mix thoroughly.

  • Aliquoting: Immediately aliquot the stabilized compound into the 2 mL amber vials. Fill each vial to minimize headspace.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of nitrogen or argon for 15-30 seconds to displace all oxygen.

  • Sealing and Labeling: Immediately and tightly seal each vial with a PTFE-lined cap. Label each vial clearly with the compound name, date of preparation, and "Stabilized with 100 ppm BHT".

  • Storage: Place the labeled vials in a refrigerator at 2-8°C, away from light.

  • Documentation: Log the receipt date, opening date, and storage preparation date in your lab inventory.[5] Set a reminder to re-test for peroxides in 6-12 months.

Protocol 2: Testing for Peroxides using the Iodide Method

This protocol provides a qualitative/semi-quantitative method for detecting peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium Iodide (NaI) or Potassium Iodide (KI), solid

  • Test tubes

Procedure:

  • Prepare Reagent Solution: In a clean, dry test tube, add ~1 mL of glacial acetic acid. Add approximately 0.1 g of NaI or KI crystals and gently swirl to dissolve.

  • Blank Test: Prepare a blank by adding 1 mL of a known peroxide-free solvent (e.g., fresh HPLC-grade hexane) to a separate tube of the reagent solution. A faint yellow color may develop over time due to air oxidation, but it should be minimal.

  • Sample Test: In a third test tube, add 1 mL of your this compound sample to 1 mL of the prepared iodide/acetic acid reagent solution.

  • Observation: Gently mix and observe the color.

    • Colorless: No significant peroxides detected (<10 ppm).

    • Pale Yellow: Low concentration of peroxides present.[18]

    • Brown/Dark Violet: High and potentially dangerous concentration of peroxides present.[10]

  • Action: Based on the result, refer to the Troubleshooting Guide for the appropriate next steps.

By adhering to these guidelines, you can ensure the chemical integrity of your this compound, leading to more reliable, reproducible, and safer research.

References

  • GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh - Environmental Health and Safety. [Link]

  • Chapter 13: Safe Handling of Peroxidizable Compounds. (n.d.). Princeton University - Environmental Health & Safety. [Link]

  • Safe Handling of Peroxide Forming Chemicals. (2011). The University of Texas at El Paso - Environmental Health & Safety. [Link]

  • Safe Handling of Peroxide Forming Chemicals. (n.d.). The University of Toledo - Environmental Health & Radiation Safety. [Link]

  • Safely testing organic solvents for peroxides. (n.d.). The University of Iowa - Environmental Health and Safety. [Link]

  • Peroxide Forming Solvents. (n.d.). University of St Andrews. [Link]

  • Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T - Environmental Health and Safety. [Link]

  • Peroxide Tests. (n.d.). The Hong Kong University of Science and Technology - Health, Safety and Environment Office. [Link]

  • Peroxide Forming Solvents. (2019). Yale Environmental Health & Safety. [Link]

  • Diethyl succinate Safety Data Sheet. (2018). Synerzine. [Link]

  • DIETHYL SUCCINATE. (n.d.). Ataman Kimya. [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. (n.d.). Consensus. [Link]

  • Diethyl ether. (n.d.). Wikipedia. [Link]

  • Ethers. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • PEROXIDE FORMING CHEMICALS. (n.d.). Vanderbilt University - Environmental Health & Safety. [Link]

  • Dimethyl 2,5-Dioxahexanedioate. (n.d.). PubChem. [Link]

  • Diethyl ether storage and peroxides. (2019). Sciencemadness.org. [Link]

  • Dimethyl 2,5-Dioxahexanedioate. (n.d.). MySkinRecipes. [Link]

  • Ether: Its hazards and safe use. (2009). The University of Edinburgh. [Link]

  • How hazardous are peroxide-able ethers if stored properly?. (2014). Chemistry Stack Exchange. [Link]

  • Process for the preparation of 2,5-dimethyl-2,5-dihydroperoxy-hexane. (1994).
  • 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. (n.d.). Chemsrc. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Diethyl 2,5-Dioxahexanedioate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding the Analyte and Its Potential Impurities

This compound (CAS: 35466-87-6), also known as ethylene glycol bis(ethyl carbonate), is a key intermediate in various chemical syntheses.[1] The purity of this compound is critical for downstream applications, particularly in pharmaceutical and polymer industries. Impurities can arise from the manufacturing process (synthesis-related) or degradation upon storage (storage-related).

A robust analytical strategy begins with understanding what to look for. Based on its common synthesis route—typically involving ethylene glycol and an ethylating agent like ethyl chloroformate or diethyl carbonate—we can anticipate a profile of potential impurities.

Impurity ClassSpecific ExamplesLikely OriginRecommended Primary Analytical Technique
Starting Materials Ethylene glycol, EthanolIncomplete reactionGC-MS
Synthesis By-products Diethylene glycol, Triethylene glycol, Ethyl chloroformateSide reactions, oligomerization of ethylene glycolGC-MS, HPLC
Degradation Products Succinic Acid, Monoethyl succinateHydrolysis of the ester linkagesHPLC-UV, LC-MS
Residual Solvents Toluene, Dichloromethane, etc.Purification processHeadspace GC-MS
General Workflow for Impurity Identification and Quantification

The following workflow provides a strategic approach to tackling an impurity analysis project for this compound.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis A Sample Received B Initial Purity Screen (GC-FID/HPLC-UV) A->B C Hypothesize Impurity Structures (Based on Synthesis Route) B->C D Structure Elucidation of Unknowns (GC-MS, LC-MS, NMR) C->D E Select Primary Technique (GC or HPLC) D->E F Method Optimization (Column, Mobile Phase/Temp. Program) E->F G Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) [11] F->G H Reference Standard Procurement or Isolation F->H I Routine QC Testing G->I K Generate Certificate of Analysis (CoA) I->K J Stability Studies J->I

Caption: General workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the premier technique for analyzing non-volatile or thermally sensitive impurities, especially acidic degradants like succinic acid.

Q1: I'm analyzing for succinic acid, but my peak is exhibiting significant tailing. What is the cause and how can I fix it?

A1: Peak tailing for acidic analytes is a classic problem in reversed-phase chromatography and typically points to two primary causes: secondary ionic interactions with the stationary phase or an incorrect mobile phase pH.[2]

  • Causality (Silanol Interactions): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3, these silanols become deprotonated (Si-O-), creating negatively charged sites. If your succinic acid analyte is also partially or fully deprotonated (ionized), it will interact with these sites via ion-exchange, causing a portion of the molecules to lag behind the main peak, resulting in tailing.[2]

  • Causality (Mobile Phase pH): Succinic acid has two pKa values (~4.2 and ~5.6). For optimal peak shape in reversed-phase HPLC, the analyte should be in its neutral, protonated form. This requires the mobile phase pH to be at least 1.5-2 pH units below the first pKa of the acid.[2] If the pH is too high, the acid will be ionized and poorly retained, often with a poor peak shape.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most critical step is to lower the mobile phase pH. Use an acidic modifier like phosphoric acid or formic acid to bring the pH to approximately 2.5.[2] This ensures the succinic acid is fully protonated (COOH) and minimizes silanol ionization.

  • Use a Specialized Column: If tailing persists, switch to a column specifically designed for organic acid analysis or one with advanced end-capping to minimize residual silanols. Polar-embedded or "AQ" type C18 columns are also a good choice as they are more resistant to phase collapse in highly aqueous mobile phases.[3]

  • Consider Ion-Exclusion Chromatography: For routine analysis of organic acids, ion-exclusion chromatography is often the most robust method. This technique separates acids based on their pKa values and is less prone to the issues seen with reversed-phase.[4]

G Start HPLC Peak Tailing Observed for Succinic Acid Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Action: Lower pH to ~2.5 using Phosphoric Acid [1] Check_pH->Adjust_pH No Check_Column Are you using a standard C18 column? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Switch_Column Action: Switch to an 'Aqueous C18' or Polar-Embedded Column [14] Check_Column->Switch_Column Yes Consider_IEC Advanced Solution: Use Ion-Exclusion Chromatography (IEC) [7] Check_Column->Consider_IEC No, already using specialty column Switch_Column->Resolved Consider_IEC->Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q2: I can't get a stable baseline when detecting at a low wavelength (e.g., 210 nm) for organic acids. What can I do?

A2: Low UV detection (~200-215 nm) is necessary for acids like succinic acid that lack a strong chromophore, but this region is notoriously sensitive to contamination.[5][6] An unstable baseline is almost always due to impurities in the mobile phase or a contaminated system.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade water and organic solvents. Lower-grade solvents contain UV-absorbing impurities that cause baseline noise and drift.

  • Degas the Mobile Phase: Dissolved gases, particularly oxygen, can cause baseline fluctuations. Always degas your mobile phase thoroughly using an inline degasser, sonication, or helium sparging.

  • Check for Contamination: If the problem persists, systematically flush each component of your HPLC (pump, injector, lines, detector flow cell) with a strong solvent like isopropanol to remove any accumulated contamination.

  • Use High-Purity Additives: Ensure any acid modifiers (phosphoric acid, formic acid) are of the highest purity available.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities such as residual starting materials (ethylene glycol, ethanol) and synthesis by-products. Given that this compound has a boiling point of ~227°C, GC is a very suitable technique.[1]

Q1: My peaks for polar analytes like ethylene glycol are broad and tailing. What should I check first?

A1: This is a very common issue when analyzing polar compounds by GC and almost always points to "activity" within the GC system, particularly the inlet.[7]

  • Causality (System Activity): Active sites are locations in the sample path that can interact with your analytes through hydrogen bonding. For polar compounds like ethylene glycol (-OH groups), this causes molecules to "stick" temporarily, leading to tailing peaks and poor sensitivity.[8] The most common sources of activity are the inlet liner and the first few centimeters of the analytical column.[9]

Troubleshooting Steps:

  • Perform Inlet Maintenance (Most Likely Cause): The inlet liner is a consumable part. Replace it with a new, deactivated liner. Even liners that appear clean can have active sites. If you use glass wool, ensure it is also deactivated.[7] While the inlet is open, replace the septum as well, as septum fragments can be a source of activity and leaks.

  • Trim the Column: Contamination from repeated injections builds up at the head of the column. Cut 15-20 cm from the inlet end of the column and reinstall it. This provides a fresh, clean surface for the chromatography to begin.[9]

  • Check for Leaks: A leak in the system can allow oxygen to enter, which can damage the column's stationary phase and create active sites. Use an electronic leak detector to check all fittings, especially around the inlet.

Q2: I have poor sensitivity for all my analytes, not just the polar ones. What are the potential causes?

A2: A system-wide loss of sensitivity suggests a more fundamental problem than analyte-specific activity. The issue could be related to sample introduction, gas flows, or the detector.[10]

Troubleshooting Steps:

  • Check the Syringe: The injection syringe could be leaking or partially blocked. Manually draw and dispense solvent to ensure it is functioning correctly. If using an autosampler, a worn piston seal can cause inconsistent injection volumes.[10]

  • Verify Gas Flows: Use a digital flow meter to confirm that your carrier gas flow rate at the column outlet and your split vent flow rate are correct. An incorrect split ratio (e.g., an excessively high split flow) will send most of your sample to waste, resulting in low sensitivity.

  • Clean the MS Ion Source: Over time, the ion source in the mass spectrometer will become contaminated, leading to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source components (lenses, repeller). This is a routine maintenance task that is essential for maintaining performance.

Nuclear Magnetic Resonance (NMR) for Impurity Profiling

NMR spectroscopy is an exceptionally powerful tool for impurity analysis because it can provide unambiguous structural identification and can be used for quantification without the need for a specific reference standard for every impurity.[11]

Q1: How can I use NMR to identify an unknown impurity?

A1: NMR provides a detailed map of a molecule's structure. A combination of 1D and 2D NMR experiments is used for full structural elucidation.

  • ¹H NMR (Proton NMR): This is the starting point. It tells you the number of different types of protons, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns).

  • ¹³C NMR (Carbon NMR): This experiment shows all the unique carbon environments in the molecule.

  • 2D NMR (e.g., COSY, HSQC): These experiments reveal connectivity. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled (next to) each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon atom it is directly attached to.

By piecing together this information, the complete structure of an unknown impurity can often be determined, which is a significant advantage over chromatographic techniques that only provide a retention time and a mass.[12]

Q2: Can I quantify an impurity using NMR if I don't have a certified reference standard for it?

A2: Yes. This is a major strength of NMR and is known as quantitative NMR (qNMR). The principle is based on the fact that the integrated signal area of a proton peak is directly proportional to the number of nuclei contributing to that signal.

The most common method involves adding a known amount of a high-purity internal standard to a precisely weighed sample.[13]

qNMR Protocol Essentials:

  • Choose an Internal Standard: The standard must be stable, have a simple ¹H NMR spectrum with peaks that do not overlap with any analyte signals, and be accurately weighable.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into the same vial. Dissolve them in a known volume of deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay).

  • Calculation: The concentration of the impurity can be calculated by comparing the integral of a known impurity peak to the integral of the internal standard's peak, accounting for the number of protons each peak represents and the initial weights.

This method is orthogonal to chromatography and provides an independent verification of purity, which is highly valued in pharmaceutical development.[13]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Acidic Impurities (e.g., Succinic Acid)
ParameterRecommended SettingRationale
Column Polar-embedded C18 (e.g., Ascentis Express AQ-C18), 250 x 4.6 mm, 5 µmProvides good retention for polar acids and is stable in 100% aqueous mobile phase.[14]
Mobile Phase 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with H₃PO₄Low pH ensures acidic analytes are in their neutral, well-retained form.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Injection Vol. 10 µL
UV Wavelength 210 nmMaximizes sensitivity for compounds with only carboxyl group absorption.[6]
Run Time 15 minutesSufficient to elute succinic acid and other potential polar impurities.

Step-by-Step:

  • Prepare the mobile phase and degas thoroughly.

  • Equilibrate the HPLC system until a stable baseline is achieved (this is critical at 210 nm).[2]

  • Prepare standards of succinic acid and a sample of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Inject the standards to determine the retention time and build a calibration curve.

  • Inject the sample to identify and quantify any succinic acid present.

Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose, robust column suitable for a wide range of compound polarities.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures vaporization of the main component without thermal degradation.
Injection 1 µL, Split 50:1Split injection prevents column overloading from the main component.
Oven Program 40 °C (hold 2 min), ramp to 260 °C @ 10 °C/min, hold 5 minStarts low to resolve volatile impurities (ethanol), then ramps high enough to elute the main peak and any higher boilers.
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the MS.
MS Ion Source 230 °CStandard temperature for electron ionization.
Scan Range 35 - 400 m/zCovers the expected mass range for potential impurities and the parent compound.

Step-by-Step:

  • Install a new, deactivated inlet liner and septum. Condition the column if new.

  • Prepare a sample of this compound (e.g., 10 mg/mL) in a suitable solvent like Dichloromethane.

  • Inject the sample and acquire the data.

  • Analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantification can be performed using an internal standard or by area percent normalization if response factors are similar.

References

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Succinic Acid on BIST A+ Column. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Pawar, S. V., et al. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • LookChem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Established methods for the analysis of tire treatment products. Retrieved from [Link]

  • MIT OpenCourseWare. (2021, May 18). 15. NMR Spectroscopy Esterification Lecture Part 3. Retrieved from [Link]

  • Şahinler Kimya. (n.d.). Dimethyl 2,5-Dioxahexanedioate >98.0%(GC). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

  • Chemsrc. (2024, January 12). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER. Retrieved from [Link]

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Technical Support Center: Safe Handling of Diethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This guide is designed to address common questions and concerns that researchers, scientists, and drug development professionals may have when working with Diethyl 2,5-Dioxahexanedioate.

Section 1: Understanding the Hazards

Question 1: What are the primary hazards associated with this compound?

Based on data for the analogous compound, Dimethyl 2,5-Dioxahexanedioate, this compound is anticipated to be a combustible liquid. The primary immediate hazard is the risk of fire if it is exposed to an ignition source. While specific toxicological data for this compound is limited, it is prudent to treat it as potentially irritating to the eyes, skin, and respiratory tract upon exposure. All chemicals should be handled with the recognition of having "unknown hazards and toxicity".[1]

Question 2: What does "combustible liquid" mean in a practical laboratory context?

A combustible liquid has a flash point at or above 100°F (38°C).[2] This means that at or above this temperature, the liquid will produce enough vapor to form an ignitable mixture with air. In the lab, this necessitates careful control of ignition sources, especially when heating the substance.

Section 2: Safe Handling and Storage

Question 3: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound, based on general guidance for organic esters.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes and vapors that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before and during use.To prevent skin contact. Organic esters can degrade some glove materials over time.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact and provide a barrier against spills.[3]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If significant vapor generation is anticipated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of potentially harmful vapors.

Question 4: What are the best practices for storing this compound?

Proper storage is critical to mitigate fire risks and maintain chemical integrity.

  • Container: Keep the container tightly closed.[1]

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[4]

  • Ignition Sources: Ensure the storage area is free from heat, sparks, open flames, and other ignition sources.[1]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS and Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within a Chemical Fume Hood prep3->handle1 handle2 Ground Metal Containers During Transfer handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 clean1 Properly Label and Store Chemical handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste Appropriately clean2->clean3

A typical workflow for the safe handling of this compound.
Section 3: Emergency Procedures

Question 5: What should I do in case of a small spill of this compound?

For a small, incidental spill that you are trained and equipped to handle:

  • Alert others in the immediate area.[5]

  • Ensure proper ventilation and eliminate all ignition sources.[6]

  • Don your PPE , including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb the initial spill.[6]

  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[7][8]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]

Question 6: What constitutes a "major" spill, and how should it be handled?

A major spill is one that:

  • Poses an immediate fire or health hazard.

  • Is in a poorly ventilated area.

  • Is of a large volume that you are not equipped to handle.

In the event of a major spill, evacuate the area immediately and notify your institution's emergency response personnel.[8]

Question 7: What are the first aid measures for exposure to this compound?

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]
Skin Contact Immediately remove contaminated clothing.[10] Flush the skin with plenty of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

First Aid Decision Tree

start Exposure Occurs route What is the route of exposure? start->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhale Move to fresh air. Seek medical attention. inhalation->action_inhale action_skin Remove contaminated clothing. Flush with soap and water for 15 min. Seek medical attention if irritation persists. skin->action_skin action_eye Flush with water for 15 min. Remove contact lenses. Seek IMMEDIATE medical attention. eye->action_eye action_ingest Do NOT induce vomiting. Give water if conscious. Seek IMMEDIATE medical attention. ingestion->action_ingest

A decision-making workflow for first aid response to chemical exposure.
Section 4: Fire and Disposal

Question 8: How should a fire involving this compound be extinguished?

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[12]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Question 9: What are the proper procedures for disposing of waste this compound?

  • Waste Characterization: Unused or contaminated this compound should be considered hazardous waste.

  • Containerization: Collect waste in a suitable, labeled, and tightly sealed container. Do not mix with incompatible waste streams.[14]

  • Disposal: Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[1][15] Do not dispose of it down the drain or in the regular trash.[14]

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties for this compound and its dimethyl analog for reference.

PropertyThis compoundDimethyl 2,5-Dioxahexanedioate
CAS Number 35466-87-688754-66-9
Molecular Formula C₈H₁₄O₆C₆H₁₀O₆
Molecular Weight 206.19 g/mol 178.14 g/mol
Physical State LiquidColorless to Almost colorless clear liquid
Boiling Point 227°C220°C
Flash Point 101.193°C82°C
Density 1.15 g/cm³1.24 g/cm³

References

  • American National Standards Institute (ANSI). (2020). ANSI/ISEA Z358.1-2014 (R2020): Emergency Eyewash and Shower Equipment.
  • TCI Chemicals. (2025). Safety Data Sheet: Dimethyl 2,5-Dioxahexanedioate.
  • TCI America. (n.d.). This compound.
  • Fisher Scientific. (2011). Safety Data Sheet: 2,5-Dimethyl-2,5-hexanediol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyl 2,5-Dioxahexanedioate.
  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • CP Lab Safety. (n.d.). This compound, 25g, Each.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
  • chemBlink. (n.d.). SDS of 2,5-Dioxahexanedioic Acid Diethyl Ester.
  • TCI Chemicals. (n.d.). Dimethyl 2,5-Dioxahexanedioate 88754-66-9.
  • PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate.
  • Chemsrc. (2024). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Dimethyl-2,5-hexanediol.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 35466-87-6.
  • Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Apollo Scientific. (n.d.). 2,5-Dimethylhexane-2,5-diol.
  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment Guide Choosing Chemical Resistant PPE.
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Validation & Comparative

A Technical Guide to Diethyl 2,5-Dioxahexanedioate vs. Diethyl Oxalate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic organic chemistry, diesters are fundamental building blocks for carbon-carbon bond formation. Diethyl oxalate is a well-established and highly versatile reagent, particularly favored in Claisen and related condensation reactions for the synthesis of β-keto esters and various heterocyclic systems. Its utility stems from its inability to self-condense, ensuring it acts exclusively as an electrophilic acceptor. This guide introduces Diethyl 2,5-dioxahexanedioate, an analogue of diethyl oxalate featuring a central ether linkage, and provides a comparative analysis of its potential reactivity and applications. While direct comparative experimental data is scarce, this guide synthesizes established principles of condensation chemistry to forecast the behavior of this compound, highlighting its unique potential for intramolecular cyclizations (Dieckmann condensation) to form oxygen-containing heterocyclic scaffolds—a reaction pathway unavailable to diethyl oxalate.

Introduction: Two Diesters, Distinct Synthetic Potential

Condensation reactions are cornerstones of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Claisen condensation, in particular, is a robust method for forming β-keto esters.[1] Diethyl oxalate ((CO₂Et)₂) is a preeminent reagent in this class of reactions. Its symmetrical structure and, most critically, the absence of α-hydrogens, prevent it from forming an enolate and undergoing self-condensation. This property makes it an ideal electrophilic "acceptor" in mixed Claisen condensations, leading to high yields of a single primary product.[2] It is a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[3][4]

This compound, on the other hand, presents a different structural motif. The presence of an ethylene glycol diether spacer between the two ester carbonyls introduces flexibility and changes the spatial relationship between the reactive centers. This seemingly subtle modification has profound implications for its reactivity, particularly in the context of intramolecular reactions. This guide will explore the established reactivity of diethyl oxalate and provide a theory-grounded projection of the synthetic utility of this compound, with a focus on how their structural differences dictate their roles in condensation chemistry.

Physicochemical Properties: A Comparative Overview

The selection of a reagent is often guided by its physical properties, which influence handling, reaction setup, and safety considerations.

PropertyDiethyl OxalateThis compoundAnalysis
Structure EtOOC-COOEtEtOOC-O-CH₂-CH₂-O-COOEtThe central C-C bond in diethyl oxalate creates a rigid 1,2-dicarbonyl system. The ether linkages in this compound provide significant conformational flexibility.
CAS Number 95-92-1[5]35466-87-6[6]-
Molecular Formula C₆H₁₀O₄[5]C₈H₁₄O₆[6]-
Molecular Weight 146.14 g/mol [5]206.19 g/mol [6]Higher molecular weight for the ether-containing diester.
Appearance Colorless liquid[5]Colorless to almost colorless clear liquidBoth are liquids at room temperature, simplifying handling.
Boiling Point 185 °C[7]227 °C[8]The higher boiling point of this compound may be advantageous for high-temperature reactions.
Density 1.0785 g/cm³[5]1.15 g/cm³[6]Similar densities.
Safety Profile Harmful if swallowed, causes severe skin and eye irritation.[9][10]Safety data is less comprehensive, but should be handled with standard precautions for organic esters.Diethyl oxalate has a more thoroughly documented hazard profile. Standard laboratory PPE is required for both.

Reactivity and Mechanistic Considerations

Diethyl Oxalate: The Classic Electrophilic Acceptor

The high electrophilicity of the carbonyl carbons in diethyl oxalate is due to the inductive effect of the adjacent ester group. In a crossed Claisen condensation, a base such as sodium ethoxide abstracts an acidic α-proton from a donor ester (e.g., ethyl acetate) to form a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of diethyl oxalate.[11] The reaction is driven to completion by the irreversible deprotonation of the resulting β-keto ester, which has highly acidic protons flanked by two carbonyl groups.[11]

Claisen_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination & Product Formation EtO- EtO⁻ Enolate ⁻CH₂-COOEt EtO-->Enolate Base abstracts α-H⁺ Ester CH₃-COOEt Ester->Enolate Enolate_2 ⁻CH₂-COOEt EtOH EtOH Intermediate Tetrahedral Intermediate Enolate_2->Intermediate Attack on carbonyl DEO EtOOC-COOEt DEO->Intermediate Intermediate_2 Tetrahedral Intermediate Product EtOOC-CO-CH₂-COOEt Intermediate_2->Product Collapse & Elimination EtO-_2 EtO⁻ Product->EtO-_2

Caption: Mechanism of the Crossed Claisen Condensation with Diethyl Oxalate.

This compound: A Tale of Two Reaction Modes

Intermolecular Reactivity: In intermolecular reactions, this compound is expected to behave similarly to diethyl oxalate as an electrophilic acceptor, as it also lacks α-hydrogens. However, the ether oxygens, being weakly electron-donating, might slightly reduce the electrophilicity of the carbonyl carbons compared to diethyl oxalate. This could potentially lead to slower reaction rates, but this effect is likely to be minimal.

Intramolecular Reactivity (Dieckmann Condensation): The most significant difference arises from the flexible four-atom spacer (O-CH₂-CH₂-O) between the ester groups. This linker is ideally suited for intramolecular cyclization to form a stable 6-membered ring via a Dieckmann condensation.[12][13] This reaction, an intramolecular variant of the Claisen condensation, is a powerful tool for synthesizing cyclic β-keto esters.[5] In this case, the product would be a 1,4-dioxane derivative, a valuable heterocyclic scaffold.

Dieckmann_Mechanism Start EtOOC-O-CH₂-CH₂-O-COOEt Enolate Intramolecular Enolate Formation (Hypothetical) Start->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Enolate Cyclization Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Tetrahedral Intermediate Cyclization->Intermediate Ring Closure Product Cyclic β-keto ester + EtOH Intermediate->Product Elimination of EtO⁻

Caption: Proposed Mechanism for the Dieckmann Condensation of this compound.

Comparative Performance and Synthetic Applications

The choice between these two reagents is dictated entirely by the desired synthetic outcome.

Synthetic_Workflow cluster_DEO Diethyl Oxalate cluster_DEDO This compound DEO Diethyl Oxalate (No α-hydrogens) Claisen Crossed Claisen Condensation DEO->Claisen Acts as Acceptor Product_Acyclic Acyclic α,γ-Dicarbonyl Esters EtOOC-CO-R Claisen->Product_Acyclic DEDO This compound (No α-hydrogens, Flexible Linker) Dieckmann Dieckmann Condensation (Intramolecular) DEDO->Dieckmann Self-Cyclization Product_Cyclic Cyclic β-Keto Ethers (e.g., 1,4-Dioxane derivatives) Dieckmann->Product_Cyclic

Caption: Comparative Synthetic Pathways for the Two Diesters.

Diethyl Oxalate is the reagent of choice for:

  • Synthesis of α,γ-Dicarbonyl Esters: Reacting diethyl oxalate with ketones or enolizable esters provides a direct route to these versatile intermediates.[3]

  • Synthesis of Heterocycles: It is a common precursor for quinoxalines, barbiturates, and other important heterocyclic systems.[3][14]

  • Preventing Self-Condensation: In any mixed Claisen reaction, its lack of α-hydrogens simplifies the product mixture and improves the yield of the desired crossed product.[2]

This compound should be considered for:

  • Synthesis of Functionalized 1,4-Dioxanes: The Dieckmann condensation of this substrate would directly yield a 6-membered heterocyclic ring containing two oxygen atoms and a β-keto ester functionality, which is a gateway to further chemical modifications.

  • Precursors to Crown Ethers: While not a direct synthesis, the resulting dioxane structure is a core component of certain crown ethers, suggesting its potential use in the synthesis of functionalized macrocycles.[9][10][15]

Experimental Protocols

Protocol 1: Crossed Claisen Condensation using Diethyl Oxalate

This protocol describes the synthesis of diethyl 2-cyano-3-oxosuccinate, a versatile synthetic intermediate, adapted from established procedures.[3][14]

Materials:

  • Metallic Sodium

  • Absolute Ethanol

  • Diethyl Ether (anhydrous)

  • Diethyl Oxalate

  • Ethyl Cyanoacetate

  • 6M Hydrochloric Acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and anhydrous diethyl ether (200 mL) under an inert atmosphere (N₂ or Ar). The reaction is exothermic; cooling may be necessary.

  • Addition of Diethyl Oxalate: Once all the sodium has dissolved and the solution has cooled to room temperature, add diethyl oxalate (50 mL, 368 mmol) dropwise via the dropping funnel over 30 minutes with stirring.

  • Addition of Enolate Source: Following the addition of diethyl oxalate, add ethyl cyanoacetate (32.8 mL, 307 mmol) dropwise over 30 minutes. A precipitate may form.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, then gently reflux for 1 hour to ensure completion.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of water (100 mL). Acidify the aqueous layer to pH 2-3 with 6M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or crystallization.

Protocol 2: Proposed Dieckmann Condensation of this compound

This proposed protocol is based on general procedures for the Dieckmann condensation.[12][13]

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • This compound

  • Catalytic amount of absolute ethanol

  • 1M Hydrochloric Acid

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Initiation: Add a catalytic amount of absolute ethanol to initiate the reaction and form sodium ethoxide in situ.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude cyclic β-keto ester can be purified by column chromatography or vacuum distillation.

Conclusion and Future Outlook

Diethyl oxalate and this compound, while structurally related, are best viewed as complementary rather than competing reagents.

  • Diethyl Oxalate remains the superior choice for intermolecular crossed Claisen condensations where the goal is to introduce an ethoxycarbonyl-carbonyl moiety (EtOOC-CO-) onto a nucleophilic carbon. Its inability to self-condense is its defining and most valuable feature.

  • This compound offers unique potential in intramolecular condensation chemistry. Its structure is pre-disposed to undergo a Dieckmann condensation to furnish 6-membered oxygen-containing heterocycles. This opens avenues for the synthesis of functionalized 1,4-dioxanes and related structures that are not directly accessible using diethyl oxalate.

For researchers, scientists, and drug development professionals, the selection between these two diesters should be based on a clear understanding of the target molecular architecture. If an acyclic β-keto ester is the goal, diethyl oxalate is the proven and reliable option. If the synthesis of a cyclic ether with β-keto ester functionality is desired, this compound presents a compelling, albeit less explored, synthetic route. Further experimental validation of the reactivity and scope of this compound in Dieckmann condensations is a promising area for future research and could establish it as a valuable tool in heterocyclic chemistry.

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A Comparative Analysis of the Reactivity of Diethyl 2,5-Dioxahexanedioate and Dimethyl 2,5-Dioxahexanedioate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the choice of reagents and building blocks is paramount to the efficiency, yield, and overall success of a synthetic route. Among the myriad of available diesters, Diethyl 2,5-Dioxahexanedioate and Dimethyl 2,5-Dioxahexanedioate have emerged as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of these two structurally similar yet distinct molecules, supported by established chemical principles and analogous experimental data, to aid researchers in making informed decisions for their specific applications.

Introduction: Structural and Physicochemical Properties

At first glance, this compound and Dimethyl 2,5-Dioxahexanedioate share a common backbone, featuring a central ethylene glycol diether linkage. The key distinction lies in the terminal ester groups: ethyl esters in the former and methyl esters in the latter. This seemingly minor difference has significant implications for their reactivity.

Chemical Structures:

  • Dimethyl 2,5-Dioxahexanedioate: CH₃OC(O)OCH₂CH₂OC(O)OCH₃

  • This compound: CH₃CH₂OC(O)OCH₂CH₂OC(O)OCH₃

A summary of their key physicochemical properties is presented in the table below.

PropertyDimethyl 2,5-DioxahexanedioateThis compound
CAS Number 88754-66-9[1][2]35466-87-6
Molecular Formula C₆H₁₀O₆[1][2]C₈H₁₄O₆
Molecular Weight 178.14 g/mol [1][2]206.19 g/mol
Boiling Point 220 °C[1]227 °C
Density 1.24 g/cm³[1]1.15 g/cm³

Synthesis of Diethyl and Dimethyl 2,5-Dioxahexanedioate

Both esters are typically synthesized via the esterification of ethylene glycol with the corresponding alkyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Synthesis of Dimethyl 2,5-Dioxahexanedioate

A common laboratory-scale synthesis involves the slow addition of methyl chloroformate to a cooled solution of ethylene glycol and a tertiary amine base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

Synthesis of this compound

The synthesis of the diethyl analogue follows a similar procedure, substituting methyl chloroformate with ethyl chloroformate. The fundamental reaction mechanism remains the same.

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products EG Ethylene Glycol Reaction Esterification in Solvent (e.g., Dichloromethane) EG->Reaction AC Alkyl Chloroformate (Methyl or Ethyl) AC->Reaction Base Base (e.g., Pyridine) Base->Reaction Ester Target Diester (Dimethyl or Diethyl) Reaction->Ester Salt Pyridinium Hydrochloride Reaction->Salt Hydrolysis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ester Diester (Dimethyl or Diethyl) Reaction Hydrolysis Ester->Reaction Water Water Water->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Temperature Constant Temperature Temperature->Reaction Acid 2,5-Dioxahexanedioic Acid Alcohol Methanol or Ethanol Reaction->Acid Reaction->Alcohol

Sources

A Comparative Guide to the Validation of Diethyl 2,5-Dioxahexanedioate Purity by GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds and advanced materials, the purity of starting materials and intermediates is paramount. Diethyl 2,5-dioxahexanedioate, a key building block, is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Gas Chromatography (GC) for the purity validation of this compound against other analytical techniques. We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to ensure a comprehensive understanding.

The Criticality of Purity for this compound

This compound, also known as ethylene glycol bis(ethyl carbonate), is utilized in various chemical syntheses. Impurities can arise from its synthesis, which typically involves the esterification of 2,5-dioxahexanedioic acid with ethanol, or from degradation. Potential impurities include:

  • Unreacted Starting Materials: 2,5-dioxahexanedioic acid and residual ethanol.

  • Intermediates: The mono-ester of 2,5-dioxahexanedioic acid.

  • By-products: Compounds formed from side reactions, such as the formation of ethers from ethanol.

  • Residual Solvents: Any solvents used during the synthesis and purification process.

  • Water: A critical impurity that can affect stability and reactivity.

Ensuring the absence or control of these impurities is essential for consistent and predictable outcomes in downstream applications.

Gas Chromatography: The Workhorse for Purity Determination

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of esters like this compound.[1][2] Its high resolution, sensitivity, and reproducibility make it a preferred method for separating and quantifying the main component from its potential volatile impurities.

A Validated GC Method for Purity Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] Following the principles outlined in the ICH Q2(R1) guidelines, a typical GC method for the purity of this compound would be validated for specificity, linearity, accuracy, precision, and robustness.[4][5]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a stationary phase suitable for separating polar compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 10 mg/mL.

Data Interpretation

The purity is typically calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparative Analysis with Alternative Methods

While GC is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture. Here, we compare GC with other key analytical techniques.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/RID)Quantitative Nuclear Magnetic Resonance (qNMR)Karl Fischer Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[6]Titrimetric method for the specific determination of water content.[7]
Primary Use Purity and quantification of volatile and semi-volatile impurities.Purity and quantification of non-volatile or thermally labile impurities.[8]Absolute purity determination without the need for a specific reference standard of the analyte.[3]Accurate quantification of water content.[5]
Advantages High resolution, sensitivity, and established methodology.Versatile for a wide range of compounds, including non-volatile ones.Provides structural information about impurities; non-destructive.[4]Highly specific and accurate for water.
Limitations Requires analytes to be volatile and thermally stable.May require a chromophore for UV detection; lower resolution for some volatile compounds compared to GC.Lower sensitivity compared to chromatographic methods.Only measures water content.
High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly for the analysis of non-volatile or thermally labile impurities, such as the starting dicarboxylic acid.

  • Instrumentation: HPLC system with a UV detector or a Refractive Index Detector (RID) if impurities lack a UV chromophore.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the carboxylic acid) or RID.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV/RID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3] It relies on the use of a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Experimental Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1).

The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Karl Fischer Titration for Water Content

Water content is a critical parameter that can affect the stability and reactivity of this compound. Karl Fischer titration is the gold standard for its determination.[7]

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent appropriate for esters.

  • Procedure: The sample is accurately weighed and injected into the titration cell, and the water content is determined automatically by the instrument. The analysis of esters is generally straightforward as they do not interfere with the Karl Fischer reaction.[4][5]

A Synergistic Approach to Purity Validation

A comprehensive purity assessment of this compound should employ a combination of these techniques. GC-FID serves as the primary method for routine purity testing and the quantification of volatile impurities. HPLC is invaluable for detecting non-volatile impurities like the starting diacid. qNMR provides an orthogonal, absolute purity value, which is crucial for qualifying reference standards. Finally, Karl Fischer titration delivers an accurate measure of the water content.

By integrating these methods, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality and purity of this compound, ensuring the integrity and reproducibility of their work.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

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  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

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  • Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography. (2019). Se pu = Chinese journal of chromatography, 37(1), 116–120. Available from: [Link]

  • Hiranuma. Water contents Ethers and Esters. 2017. Available from: [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. Water Content of Ester. Available from: [Link]

  • U.S. Department of Health & Human Services. Toxicological Profile for Ethylene Glycol. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Li, Y., et al. (2019). [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography]. Se Pu, 37(1), 116-120. Available from: [Link]

  • Agilent Technologies. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Available from: [Link]991-8223EN.pdf)

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The Influence of Dicarboxylate Selection on Polyester Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The versatility of polyesters, a cornerstone of modern materials science, stems from the remarkable ability to tune their properties through judicious monomer selection. Among the key building blocks, the choice of the dicarboxylate monomer exerts a profound influence on the final polymer's thermal, mechanical, and biodegradable characteristics. This guide provides a comparative analysis of polyesters synthesized from a range of dicarboxylates, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their material design and selection endeavors. We will explore the causal relationships between dicarboxylate structure and polymer performance, supported by established analytical techniques.

The Foundational Chemistry: Polyester Synthesis via Polycondensation

Polyesters are typically synthesized through a step-growth polymerization process known as polycondensation, where a dicarboxylic acid reacts with a diol to form ester linkages, with the concurrent elimination of a small molecule, usually water.[1] The fundamental reaction can be generalized as follows:

(n+1) HO-R-OH + (n) HOOC-R'-COOH ⇌ HO-[R-O-CO-R'-CO-O]n-R-OH + (2n) H₂O

The nature of the 'R'' group within the dicarboxylate monomer is a critical determinant of the polymer's final properties. The subsequent sections will delve into a comparative analysis of polyesters derived from distinct classes of dicarboxylates.

Below is a generalized workflow for the synthesis of polyesters via melt polycondensation, a common laboratory and industrial method.[2]

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation monomers 1. Monomer Charging (Dicarboxylate + Diol + Catalyst) esterification 2. Esterification (Inert Atmosphere, 150-220°C) monomers->esterification Heat polycondensation 3. Polycondensation (High Temperature, 220-280°C, Vacuum) esterification->polycondensation Apply Vacuum Remove Byproduct dissolution 4. Dissolution (e.g., Chloroform) polycondensation->dissolution Cool & Solidify precipitation 5. Precipitation (e.g., Methanol) dissolution->precipitation drying 6. Drying (Vacuum Oven) precipitation->drying final_polymer Purified Polyester drying->final_polymer Yields

Caption: A generalized workflow for two-stage melt polycondensation of polyesters.

Aliphatic vs. Aromatic Dicarboxylates: A Tale of Flexibility and Rigidity

A primary distinction in dicarboxylates lies in their aliphatic or aromatic nature. This structural difference fundamentally dictates the polymer chain's flexibility and intermolecular interactions, thereby influencing its macroscopic properties.

Aliphatic Dicarboxylates: Engineering Flexibility and Biodegradability

Polyesters derived from linear aliphatic dicarboxylic acids, such as succinic acid, adipic acid, and sebacic acid, are characterized by their flexible polymer chains. This flexibility, arising from the free rotation around the C-C single bonds in the dicarboxylate backbone, generally results in polymers with lower melting points (Tm) and glass transition temperatures (Tg).[3]

The length of the methylene chain ((CH₂)n) in the dicarboxylic acid plays a crucial role. As the number of methylene units increases, the following trends are generally observed:

  • Decreased Melting Point and Glass Transition Temperature: Longer, more flexible chains disrupt crystal packing and increase free volume, leading to lower Tm and Tg.[3][4]

  • Enhanced Biodegradability: The presence of hydrolyzable ester linkages combined with chain flexibility makes these polyesters more susceptible to enzymatic degradation.[5][6] This has led to significant interest in materials like poly(butylene succinate) (PBS) and its copolymers for biodegradable applications.[7]

The following diagram illustrates the relationship between the aliphatic dicarboxylate structure and the resulting polymer properties.

structure_property_aliphatic cluster_structure Dicarboxylate Structure cluster_properties Resulting Polymer Properties dicarboxylate Aliphatic Dicarboxylate (e.g., Succinic, Adipic, Sebacic Acid) chain_length Increase Methylene Chain Length flexibility Increased Chain Flexibility chain_length->flexibility tg_tm Lower Tg and Tm flexibility->tg_tm biodegradability Enhanced Biodegradability flexibility->biodegradability

Caption: Structure-property relationship for polyesters from aliphatic dicarboxylates.

Aromatic Dicarboxylates: Imparting Thermal Stability and Mechanical Strength

In contrast, the incorporation of aromatic dicarboxylates, such as terephthalic acid (TPA) and its isomers (e.g., isophthalic acid, IPA), and naphthalene dicarboxylic acids, introduces rigid phenyl rings into the polymer backbone. This rigidity restricts chain mobility and enhances intermolecular π-π stacking interactions, leading to polymers with:

  • High Thermal Stability: Aromatic polyesters exhibit significantly higher Tg and Tm, making them suitable for high-temperature applications.[8][9] Poly(ethylene terephthalate) (PET) is a prime example of a thermally stable aromatic polyester.

  • Excellent Mechanical Properties: The rigid backbone contributes to high tensile strength and modulus.[9][10]

  • Reduced Biodegradability: The tightly packed, rigid chains are less accessible to microbial enzymes, rendering most aromatic polyesters non-biodegradable.[11]

The isomerism of the aromatic dicarboxylate is also a critical factor. For instance, polyesters synthesized from the para-substituted terephthalic acid (TPA) have a more linear and regular chain structure, facilitating better packing and higher crystallinity compared to those from the meta-substituted isophthalic acid (IPA).[10][12] This results in PET (from TPA) being semi-crystalline with a high Tm, while poly(ethylene isophthalate) is amorphous.

A notable area of research is the development of bio-based aromatic polyesters from monomers like 2,5-furandicarboxylic acid (FDCA), which is seen as a sustainable alternative to TPA.[11] Polyesters based on FDCA, such as poly(ethylene furanoate) (PEF), have shown comparable or even superior barrier properties and thermal stability to PET.[13]

Comparative Data Summary

The following table summarizes the typical thermal and mechanical properties of polyesters synthesized from different dicarboxylates, providing a clear comparison of their performance.

DicarboxylatePolymer ExampleTypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Key Characteristics
Succinic AcidPoly(butylene succinate) (PBS)Aliphatic~ -32~ 114~ 40Biodegradable, Flexible
Adipic AcidPoly(butylene adipate) (PBA)Aliphatic~ -60~ 50-60~ 20-30Biodegradable, Highly Flexible
Sebacic AcidPoly(butylene sebacate) (PBSe)Aliphatic~ -45~ 60-70~ 25-35Biodegradable, Flexible
Terephthalic AcidPoly(ethylene terephthalate) (PET)Aromatic~ 70-80~ 250-265~ 50-75High Strength, Thermally Stable
Isophthalic AcidPoly(ethylene isophthalate) (PEI)Aromatic~ 65Amorphous~ 55Amorphous, Good Clarity
2,6-Naphthalene Dicarboxylic AcidPoly(ethylene naphthalate) (PEN)Aromatic~ 120~ 265~ 85High Thermal Stability, High Strength
2,5-Furandicarboxylic AcidPoly(ethylene furanoate) (PEF)Bio-aromatic~ 85-95~ 210-220~ 70Bio-based, Excellent Barrier Properties

Note: The values presented are approximate and can vary depending on the molecular weight, crystallinity, and specific synthesis and processing conditions.

Experimental Protocols for Polymer Characterization

To ensure the trustworthiness of comparative data, standardized characterization methods are imperative. Below are outlines of key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers, confirming monomer incorporation, and determining copolymer composition.[14][15]

Protocol Outline (¹H NMR):

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified polyester in a suitable deuterated solvent (e.g., CDCl₃ or a mixture with trifluoroacetic acid for less soluble polymers).[16]

  • Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).

  • Data Analysis: Integrate the signals corresponding to the protons of the diol and dicarboxylate moieties. The ratio of these integrals can be used to confirm the 1:1 stoichiometry and, in the case of copolyesters, the molar ratio of the different dicarboxylate units in the polymer chain.[16]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of polymers.[8][17]

Protocol Outline (DSC for Tg and Tm):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., at 20 °C/min).

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) to determine the Tg and Tm.[18]

  • Data Analysis: The Tg is identified as a step change in the heat flow curve, and the Tm is the peak of the melting endotherm.

Protocol Outline (TGA for Thermal Stability):

  • Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The resulting curve provides a profile of the polymer's thermal stability.[18]

Mechanical Testing: Tensile Properties (ASTM D638)

The tensile properties of polymers, such as tensile strength, elongation at break, and Young's modulus, are determined using a universal testing machine according to standards like ASTM D638.[19][20]

Protocol Outline (ASTM D638):

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer by injection molding or by cutting from a compression-molded sheet, according to the dimensions specified in ASTM D638.[21][22]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[23]

    • Record the load and extension data throughout the test.

  • Data Analysis: From the stress-strain curve generated, calculate the tensile strength at break, elongation at break, and Young's modulus.[19]

Conclusion

The selection of the dicarboxylate monomer is a critical parameter in the design of polyesters with tailored properties. Aliphatic dicarboxylates impart flexibility and biodegradability, with properties tunable by varying the methylene chain length. In contrast, aromatic dicarboxylates introduce rigidity, leading to enhanced thermal stability and mechanical strength. The emergence of bio-based aromatic monomers like FDCA offers a promising avenue for developing high-performance, sustainable polyesters. A thorough understanding of these structure-property relationships, validated by standardized experimental characterization, is essential for the rational design of novel polymeric materials for a wide array of applications, from biodegradable packaging to high-performance engineering plastics and advanced drug delivery systems.

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A Comparative Guide to Alternatives for Diethyl 2,5-Dioxahexanedioate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the selection of reagents is a critical decision that balances reactivity, efficiency, cost, and safety. Diethyl 2,5-dioxahexanedioate, also known as diethyl diglycolate, has been a workhorse reagent, valued for its role as a flexible linker and building block in a variety of synthetic transformations. However, the evolving landscape of chemical synthesis, with its increasing emphasis on green chemistry and the demand for novel molecular architectures, necessitates a thorough evaluation of its alternatives. This guide provides an in-depth, objective comparison of this compound with other viable alternatives, supported by experimental data and practical insights to inform your synthetic strategy.

Understanding this compound: Properties and Applications

This compound is a diester characterized by a short ethylene glycol diether backbone. This structure imparts flexibility and hydrophilicity to the molecules in which it is incorporated. It is primarily utilized in reactions where a short, flexible spacer is required.

Key Applications:

  • Polymer Chemistry: It serves as a monomer in the synthesis of polyesters, imparting flexibility and modifying the thermal properties of the resulting polymers.[1][2]

  • Macrocyclization: The flexible diether linkage is advantageous in the synthesis of macrocycles, including crown ethers and their analogs, by facilitating ring closure.

  • Linker in Complex Molecules: In the synthesis of complex organic molecules, including pharmaceuticals and functional materials, it can act as a linker to connect different molecular fragments.[3][4]

Chemical and Physical Properties:

PropertyValueReference
Molecular FormulaC8H14O6[5]
Molecular Weight206.19 g/mol [5]
Boiling Point227 °C[2]
AppearanceColorless liquid[6]

The Landscape of Alternatives

The limitations of this compound, such as its relatively simple structure and the demand for linkers with varying lengths and functionalities, have driven the exploration of alternatives. These can be broadly categorized into oligo(ethylene glycol) derivatives, crown ethers, and other flexible chain molecules.

Oligo(ethylene Glycol) (OEG) Derivatives: The Versatile Contenders

Oligo(ethylene glycol) derivatives are perhaps the most direct and versatile alternatives. They offer a homologous series of linkers with tunable length and functionality.

Common OEG Alternatives:

  • Oligo(ethylene glycol) Ditosylates: These are excellent electrophiles for Williamson ether synthesis and are frequently used in the preparation of macrocycles and other ether-containing structures.[7][8]

  • Oligo(ethylene glycol) Diacrylates: These are used as cross-linking agents in the synthesis of hydrogels and other polymers. Their reactivity in polymerization can be compared to the role of this compound in polyester synthesis.

  • Functionalized OEGs: A wide variety of monofunctionalized and heterobifunctionalized OEGs are available, allowing for precise control over the introduction of the linker into a target molecule.[9][10] These are particularly valuable in bioconjugation and drug delivery applications.[11]

Comparative Performance:

While direct head-to-head comparative studies are not abundant in the literature, we can infer performance differences based on their typical applications and reactivity. In macrocyclization reactions, for instance, the choice between this compound and an oligo(ethylene glycol) ditosylate would depend on the desired ring size and the nature of the nucleophile. For larger macrocycles, longer OEG ditosylates are indispensable.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" [fillcolor="#FBBC05"]; "Oligo(ethylene glycol) Derivatives" [fillcolor="#34A853"]; "Crown Ethers" [fillcolor="#EA4335"]; "Other Flexible Linkers" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -- "Oligo(ethylene glycol) Derivatives" [label="Tunable Length"]; "this compound" -- "Crown Ethers" [label="Pre-organized Structure"]; "this compound" -- "Other Flexible Linkers" [label="Varied Functionality"]; } dot Figure 1: Landscape of alternatives to this compound.

Crown Ethers: The Pre-organized Alternative

Crown ethers are cyclic polyethers that are well-known for their ability to selectively bind cations.[12] While structurally distinct from the linear this compound, they can be considered functional alternatives in applications where cation complexation is desired, such as in phase-transfer catalysis.

Comparative Performance in Phase-Transfer Catalysis:

18-crown-6 is a classic phase-transfer catalyst that is highly effective, particularly for reactions involving potassium salts.[7][13] While this compound itself is not a phase-transfer catalyst, its structural motif is a key component of acyclic crown ether analogs (podands) which can also function as phase-transfer catalysts. The key difference lies in the pre-organized nature of the crown ether, which generally leads to stronger cation binding and higher catalytic efficiency compared to its acyclic counterparts. However, crown ethers are typically more expensive than simple glymes or quaternary ammonium salts.[13]

Other Flexible Linkers

A variety of other molecules can serve as flexible linkers in organic synthesis, each with its own set of properties. These include long-chain alkyl dicarboxylates and peptide-based linkers.[3][4][9] The choice among these depends heavily on the specific requirements of the target molecule, such as solubility, biocompatibility, and desired rigidity.[5][14]

Experimental Protocols and Comparative Data

To provide a practical basis for comparison, this section presents representative experimental protocols and available comparative data.

Polyester Synthesis

Protocol 1: Synthesis of Polyester from this compound

This protocol describes the synthesis of a polyester via melt polycondensation.

Materials:

  • This compound

  • 1,6-Hexanediol

  • Titanium(IV) butoxide (catalyst)

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and 1,6-hexanediol.

  • Add the catalyst (typically 0.1 mol% relative to the diol).

  • Heat the mixture to 180-200 °C under a slow stream of nitrogen. Ethanol will begin to distill off.

  • After the majority of the ethanol has been removed (typically 2-3 hours), gradually apply a vacuum (to <1 mmHg) and increase the temperature to 220-240 °C.

  • Continue the reaction under vacuum for another 4-6 hours to increase the molecular weight of the polymer.

  • Cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Expected Outcome: A flexible, semi-crystalline polyester. The thermal properties (glass transition temperature and melting point) will be dependent on the molecular weight.

Comparative Data:

Williamson Ether Synthesis for Macrocyclization

Protocol 2: Macrocyclization using an Oligo(ethylene glycol) Ditosylate

This protocol outlines a general procedure for the synthesis of a crown ether derivative.

Materials:

  • 1,2-Benzenediol (catechol)

  • 1,8-Dichloro-3,6-dioxaoctane (a diethylene glycol derivative)

  • Sodium hydroxide

  • n-Butanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in n-butanol.

  • Add catechol to the solution and heat the mixture to reflux.

  • Slowly add a solution of 1,8-dichloro-3,6-dioxaoctane in n-butanol to the refluxing mixture over several hours using a syringe pump (high dilution conditions favor cyclization over polymerization).

  • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired crown ether.

Comparative Discussion:

While this compound is not a direct reagent in this specific Williamson ether synthesis, its structural unit is formed. The use of a pre-formed oligo(ethylene glycol) derivative like 1,8-dichloro-3,6-dioxaoctane is a common and efficient strategy. The yield of such macrocyclization reactions is highly dependent on the ring size and the reaction conditions, with yields for 18-crown-6 synthesis typically in the range of 50-95%.[7]

dot graph TD { subgraph "Williamson Ether Synthesis" A[Alcohol/Phenol] --> B{Deprotonation with Strong Base}; B --> C[Alkoxide/Phenoxide]; D[Alkyl Halide/Tosylate] --> E{SN2 Attack}; C --> E; E --> F[Ether]; end } dot Figure 2: Workflow for the Williamson Ether Synthesis.

Green Chemistry and Economic Considerations

The principles of green chemistry encourage the use of safer, more efficient, and less wasteful synthetic routes.[15]

  • Atom Economy: In polyester synthesis, the main byproduct is ethanol, which is relatively benign. The atom economy can be quite high. In macrocyclization via Williamson ether synthesis, the byproducts are salts, which need to be disposed of.

  • Toxicity: Ethylene glycol and its shorter oligomers can have some toxicity concerns.[15][16][17][18][19] As with any chemical, appropriate safety precautions should be taken. Longer PEG chains are generally considered biocompatible and have low toxicity.[11]

  • Cost: this compound is a relatively inexpensive commodity chemical. The cost of OEG derivatives increases with the length of the ethylene glycol chain. Crown ethers are significantly more expensive, which can be a limiting factor for their use in large-scale synthesis.[13]

Conclusion and Recommendations

This compound remains a valuable and cost-effective reagent for introducing short, flexible linkages in organic synthesis. However, for applications requiring longer or more precisely functionalized linkers, oligo(ethylene glycol) derivatives offer superior versatility. In the realm of phase-transfer catalysis, crown ethers, while more expensive, often provide higher efficiency, especially with specific metal cations.

Recommendations for the Researcher:

  • For simple, flexible polyesters: this compound is a good starting point.

  • For tunable linker length and functionality: Oligo(ethylene glycol) derivatives are the preferred choice.

  • For high-efficiency phase-transfer catalysis with alkali metal salts: Crown ethers should be considered, despite their higher cost.

Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, balancing factors of reactivity, desired molecular properties, cost, and green chemistry principles. This guide provides a framework for making that informed decision.

References

  • Williamson ether synthesis. In Wikipedia; 2023. [Link]

  • Experiment 06 Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts Boston. [Link]

  • Synthesis and characterization of polyesters based on diethylketone moiety. Journal of the Indian Chemical Society. 2014;91(2):243-250.
  • Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry. 2011;49(22):4841-4851.
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  • Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2. 1980:46-51.
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  • Synthesis of d-mannitol-based crown ethers and their application as catalyst in asymmetric phase transfer reactions. Chirality. 2018;30(4):407-419.
  • Evaluation of Linkers’ Influence on Peptide-Based Piezoelectric Biosensors’ Sensitivity to Aldehydes in the Gas Phase. Sensors. 2022;22(19):7227.
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  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]

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  • Dimethyl 2,5-Dioxahexanedioate. MySkinRecipes. [Link]

  • Fusion Protein Linkers: Property, Design and Functionality. Protein & Peptide Letters. 2011;18(12):1237-1248.
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  • Investigation of Selected Potential Environmental Contaminants: Ethylene Glycol, Propylene Glycols and Butylene Glycols. US Environmental Protection Agency. 1978.
  • Construction of a linker library with widely controllable flexibility for fusion protein design. Applied Microbiology and Biotechnology. 2016;100(1):151-160.
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A Comprehensive Guide to the Efficacy of Diethyl 2,5-Dioxahexanedioate: A Modern Alternative to Traditional Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical decision in pharmaceutical research and development, influencing everything from the solubility of active pharmaceutical ingredients (APIs) to the kinetics of crucial chemical reactions. For decades, traditional dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of the industry. However, growing concerns over their environmental, health, and safety (EHS) profiles have spurred the search for greener, safer, and more sustainable alternatives. This guide provides an in-depth comparison of a promising new solvent, Diethyl 2,5-Dioxahexanedioate, with these traditional counterparts, offering a data-driven perspective on its potential efficacy in pharmaceutical applications.

The Shifting Landscape of Pharmaceutical Solvents

The pharmaceutical industry is under increasing pressure to adopt greener and more sustainable practices.[1] Traditional solvents like DMF and NMP are facing heightened regulatory scrutiny due to their toxicity and environmental persistence. This has created a critical need for innovative solvent technologies that can match or exceed the performance of their predecessors while offering a superior safety and environmental profile. This compound, an aliphatic ester, has emerged as a potential candidate in this new paradigm.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physicochemical properties are the primary determinants of its behavior and suitability for a given application. The following table summarizes the key properties of this compound alongside those of DMSO, DMF, and NMP.

PropertyThis compoundDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C8H14O6C2H6OSC3H7NOC5H9NO
Molecular Weight ( g/mol ) 206.19[1]78.1373.0999.13
Boiling Point (°C) 227[1][2]189153202-204
Melting Point (°C) N/A18.5-61-24
Density (g/mL @ 20°C) 1.15[1]1.1000.9481.028
Flash Point (°C) 101.193[1]875891
Miscibility with Water N/AMiscibleMiscibleMiscible

The higher boiling point and flash point of this compound suggest lower volatility and enhanced safety in handling compared to DMF. Its density is comparable to the other solvents. While its miscibility with water is not explicitly documented in readily available sources, its ester structure suggests it may have lower water miscibility than the highly polar aprotic solvents.

Evaluating Solvency Power: A Theoretical and Experimental Approach

A solvent's ability to dissolve a wide range of APIs is paramount. While direct experimental data for this compound is limited, we can employ theoretical models and outline experimental protocols for its evaluation.

Theoretical Comparison using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like".[3][4] The total HSP (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller distance between the HSPs of a solute and a solvent indicates a higher likelihood of solubility.

While the exact HSP values for this compound are not published, we can infer its potential solvency based on its chemical structure. As a dialkyl dicarbonate, it possesses both polar (ester groups) and non-polar (alkyl chains) characteristics. This suggests it may have a balanced HSP profile, potentially making it a versatile solvent for a range of APIs with varying polarities.

To provide a concrete comparison, researchers can determine the HSP of this compound experimentally.

Experimental Protocol for Determining API Solubility

The "shake flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of an API in a solvent.[5]

Objective: To determine the saturation solubility of a given API in this compound and compare it to traditional solvents.

Materials:

  • Active Pharmaceutical Ingredient (API) of interest

  • This compound

  • DMSO, DMF, NMP (for comparison)

  • Vials with screw caps

  • Orbital shaker or other suitable agitation device

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh an excess amount of the API into separate vials for each solvent to be tested.

  • Solvent Addition: Add a known volume of each solvent (this compound, DMSO, DMF, NMP) to the respective vials containing the API.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points to confirm that equilibrium has been achieved.[5]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Excess API: Ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

  • Agitation: Facilitates the dissolution process and helps to reach equilibrium faster.

  • Centrifugation: Effectively separates the solid and liquid phases without the need for filtration, which can sometimes lead to sample loss or interactions with the filter membrane.

  • Validated Analytical Method: Ensures the accuracy and reliability of the concentration measurements.

Workflow for API Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess API prep2 Add known volume of solvent prep1->prep2 to each vial equil1 Agitate at constant temperature prep2->equil1 analysis1 Centrifuge to separate phases equil1->analysis1 after 24-48h analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Analyze concentration (HPLC/UV-Vis) analysis2->analysis3 result1 Calculate solubility analysis3->result1

Caption: A stepwise workflow for determining the equilibrium solubility of an API.

Impact on Reaction Kinetics: A Comparative Framework

The solvent can significantly influence the rate of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.[6] Polar aprotic solvents like DMSO, DMF, and NMP are known to accelerate many reactions, particularly those involving polar intermediates.

Theoretical Considerations
Experimental Protocol for Monitoring Reaction Kinetics

To empirically evaluate the efficacy of this compound as a reaction solvent, a well-characterized model reaction can be used.

Objective: To compare the rate of a model pharmaceutical reaction in this compound with the rates in DMSO, DMF, and NMP.

Model Reaction: A common reaction in pharmaceutical synthesis, such as a nucleophilic substitution (SN2) or a Suzuki coupling, can be chosen. The reaction should have well-defined starting materials and products that can be easily monitored.

Materials:

  • Reactants for the chosen model reaction

  • This compound, DMSO, DMF, NMP (reaction grade)

  • Internal standard (for quantitative analysis)

  • Reaction vessels (e.g., round-bottom flasks)

  • Temperature-controlled reaction setup (e.g., oil bath)

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)

Procedure:

  • Reaction Setup: Set up parallel reactions in each of the four solvents under identical conditions (temperature, reactant concentrations, stirring speed).

  • Initiation: Add the final reactant to initiate the reaction simultaneously in all vessels.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the composition of each quenched aliquot using a suitable analytical technique (e.g., HPLC to determine the concentration of reactants and products).

  • Data Analysis: Plot the concentration of a key reactant or product as a function of time for each solvent. From these plots, determine the initial reaction rate and the reaction rate constant for each solvent.

Causality Behind Experimental Choices:

  • Identical Conditions: Ensures that any observed differences in reaction rates can be attributed to the solvent and not other variables.

  • Regular Sampling: Provides a time course of the reaction, allowing for the determination of reaction rates.

  • Quenching: "Freezes" the reaction at a specific time point, enabling accurate analysis of the reaction mixture composition.

  • Quantitative Analysis: Allows for the precise determination of reactant and product concentrations, which is essential for calculating reaction rates and rate constants.

Workflow for Comparative Reaction Kinetics Study

G cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis cluster_result Result setup1 Prepare parallel reactions in each solvent setup2 Ensure identical conditions setup1->setup2 exec1 Initiate reactions simultaneously setup2->exec1 exec2 Withdraw and quench aliquots at time intervals exec1->exec2 analysis1 Analyze aliquots (HPLC/GC/NMR) exec2->analysis1 analysis2 Plot concentration vs. time analysis1->analysis2 result1 Determine reaction rates and rate constants analysis2->result1

Caption: A systematic workflow for comparing reaction kinetics in different solvents.

Safety and Environmental Profile: A Greener Horizon?

The primary driver for seeking alternatives to traditional dipolar aprotic solvents is their unfavorable EHS profiles.

  • Toxicity: DMF and NMP are classified as substances of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to their reproductive toxicity. DMSO is generally considered to have lower toxicity, but it can enhance the dermal absorption of other chemicals.

  • Environmental Impact: Many traditional solvents are persistent in the environment and can be difficult to treat in wastewater.

This compound:

  • Environmental Fate: Aliphatic esters are generally known to be biodegradable.[8][9] This suggests that this compound is likely to have a lower environmental persistence compared to some traditional solvents.

Conclusion and Future Outlook

This compound presents itself as a potentially viable and greener alternative to traditional dipolar aprotic solvents in the pharmaceutical industry. Its favorable physicochemical properties, such as a high boiling point and flash point, suggest improved safety in handling. While direct experimental data on its solvency power and impact on reaction kinetics are currently lacking, the theoretical considerations and experimental protocols outlined in this guide provide a clear roadmap for its comprehensive evaluation.

The anticipated favorable safety and environmental profile of this compound, based on its chemical class, is a significant advantage. However, it is imperative that rigorous experimental studies are conducted to validate these theoretical advantages and to generate the necessary data to support its adoption in regulated pharmaceutical processes. As the industry continues to prioritize sustainability, solvents like this compound are poised to play a crucial role in shaping a greener future for pharmaceutical manufacturing.

References

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A Senior Application Scientist's Guide to Benchmarking the Performance of Diethyl 2,5-Dioxahexanedioate-Based Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Next-Generation Drug Delivery Vehicles

In the landscape of controlled drug delivery, aliphatic polyesters such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polycaprolactone (PCL) are cornerstone materials, prized for their biocompatibility and biodegradability.[1][2][3] However, the field is in a constant state of innovation, seeking novel polymers with tailored properties to overcome existing limitations.[4][5] This guide introduces a systematic framework for evaluating a promising new class of polymers derived from Diethyl 2,5-Dioxahexanedioate .

The monomer, this compound, possesses a unique ether-ester structure.[6] This incorporation of ether linkages into the polyester backbone is hypothesized to alter key physicochemical properties, including hydrophilicity, chain flexibility, and degradation kinetics, compared to traditional aliphatic polyesters.[1][7] Such modifications could offer significant advantages in designing drug delivery systems (DDS) with optimized drug release profiles and degradation timelines.[8][9]

This document provides researchers, scientists, and drug development professionals with a comprehensive set of protocols to objectively benchmark the performance of these novel polymers against established alternatives. We will move beyond simple data reporting, delving into the causality behind experimental choices to ensure a robust and scientifically sound evaluation.

Chapter 1: Polymer Synthesis and Characterization

A foundational step in any benchmarking study is the synthesis and fundamental characterization of the polymer. While various synthesis routes exist, a common approach for producing polyesters from diol/diester monomers is polycondensation.[10]

Illustrative Synthesis of a Poly(alkylene 2,5-dioxahexanedioate)

A representative polymer, hereafter referred to as Poly(Dioxa-Ester) or PDE, can be synthesized via a two-stage melt polycondensation reaction between this compound and a suitable diol (e.g., 1,4-butanediol). The process involves an initial transesterification step followed by a polycondensation step under high vacuum to increase the molecular weight.

Essential Characterization

Before proceeding to performance benchmarks, the synthesized polymer must be characterized to ensure quality and reproducibility. Key parameters include:

  • Molecular Weight (Mw) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC). These parameters are critical as they directly influence the polymer's mechanical properties, degradation rate, and drug release kinetics.[11][12][13]

  • Chemical Structure: Confirmed using Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to verify the successful incorporation of the monomer and the absence of impurities.

  • Thermal Properties: Assessed via Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm). These thermal characteristics are crucial for understanding the polymer's physical state at physiological temperatures and its processing stability.[3][14]

Below is the chemical structure of the monomer and the resulting polymer chain.

G cluster_monomer This compound Monomer cluster_polymer Resulting Poly(Dioxa-Ester) Chain Segment Monomer O=C(OCC)O-CH2-CH2-O-C(OCC)=O C1 C8H14O6 Polymer ...-[O-R-O-C(=O)-O-CH2-CH2-O-C(=O)]n-... P1 R = Alkyl chain from diol G start Prepare Drug-Loaded Nanoparticles dispersion Resuspend 10 mg of NPs in 1 mL PBS (pH 7.4) start->dispersion dialysis_setup Transfer suspension to dialysis bag (10 kDa MWCO) dispersion->dialysis_setup incubation Place bag in 50 mL PBS at 37°C with gentle shaking dialysis_setup->incubation sampling At set time points, withdraw 1 mL of external buffer incubation->sampling replacement Replace with 1 mL of fresh, pre-warmed PBS sampling->replacement analysis Quantify drug concentration in withdrawn samples via HPLC sampling->analysis Analyze sample replacement->incubation endpoint Continue until release plateaus or for a pre-determined period analysis->endpoint Plot Cumulative Release % vs. Time G cluster_analysis Sample Analysis start Prepare Polymer Films or Microspheres weigh Weigh initial dry mass (W_initial) start->weigh incubate Incubate samples in PBS (pH 7.4) at 37°C weigh->incubate timepoint At set time points (e.g., 1, 2, 4, 8 weeks) incubate->timepoint retrieve Retrieve triplicate samples timepoint->retrieve ph_measure Measure pH of degradation medium retrieve->ph_measure wash_dry Wash with DI water and lyophilize retrieve->wash_dry endpoint Plot % Mass Loss and % Mw Reduction vs. Time ph_measure->endpoint weigh_final Weigh final dry mass (W_final) wash_dry->weigh_final gpc_analysis Analyze molecular weight (Mw) via GPC wash_dry->gpc_analysis weigh_final->endpoint gpc_analysis->endpoint

Sources

A comparative guide to reagents for Claisen condensation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Claisen condensation is a foundational carbon-carbon bond-forming reaction. Its utility in synthesizing β-keto esters and their derivatives makes it an indispensable tool in the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The success of a Claisen condensation, however, is critically dependent on the appropriate choice of base. This guide provides an in-depth, objective comparison of common reagents used to facilitate this transformation, supported by experimental data and protocols to inform your synthetic strategy.

The Heart of the Matter: The Claisen Condensation Mechanism

The Claisen condensation is a base-catalyzed reaction between two ester molecules, or an ester and another carbonyl compound, to form a β-keto ester or a β-diketone.[1][2] The reaction mechanism is initiated by the deprotonation of an α-hydrogen of an ester by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling an alkoxide leaving group to yield the β-keto ester.[3][4]

A crucial feature of the Claisen condensation is that the product, a β-keto ester, has a highly acidic α-hydrogen (pKa ≈ 11).[5][6] This proton is readily removed by the alkoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and drives the overall reaction equilibrium towards the product, ensuring high yields.[6][7] Consequently, a stoichiometric amount of base is required.[4][8] An acidic workup is necessary in the final step to neutralize the enolate and isolate the β-keto ester product.[1][8]

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation Ester Ester (with α-H) Enolate Ester Enolate Ester->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Ester Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Second Ester (Electrophile) Ester2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Collapse Alkoxide Alkoxide (Leaving Group) Tetrahedral_Intermediate->Alkoxide Enolate_Product Stabilized Enolate Beta_Keto_Ester->Enolate_Product Deprotonation Alkoxide->Beta_Keto_Ester Final_Product Final β-Keto Ester Enolate_Product->Final_Product Protonation Acid_Workup H₃O⁺ Acid_Workup->Enolate_Product

A simplified diagram of the Claisen condensation mechanism.

Traditional Workhorse: Sodium Ethoxide

Sodium ethoxide (NaOEt) is the classic and most frequently used base for the Claisen condensation, particularly for the self-condensation of ethyl esters.[9][10] The choice of an alkoxide base that matches the alkoxy group of the ester is crucial to prevent transesterification, a competing reaction where the alkoxide acts as a nucleophile and exchanges with the ester's alkoxy group.[1]

Causality in Experimental Choice: The in situ generation of sodium ethoxide from sodium metal and absolute ethanol is a common practice that ensures the base is fresh and anhydrous, which is critical for the reaction's success.[3][11] Water must be rigorously excluded as it can hydrolyze the ester and consume the base.

Experimental Protocol: Synthesis of Ethyl Acetoacetate using Sodium Ethoxide

This protocol details the synthesis of ethyl acetoacetate from ethyl acetate.[3][12]

Materials:

  • Clean sodium metal

  • Absolute ethanol

  • Anhydrous ethyl acetate

  • Ice

  • Dilute acetic acid

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere.[3]

  • Reaction: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate dropwise with constant stirring. After the addition is complete, heat the mixture to reflux for 1-2 hours.[3]

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of ice and dilute acetic acid to neutralize the base and protonate the enolate.[3][12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with diethyl ether.[3]

  • Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous calcium chloride. Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain pure ethyl acetoacetate.[3]

Advantages:

  • Cost-effective and readily available: Sodium and ethanol are inexpensive starting materials.

  • Well-established and reliable: This method has been used for over a century and is well-documented.[13]

  • Avoids transesterification: When the alkoxide matches the ester's alcohol component, the potential for this side reaction is eliminated.[1]

Disadvantages:

  • Moisture sensitive: The presence of water can significantly reduce the yield.[11]

  • Safety concerns: Sodium metal is highly reactive and requires careful handling.

  • Limited to matching alkoxides: The base must correspond to the ester's alkoxy group to avoid product mixtures.

The Power of an Irreversible Base: Sodium Hydride

Sodium hydride (NaH) is a strong, non-nucleophilic base that is frequently employed in Claisen-type reactions, including the intramolecular Dieckmann condensation.[9][14] Unlike sodium ethoxide, the hydride ion (H⁻) is not prone to acting as a nucleophile towards the ester carbonyl. The reaction of NaH with any protic species, such as the alcohol formed during the condensation, is irreversible and produces hydrogen gas.

Causality in Experimental Choice: Sodium hydride is often preferred when a stronger base is needed to drive the reaction to completion or when using more complex substrates where side reactions with the base are a concern. It is typically sold as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent like pentane or THF before use.[15]

Experimental Protocol: Dieckmann Condensation using Sodium Hydride

This protocol describes the intramolecular cyclization of a diester to form a cyclic β-keto ester.[3][16]

Materials:

  • Diester

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry toluene

  • Dry methanol

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the diester in dry toluene under an argon atmosphere, carefully add the sodium hydride dispersion.[3][16]

  • Initiation: Add a small amount of dry methanol dropwise to the mixture to initiate the reaction. Hydrogen gas will evolve.[3][16]

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.[3][16]

  • Quenching: Cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[3][16]

  • Extraction: Extract the mixture with dichloromethane.[16]

  • Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.[16]

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Dieckmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve diester in dry toluene B Add NaH dispersion under Argon A->B C Add dry methanol (initiation) B->C D Stir at RT (30 min) C->D E Reflux (20 h) D->E F Cool and quench with aq. NH₄Cl E->F G Extract with DCM F->G H Wash with brine and dry G->H I Purify by chromatography H->I

A general experimental workflow for the Dieckmann condensation.

Advantages:

  • Stronger base: Can increase reaction yields and rates.[2][9]

  • Non-nucleophilic: Avoids nucleophilic attack on the ester carbonyl.

  • Versatile: Effective for a wide range of Claisen and Dieckmann condensations.[5]

Disadvantages:

  • Safety: Sodium hydride is highly flammable and reacts violently with water. Hydrogen gas is produced during the reaction.

  • Handling: Often requires washing to remove the mineral oil dispersion.[15]

Precision and Control: Lithium Diisopropylamide (LDA)

Lithium diisopropylamide (LDA) is a very strong, sterically hindered, non-nucleophilic base. Its primary application in the context of Claisen condensations is in crossed Claisen condensations , where two different esters are reacted.[1][8]

Causality in Experimental Choice: The major challenge in a crossed Claisen condensation between two enolizable esters is the formation of a mixture of four products.[17] LDA provides a solution to this problem. By using LDA at low temperatures (e.g., -78 °C), one ester can be quantitatively and irreversibly converted to its enolate. The second ester can then be added, ensuring that it acts as the electrophile and minimizing self-condensation of the first ester.[18][19] The bulky nature of LDA prevents it from acting as a nucleophile.[8]

Conceptual Protocol for a Directed Crossed Claisen Condensation with LDA
  • Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in a dry aprotic solvent like THF. Cool the solution to -78 °C. Slowly add one equivalent of the ester that is intended to be the nucleophile to the LDA solution. Stir for a period to ensure complete enolate formation.

  • Condensation: Slowly add the second ester (the electrophile) to the enolate solution at -78 °C.

  • Work-up: After the reaction is complete, quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Isolation: Allow the mixture to warm to room temperature and proceed with a standard aqueous work-up and purification.

Advantages:

  • Excellent for crossed Claisen condensations: Allows for the selective formation of a single product from two different enolizable esters.[17][19]

  • Quantitative enolate formation: The high basicity of LDA ensures complete deprotonation of the first ester.

  • Non-nucleophilic: Its steric bulk prevents it from adding to the ester carbonyl.[8]

Disadvantages:

  • Requires low temperatures: Reactions with LDA are typically carried out at -78 °C, which may not be convenient for all laboratory setups.

  • Air and moisture sensitive: LDA is highly reactive and must be handled under strictly anhydrous and inert conditions.

  • Not suitable for classic Claisen or Dieckmann condensations: In these reactions, LDA would deprotonate all of the ester, leaving no electrophile for the enolate to react with.[1][8]

Alternative Reagents

While sodium ethoxide, sodium hydride, and LDA are the most common bases for Claisen condensations, other reagents have been developed for specific applications. For instance, potassium tert-butoxide has been used in solvent-free conditions to afford high yields of the Claisen product.[20] In biological systems, the Claisen condensation is a key step in fatty acid and polyketide biosynthesis, catalyzed by enzymes known as condensing enzymes.[21]

Comparative Summary of Reagents

ReagentPrimary ApplicationKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) Classic (self) Claisen condensation of ethyl estersCost-effective, well-established, avoids transesterification with ethyl estersMoisture sensitive, safety concerns with sodium metal, limited to matching alkoxides
Sodium Hydride (NaH) Classic Claisen and Dieckmann condensationsStronger base, non-nucleophilic, versatileFlammable, requires careful handling, produces H₂ gas
Lithium Diisopropylamide (LDA) Crossed Claisen condensationsEnables selective reaction between two different enolizable esters, quantitative enolate formationRequires low temperatures, highly air and moisture sensitive, not for self-condensation
Potassium tert-Butoxide (KOtBu) Specialized applications, including solvent-free conditionsCan provide high yields in specific contextsMore expensive than NaOEt, sterically hindered

Conclusion

The choice of reagent for a Claisen condensation is a critical decision that directly impacts the success and efficiency of the synthesis. For straightforward self-condensations of ethyl esters, sodium ethoxide remains a reliable and economical choice. When a more potent, non-nucleophilic base is required, particularly for intramolecular reactions like the Dieckmann condensation, sodium hydride is an excellent option, albeit with more stringent safety considerations. For the precise control needed in crossed Claisen condensations, the use of LDA to pre-form an enolate is the superior strategy. By understanding the mechanistic nuances and the specific characteristics of each reagent, researchers can confidently select the optimal conditions to achieve their synthetic goals.

References

  • AIP Publishing. (n.d.). Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a Catalyst. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. [Link]

  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. [Link]

  • ResearchGate. (n.d.). Dieckmann condensation of diesters using activated NaH/DMSO. [Link]

  • ACS Publications. (2023). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • PubMed Central. (n.d.). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • YouTube. (2018). Crossed Claisen condensation. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

  • ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?. [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals. Organic Chemistry II. [Link]

  • YouTube. (2020). 22.4 Crossed Claisen Condensation. [Link]

  • Química Organica.org. (n.d.). Review of Claisen condensation. [Link]

  • Chemistry LibreTexts. (2023). Claisen Condensation. [Link]

  • Willson Research Group. (n.d.). The Claisen Condensation. [Link]

  • ACS Publications. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education. [Link]

  • ACS Publications. (2024). Claisen Self-Condensation of Lactones in the Synthesis of Ionizable Lipids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. [Link]

  • YouTube. (2024). LDA| Crossed-Claisen|Michael Addition| Aldol reaction |Robinson Annulation|Problem solved. [Link]

  • ResearchGate. (2025). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]

  • PubMed. (n.d.). The Claisen Condensation in Biology. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • L.S. College, Muzaffarpur. (2020). Claisen condensation. [Link]

  • ChemicalDesk.Com. (2013). Claisen Condensation. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition. [Link]

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Safety Operating Guide

Navigating the Disposal of Diethyl 2,5-Dioxahexanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Diethyl 2,5-Dioxahexanedioate (CAS 35466-87-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Hazard Profile and Initial Assessment

Key Preliminary Assessment Steps:

  • Assume Combustibility: In the absence of specific data to the contrary, treat this compound as a combustible liquid.

  • Consult Internal Chemical Safety Records: Your institution's chemical hygiene plan and internal safety data may contain specific handling and disposal information.

  • Review General Chemical Waste Guidelines: Familiarize yourself with your organization's general procedures for disposing of liquid chemical waste.

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling. This workflow is designed to mitigate risks and ensure compliance with environmental regulations.

cluster_0 Pre-Disposal Assessment cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A 1. Review SDS (if available) & Chemical Properties B 2. Don Personal Protective Equipment (PPE) A->B Safety First C 3. Select Appropriate Waste Container B->C Containment D 4. Transfer Waste to Container C->D Execution E 5. Segregate from Incompatible Wastes D->E Prevent Reactions F 6. Label Container Clearly & Accurately E->F Compliance G 7. Store in Designated Hazardous Waste Area F->G Safe Holding H 8. Arrange for Pickup by Licensed Waste Disposal Service G->H Final Step

Figure 1. A stepwise workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, at a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Waste Container Selection:

    • Choose a container that is compatible with organic solvents. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, leak-proof cap.

    • Ensure the container is clean and free of any residues from previous waste to prevent unwanted chemical reactions.

  • Waste Segregation:

    • Crucially, do not mix this compound with other waste streams unless explicitly permitted by your institution's chemical safety officer.

    • Keep it separate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.

  • Labeling:

    • Properly label the waste container before adding the chemical waste.

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS number: "35466-87-6"

      • The words "Hazardous Waste"

      • An indication of the primary hazard (e.g., "Combustible Liquid")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • This area should be well-ventilated, away from sources of ignition, and have secondary containment to capture any potential leaks.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.

Causality and Trustworthiness: The "Why" Behind the Protocol

Adherence to this protocol is not merely about following rules; it is about understanding the underlying principles of chemical safety and environmental responsibility.

  • Segregation Prevents Unforeseen Reactions: The practice of segregating chemical waste is critical to prevent accidental mixing of incompatible substances, which could lead to exothermic reactions, the release of toxic gases, or even fires and explosions.

  • Proper Labeling Ensures Safe Handling and Disposal: Clear and accurate labeling communicates the hazards of the waste to everyone who may handle it, from laboratory personnel to the final disposal technicians. This is a cornerstone of the "cradle-to-grave" responsibility for hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

  • Use of Licensed Disposal Services Guarantees Compliance: Professional hazardous waste disposal companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations, ensuring that it does not pose a threat to public health or the environment.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to be in compliance with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards for laboratory safety established by the Occupational Safety and Health Administration (OSHA).

Regulatory Body Relevant Standard/Act Key Requirement
EPA Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from generation to final disposal ("cradle-to-grave").
OSHA 29 CFR 1910.1450 - "Occupational exposure to hazardous chemicals in laboratories"Requires laboratories to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal of chemicals.

Emergency Procedures: In Case of a Spill

Accidents can happen, and preparedness is key. In the event of a this compound spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS.

  • For small, manageable spills:

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with the contents, including the absorbent material, and dispose of it as hazardous waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • Fisher Scientific. This compound 98.0+%, TCI America™.

  • CP Lab Safety. This compound, 25g, Each.

  • Santa Cruz Biotechnology, Inc. This compound.

  • TCI America. This compound.

  • ChemSrc. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6.

  • Tokyo Chemical Industry Co., Ltd. (APAC). Dimethyl 2,5-Dioxahexanedioate | 88754-66-9.

  • TCI Chemicals. Dimethyl 2,5-Dioxahexanedioate 88754-66-9.

  • U.S. Environmental Protection Agency. Hazardous Waste.

  • U.S. Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories.

Sources

Navigating the Safe Handling of Diethyl 2,5-Dioxahexanedioate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Diethyl 2,5-Dioxahexanedioate (CAS: 35466-87-6), focusing on the critical selection and implementation of Personal Protective Equipment (PPE), as well as appropriate disposal protocols. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in best practices.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the hazard profile of this compound is paramount. While a comprehensive Safety Data Sheet (SDS) from the manufacturer, such as TCI America, is the definitive source of detailed hazard information, this guide synthesizes the key safety considerations to inform your risk assessment.[1][2] It is imperative to consult the most current SDS for this compound before commencing any work.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach; it is a nuanced process dictated by the specific laboratory operations being performed. The following table outlines the recommended PPE for handling this compound, categorized by the potential for exposure.

Operational Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a well-ventilated area) Safety glasses with side shieldsNitrile glovesStandard laboratory coatGenerally not required in a well-ventilated area.
High-Volume Handling or Potential for Splashing Chemical splash goggles or a face shieldChemical-resistant gloves (e.g., neoprene or butyl rubber)Chemical-resistant apron over a laboratory coatRecommended if vapors are noticeable or ventilation is inadequate.
Emergency Spill Response Full-face respirator with appropriate cartridgesHeavy-duty, chemical-resistant glovesFull-body chemical-resistant suitFull-face respirator with organic vapor cartridges

Causality in PPE Selection:

  • Eye Protection: The primary risk to the eyes is from accidental splashes. While safety glasses offer baseline protection, any procedure with a higher risk of splashing necessitates the use of chemical splash goggles or a face shield to provide more comprehensive coverage.

  • Hand Protection: The choice of glove material is critical. While nitrile gloves are suitable for incidental contact, prolonged handling or immersion requires gloves made of materials with higher chemical resistance, such as neoprene or butyl rubber, to prevent permeation.

  • Body Protection: A standard lab coat is sufficient to protect against minor spills. However, for larger quantities or tasks with a significant splash potential, a chemical-resistant apron provides an additional layer of protection for the torso.

  • Respiratory Protection: In a well-ventilated laboratory or when handling small quantities, respiratory protection is typically not necessary. However, if engineering controls (like a fume hood) are not available or are insufficient to control vapors, a respirator becomes essential to prevent inhalation.

A Step-by-Step Guide to Safe Handling and PPE Use

The following workflow provides a procedural guide for the safe handling of this compound, integrating the principles of proper PPE usage.

experimental_workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Consult SDS for this compound prep2 Assemble and Inspect PPE prep1->prep2 prep3 Ensure Proper Ventilation (e.g., Fume Hood) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Carefully Dispense Required Amount handle1->handle2 handle3 Securely Close Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Properly Remove and Dispose of Contaminated PPE clean1->clean2 clean3 Dispose of Chemical Waste in Accordance with Institutional and Local Regulations clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental and Personal Safety

The responsible disposal of this compound and any contaminated materials is a critical final step in the handling process.

Operational Disposal Plan:

  • Chemical Waste:

    • All excess or waste this compound must be collected in a designated, properly labeled, and sealed waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Contaminated PPE and Materials:

    • Disposable gloves, bench paper, and any other materials that have come into direct contact with this compound should be considered hazardous waste.

    • Place these materials in a designated, sealed, and labeled solid waste container.

  • Empty Containers:

    • "Empty" containers may still retain chemical residue.

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as hazardous chemical waste.

    • Once properly rinsed, the container can often be disposed of as non-hazardous waste, but always confirm with your institution's EHS guidelines.

Never dispose of this compound down the drain or in the regular trash.

By adhering to these detailed protocols for personal protective equipment and disposal, you are not only ensuring your own safety and the safety of your colleagues but also upholding the principles of responsible scientific practice.

References

  • CP Lab Safety. this compound, 25g, Each.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.